molecular formula C36H64N6O8 B604941 Ph-Bis(C1-N-(C2-NH-Boc)2) CAS No. 1807521-06-7

Ph-Bis(C1-N-(C2-NH-Boc)2)

Cat. No.: B604941
CAS No.: 1807521-06-7
M. Wt: 708.94
InChI Key: CUDDHCKPZHRECU-UHFFFAOYSA-N
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Description

{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester is a non-PEG crosslinker.

Properties

IUPAC Name

tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDDHCKPZHRECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2): A Key PROTAC Linker Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(phenyl)amino)ethyl)carbamate, herein referred to by the shorthand designation Ph-Bis(C1-N-(C2-NH-Boc)2). This molecule is a valuable intermediate, often employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a two-stage process, commencing with the preparation of the diamine precursor, N,N-bis(2-aminoethyl)aniline, followed by the protection of the primary amine functionalities with tert-butoxycarbonyl (Boc) groups.

Synthetic Strategy Overview

The synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2) is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, N,N-bis(2-aminoethyl)aniline. A reliable method for this is the conversion of the commercially available N,N-bis(2-hydroxyethyl)aniline to a suitable leaving group, followed by nucleophilic substitution with an amino group equivalent. The subsequent step is the protection of the two primary amine groups of N,N-bis(2-aminoethyl)aniline using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield the final product.

Below is a graphical representation of the overall synthetic workflow.

G cluster_0 Step 1: Synthesis of N,N-bis(2-aminoethyl)aniline cluster_1 Step 2: Di-Boc Protection A N,N-bis(2-hydroxyethyl)aniline B N,N-bis(2-chloroethyl)aniline A->B SOCl₂ C N,N-bis(2-azidoethyl)aniline B->C NaN₃, DMF D N,N-bis(2-aminoethyl)aniline C->D H₂, Pd/C or PPh₃, H₂O E N,N-bis(2-aminoethyl)aniline F Ph-Bis(C1-N-(C2-NH-Boc)2) E->F (Boc)₂O, Base, Solvent

Caption: Overall synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

Experimental Protocols

Step 1: Synthesis of N,N-bis(2-aminoethyl)aniline

This procedure details the synthesis of the diamine precursor from N,N-bis(2-hydroxyethyl)aniline. The methodology involves a two-step process: conversion of the diol to a dichloride, followed by a Staudinger reaction or catalytic hydrogenation to obtain the diamine.

2.1.1. Synthesis of N,N-bis(2-chloroethyl)aniline

  • Reaction: N,N-bis(2-hydroxyethyl)aniline is reacted with thionyl chloride (SOCl₂) to convert the hydroxyl groups into chlorides.

  • Experimental Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N,N-bis(2-hydroxyethyl)aniline (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully quench by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-bis(2-chloroethyl)aniline, which can be used in the next step without further purification.

2.1.2. Synthesis of N,N-bis(2-aminoethyl)aniline

  • Reaction: The dichloride is converted to a diazide using sodium azide (B81097), followed by reduction to the diamine.

  • Experimental Procedure (via azide):

    • Dissolve N,N-bis(2-chloroethyl)aniline (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (2.5 equivalents) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude N,N-bis(2-azidoethyl)aniline.

    • Dissolve the crude diazide in methanol (B129727) or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N,N-bis(2-aminoethyl)aniline.

Step 2: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2)

This protocol describes the protection of the primary amine groups of N,N-bis(2-aminoethyl)aniline using di-tert-butyl dicarbonate.

  • Reaction: The two primary amine groups of N,N-bis(2-aminoethyl)aniline are reacted with at least two equivalents of (Boc)₂O in the presence of a base.[1][2]

  • Experimental Procedure:

    • Dissolve N,N-bis(2-aminoethyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a mixture of THF and water.[1]

    • Add a base, such as triethylamine (B128534) (TEA, 2.2 equivalents) or sodium bicarbonate (NaHCO₃, 3 equivalents) if using an aqueous co-solvent.

    • Cool the mixture to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 equivalents) in the same solvent dropwise.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • If using an aqueous system, extract the product with an organic solvent like ethyl acetate. If in an organic solvent, dilute with the solvent and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure Ph-Bis(C1-N-(C2-NH-Boc)2).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2).

Reagent MW ( g/mol ) Equivalents Amount
Step 1: N,N-bis(2-aminoethyl)aniline Synthesis
N,N-bis(2-hydroxyethyl)aniline181.231.0User Defined
Thionyl Chloride118.972.2Calculated
Sodium Azide65.012.5Calculated
10% Pd/C-0.05-0.10Catalytic
Step 2: Di-Boc Protection
N,N-bis(2-aminoethyl)aniline179.261.0From Step 1
Di-tert-butyl dicarbonate218.252.2Calculated
Triethylamine101.192.2Calculated
Product MW ( g/mol ) Typical Yield Physical Appearance
N,N-bis(2-chloroethyl)aniline218.1285-95%Yellowish Oil
N,N-bis(2-aminoethyl)aniline179.2670-85% (over 2 steps)Oil or Low-Melting Solid
Ph-Bis(C1-N-(C2-NH-Boc)2)379.5180-95%White to Off-White Solid

Mandatory Visualizations

Logical Relationship of Synthesis Steps

G Start Starting Material N,N-bis(2-hydroxyethyl)aniline Intermediate1 Intermediate 1 N,N-bis(2-chloroethyl)aniline Start->Intermediate1 Chlorination Intermediate2 Intermediate 2 N,N-bis(2-azidoethyl)aniline Intermediate1->Intermediate2 Azidation Intermediate3 Intermediate 3 N,N-bis(2-aminoethyl)aniline Intermediate2->Intermediate3 Reduction FinalProduct Final Product Ph-Bis(C1-N-(C2-NH-Boc)2) Intermediate3->FinalProduct Boc Protection

Caption: Logical flow of the synthesis from starting material to final product.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

An In-depth Technical Guide to 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity represented by the shorthand "Ph-Bis(C1-N-(C2-NH-Boc)2)", including its IUPAC name, proposed structure, a detailed synthetic protocol, and potential applications in research and drug development.

Chemical Structure and IUPAC Nomenclature

The shorthand "Ph-Bis(C1-N-(C2-NH-Boc)2)" describes a complex molecule with a central phenyl ring disubstituted with branched polyamine chains. Based on a systematic interpretation of this shorthand, the proposed chemical structure is a 1,4-disubstituted benzene (B151609) ring. Each substituent consists of a methyl group linked to a nitrogen atom which is, in turn, bonded to two ethyl chains, each terminating in a Boc-protected amine.

Proposed Structure:

Chemical Structure of 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene

IUPAC Name: Di-tert-butyl (((((4-((bis(2-((tert-butoxycarbonyl)amino)ethyl)amino)methyl)phenyl)methyl)azanediyl)bis(ethane-2,1-diyl))dicarbamate

For clarity and based on common naming conventions for similar complex structures, a more descriptive name is:

1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene

This name clearly indicates a central 1,4-disubstituted benzene ring with two identical, complex amino-methyl substituents.

Physicochemical Properties

PropertyValueReference
IUPAC Name tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate[1]
Molecular Formula C14H29N3O4[1]
Molecular Weight 303.40 g/mol [1]
Exact Mass 303.21580641 Da[1]
CAS Number 117499-16-8[1]
Topological Polar Surface Area 88.7 Ų[1]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene involves a two-step process: the synthesis of the Boc-protected polyamine side chain and its subsequent coupling to a bifunctional phenyl core.

Synthesis of N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine

The synthesis of the key side-chain intermediate can be achieved by the Boc protection of diethylenetriamine (B155796). Selective protection of the primary amines over the secondary amine is crucial and can be achieved under specific reaction conditions.

Experimental Protocol:

  • Dissolution: Dissolve diethylenetriamine (1 equivalent) in a suitable solvent such as a mixture of water and acetone.

  • Boc Protection: Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (2 equivalents) to the solution at room temperature. The use of an aqueous solvent system generally favors the selective N-tert-butoxycarbonylation of primary amines.[2]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 minutes.[2]

  • Isolation: Upon completion, the product can be isolated by extraction with an organic solvent like dichloromethane.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine.

Synthesis of 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene

The final product can be synthesized via a nucleophilic substitution reaction between 1,4-bis(bromomethyl)benzene (B118104) and the synthesized N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve 1,4-bis(bromomethyl)benzene (1 equivalent) and N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine (2.2 equivalents) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the mixture to act as a proton scavenger.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the final product, 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of the target molecule.

G A Diethylenetriamine C N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine A->C Boc Protection B (Boc)2O (2 eq.) Water/Acetone F 1,4-Bis({[bis(2-((tert-butoxycarbonyl)amino)ethyl)]amino}methyl)benzene C->F D 1,4-Bis(bromomethyl)benzene D->F Nucleophilic Substitution E DMF, DIPEA

Caption: Proposed two-step synthesis workflow.

Potential Application as a PROTAC Linker

The structure of this molecule, with its two complex side chains, makes it a suitable candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The central phenyl ring can serve as a rigid scaffold, while the polyamine chains provide points for attachment of a ligand for an E3 ubiquitin ligase and a ligand for a target protein.

G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery E3_Ligand E3 Ligase Ligand Linker Ph-Bis(C1-N-(C2-NH-Boc)2) (Deprotected & Functionalized) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase->Target_Protein Forms Ternary Complex Ub Ubiquitin E3_Ligase->Ub Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation Ub->Target_Protein Ubiquitination

Caption: Conceptual signaling pathway for a PROTAC utilizing the core structure.

References

Spectroscopic and Analytical Characterization of Boc-Protected Diamine Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of "Ph-Bis(C1-N-(C2-NH-Boc)2)", a bifunctional linker molecule utilized in the development of proteolysis-targeting chimeras (PROTACs). While specific experimental data for this compound is not publicly available, this document outlines the characteristic spectral features and detailed experimental protocols based on established knowledge of Boc-protected amines.

Introduction to Ph-Bis(C1-N-(C2-NH-Boc)2)

"Ph-Bis(C1-N-(C2-NH-Boc)2)" is an alkyl chain-based PROTAC linker.[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker component plays a crucial role in optimizing the orientation and distance between the two ligands for effective ternary complex formation. The structural integrity and purity of the linker are paramount for the successful synthesis and biological activity of the final PROTAC molecule.

Molecular Structure and Properties:

  • Molecular Formula: C₃₆H₆₄N₆O₈[1][3][4][5]

  • Molecular Weight: 708.93 g/mol [1][3][4][5]

  • CAS Number: 1807521-06-7[1][3][4][5]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for "Ph-Bis(C1-N-(C2-NH-Boc)2)" based on the typical spectral characteristics of Boc-protected amines.[6][7]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic protons (C₆H₄)
~3.5s4HMethylene protons (Ph-CH₂)
~3.2-3.4t8HMethylene protons (-N-CH₂-CH₂-NH-Boc)
~2.7-2.9t8HMethylene protons (-N-CH₂-CH₂-NH-Boc)
~1.45s36Htert-Butyl protons (-C(CH₃)₃)
~4.8 (broad)s4HAmide protons (-NH-Boc)
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~156Carbamate carbonyl carbon (C=O)
~138Aromatic quaternary carbon (C-CH₂)
~129Aromatic methine carbon (CH)
~80tert-Butyl quaternary carbon (-C(CH₃)₃)
~58Methylene carbon (Ph-CH₂)
~50Methylene carbon (-N-CH₂)
~40Methylene carbon (-CH₂-NH-Boc)
~28.4tert-Butyl methyl carbons (-C(CH₃)₃)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (Amide)
~2975, 2930StrongC-H Stretch (Aliphatic)
~1680-1720StrongC=O Stretch (Carbamate)[7]
~1520MediumN-H Bend (Amide II)
~1160StrongC-O Stretch
Table 4: Predicted Mass Spectrometry Data
Ionization ModePredicted m/zSpecies
ESI+709.48[M+H]⁺
ESI+731.46[M+Na]⁺
ESI+747.44[M+K]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of "Ph-Bis(C1-N-(C2-NH-Boc)2)".[6]

Synthesis: N-tert-Butoxycarbonylation

This procedure describes a general method for the protection of amines using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[8]

Materials:

  • Amine precursor (e.g., the corresponding tetra-amine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane, Acetone/Water)[8]

  • Sodium bicarbonate (optional, as a base)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine precursor in the chosen solvent.

  • Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents per amine group).

  • If necessary, add a base like sodium bicarbonate to neutralize any acidic byproducts.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot.[7]

  • Upon completion, add water and extract the product with an organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.[8]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

Instrumentation:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Angle: 30 degrees[6]

  • Relaxation Delay: 1-2 seconds[6]

  • Number of Scans: 16-32[6]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Relaxation Delay: 2-5 seconds.

  • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[7]

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.[6]

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.[6]

  • Acquire the sample spectrum and perform a background subtraction.[6]

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[6]

Instrumentation and Ionization:

  • Use Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the molecular ion.[6]

  • Introduce the sample into the mass spectrometer via direct infusion.[6]

Data Analysis:

  • Analyze the resulting spectrum for the presence of the molecular ion peaks, such as [M+H]⁺ or [M+Na]⁺.[7]

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of "Ph-Bis(C1-N-(C2-NH-Boc)2)".

Synthesis_Workflow Start Starting Materials (Amine Precursor, (Boc)₂O) Reaction N-Boc Protection Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Ph-Bis(C1-N-(C2-NH-Boc)2) Purification->Product

Figure 1. Synthetic workflow for the preparation of the title compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation Purity_Assessment Purity Verification Structure_Confirmation->Purity_Assessment Product Purified Product Product->NMR Product->IR Product->MS

Figure 2. Analytical workflow for structural confirmation and purity assessment.

References

An In-depth Technical Guide on the Role and Application of Alkyl-Chain Linkers in PROTACs, Featuring Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental mechanism of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the critical role of the linker component. While "Ph-Bis(C1-N-(C2-NH-Boc)2)" does not possess a direct biological mechanism of action, its function as an alkyl chain-based PROTAC linker is integral to the therapeutic action of the final PROTAC molecule. This document will elucidate the core principles of PROTAC technology, the specific function of linkers, and provide detailed experimental protocols for the evaluation of PROTAC efficacy.

The Core Mechanism of Action: PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The mechanism proceeds through the following key steps:[5]

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[6]

  • Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[1]

  • Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1][5]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 cluster_3 POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Ub_POI->Degraded Degradation Proteasome 26S Proteasome Proteasome->Ub_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

The Pivotal Role of the Linker

The linker is not a passive spacer; it is a critical determinant of a PROTAC's biological activity.[7][8] Its chemical composition, length, and rigidity profoundly influence the formation, stability, and geometry of the ternary complex, which in turn affects the efficiency and selectivity of protein degradation.[9]

Ph-Bis(C1-N-(C2-NH-Boc)2) is an alkyl chain-based linker. Alkyl linkers offer several key characteristics:

  • Hydrophobicity : Compared to more hydrophilic linkers like polyethylene (B3416737) glycol (PEG), alkyl chains are more hydrophobic. This property can enhance cell membrane permeability, which is a significant challenge for the often large and complex PROTAC molecules.[10][]

  • Flexibility and Length : The length of the alkyl chain is a crucial parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an overly flexible and unproductive complex.[12][13]

  • Synthetic Versatility : Alkyl linkers are synthetically tractable, allowing for the systematic variation of chain length to fine-tune the PROTAC's properties.[10]

The structure of "Ph-Bis(C1-N-(C2-NH-Boc)2)" suggests a central phenyl ring providing a degree of rigidity, with four Boc-protected aminoethyl arms. The Boc (tert-Butyloxycarbonyl) groups are protecting groups for the amines, which would be removed during synthesis to allow for covalent attachment to the warhead and E3 ligase ligands.

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using a linker like Ph-Bis(C1-N-(C2-NH-Boc)2) is a modular process. The following workflow outlines the general steps required to assemble the final heterobifunctional molecule.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product Linker Ph-Bis(C1-N-(C2-NH-Boc)2) Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Linker->Deprotection Ligand1 E3 Ligase Ligand (with reactive group) Coupling1 Step 2: First Coupling (e.g., Amide bond formation) Ligand1->Coupling1 Ligand2 POI Ligand (Warhead) (with reactive group) Coupling2 Step 3: Second Coupling (e.g., Amide bond formation) Ligand2->Coupling2 Deprotection->Coupling1 Deprotected Linker Coupling1->Coupling2 Intermediate PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols and Data Presentation

Evaluating the efficacy of a newly synthesized PROTAC is a multi-step process. Key experiments focus on demonstrating target protein degradation and characterizing the formation of the ternary complex.

Objective: To determine the dose- and time-dependent degradation of the target protein induced by the PROTAC. Western blotting is the most common technique for this purpose.[14]

Experimental Protocol: Western Blot

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

    • For dose-response analysis, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours).

    • For time-course analysis, treat cells with a fixed concentration of the PROTAC (e.g., the determined DC₅₀) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with a methylated E3 ligase ligand that cannot bind) in all experiments.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[14]

Data Presentation: Representative Degradation Data

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)
Vehicle100%
0.1 nM98%
1 nM85%
10 nM45%
100 nM12%
1 µM10%
10 µM15% (Hook Effect)
Calculated DC₅₀ ~12 nM
Calculated Dₘₐₓ ~90%

Objective: To biophysically characterize the formation and stability of the ternary complex. Surface Plasmon Resonance (SPR) is a powerful label-free technique for this purpose.[15]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization:

    • Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface using amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (K_D) of the PROTAC-E3 ligase interaction.

    • Separately, inject a series of concentrations of the target protein over the E3 ligase surface to confirm minimal direct interaction.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity models for ternary interactions) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (K_D).

    • The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase binary complex versus its affinity for the PROTAC alone.[16]

Data Presentation: Representative SPR Binding Data

InteractionAnalyteLigand (Immobilized)K_D (nM)
Binary 1PROTACE3 Ligase150
Binary 2PROTACTarget Protein250
TernaryTarget Protein + PROTACE3 Ligase25
Calculated Cooperativity (α) >1 (Positive Cooperativity)

Conclusion

The molecule "Ph-Bis(C1-N-(C2-NH-Boc)2)" serves as a foundational component in the construction of PROTACs, a revolutionary class of therapeutics. Its role as an alkyl-chain linker is not to interact directly with a biological pathway, but to strategically bridge a target protein and an E3 ligase. The physicochemical properties of this linker are paramount, influencing the stability of the crucial ternary complex and the overall pharmacokinetic profile of the final drug candidate. A thorough understanding of the PROTAC mechanism, coupled with rigorous experimental validation as outlined in this guide, is essential for the rational design and development of next-generation protein degraders.

References

A Technical Guide to Boc-Protected Polyamines: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyamines, such as spermidine (B129725) and spermine, are vital biological molecules involved in numerous cellular functions, including growth, differentiation, and apoptosis.[1] Their structures, featuring multiple amine functionalities, make them valuable scaffolds for creating therapeutic agents and biological probes.[1] However, the similar reactivity of their primary and secondary amino groups poses a significant challenge for selective chemical modification.[1]

The use of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals.[2][3] The Boc group offers robust protection of amines under various conditions and can be readily removed under mild acidic conditions, providing chemists with precise control over complex synthetic pathways.[1][2] This guide provides an in-depth overview of the synthesis, properties, and applications of Boc-protected polyamines, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Principles of Boc Protection

The tert-butoxycarbonyl (Boc) group is widely used to protect amine functionalities due to its stability and the ease of its removal.[1][3] The selective protection of polyamines is crucial for synthesizing complex derivatives and relies on exploiting the different reactivities between primary and secondary amines. Generally, primary amines are more nucleophilic and less sterically hindered, making them more reactive toward Boc anhydride (B1165640) ((Boc)₂O).[1]

Key strategies for achieving selective Boc protection include:

  • Stoichiometric Control : Carefully controlling the amount of Boc anhydride used can favor the protection of the more reactive primary amines.[1]

  • Stepwise Protection : A multi-step approach, potentially using orthogonal protecting groups, allows for specific and complex protection patterns.[1]

  • Reagent Selection : The choice of reagent, such as using alkyl phenyl carbonates, can offer an economical and versatile method for selective Boc, Cbz, and Alloc protection of primary amines in the presence of secondary amines.[4]

The most common method for removing the Boc group is through acid-catalyzed deprotection, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Thermal deprotection methods are also available and offer an alternative, sometimes "greener," approach.[5][6][7]

Physicochemical Properties of Representative Boc-Protected Amines

While data for the specific molecule "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not available, the following tables summarize the properties of several related and commercially available Boc-protected compounds. This data provides a reference for the general characteristics of this class of molecules.

Table 1: General Physicochemical Properties

Compound NameMolecular FormulaMolar Mass ( g/mol )Physical State
tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamateC₁₄H₂₉N₃O₄303.40Data not available
N-Boc-N,N-bis(2-chloroethyl)amineC₉H₁₇Cl₂NO₂242.14Colorless to pale yellow liquid
Di-tert-butyl-iminodicarboxylateC₁₀H₁₉NO₄217.265White solid
tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamateC₁₁H₂₄N₂O₄248.32Data not available

Sources:[8][9][10][11][12]

Table 2: Computed Physicochemical Properties

Compound NameXLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond CountTopological Polar Surface Area (Ų)
tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate1.2341288.7
N-Boc-N,N-bis(2-chloroethyl)amine2.302629.5
NH2-Ph-NH-cyclohexane-NH-Boc3.334576.4
Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate0.824876.7

Sources:[9][10][13][14]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections outline common experimental procedures for the protection and deprotection of polyamines.

Protocol 1: Selective Di-Boc Protection of Primary Amines in Spermidine

This protocol is adapted from a method describing the selective protection of the two primary amino groups of spermidine.[1]

Materials:

  • Spermidine

  • tert-Butyl phenyl carbonate

  • Dimethylformamide (DMF)

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (B78521) (2 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)[1]

Procedure:

  • Dissolve spermidine (e.g., 1.08 g, 7.40 mmol) in DMF (20 mL).[1]

  • Add tert-butyl phenyl carbonate (1.1 equivalents per primary amino group) to the solution.[1]

  • Reflux the reaction mixture overnight.[1]

  • Remove the solvent under reduced pressure (in vacuo).[1]

  • Add 25 mL of water to the residue and adjust the pH to 3 by adding 2 M HCl.[1]

  • Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL) to remove unreacted reagents and byproducts.[1]

  • Make the aqueous phase strongly alkaline by adding 2 M NaOH.[1]

  • Extract the product with CH₂Cl₂ (3 x 80 mL).[1]

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.[1]

Protocol 2: General Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc group removal.[3]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, optional, as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297) (or other suitable organic solvent for workup)

  • Anhydrous sodium sulfate or magnesium sulfate[3]

Procedure:

  • Dissolve the Boc-protected amine in an appropriate solvent like DCM or use TFA neat.

  • Add TFA to the solution (commonly in a 1:1 ratio with DCM or as a 25-50% solution).

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[3]

  • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]

  • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Protocol 3: Boc Deprotection using HCl in Dioxane

This method is another standard acidic deprotection, often resulting in the precipitation of the amine hydrochloride salt.[3]

Materials:

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[3]

  • Add the 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are representations of typical workflows in polyamine synthesis and decision-making for Boc deprotection.

G cluster_synthesis General Workflow for Selective Boc Protection Start Start Dissolve Polyamine Dissolve Polyamine in appropriate solvent (e.g., DMF) Start->Dissolve Polyamine Add Reagent Add Boc-protection reagent (e.g., (Boc)₂O or tert-Butyl phenyl carbonate) with stoichiometric control Dissolve Polyamine->Add Reagent Reaction React under specific conditions (e.g., reflux) Add Reagent->Reaction Quench & Workup Aqueous Workup (Acid/Base Extraction) Reaction->Quench & Workup Purification Purify product (e.g., Chromatography) Quench & Workup->Purification Product Regioselectively Protected Polyamine Purification->Product

Caption: A generalized experimental workflow for the selective Boc protection of polyamines.[1]

G cluster_deprotection Decision Workflow for Boc Deprotection Start Choose Deprotection Method AcidLabile Is the substrate acid-labile? Start->AcidLabile TFA_HCl Use strong acid: TFA or HCl in Dioxane AcidLabile->TFA_HCl No MildAcid Use milder conditions: - Lewis Acids (e.g., TMSI) - Thermal Deprotection AcidLabile->MildAcid Yes Scale Large Scale Reaction? TFA_HCl->Scale Thermal Consider Thermal or Catalytic Methods for 'greener' process Scale->Thermal Yes StandardAcid Standard Acidic Methods are suitable Scale->StandardAcid No

Caption: Decision tree for selecting an appropriate Boc deprotection strategy.[3]

Applications in Drug Development

The ability to selectively modify polyamines has led to their incorporation into a variety of drug conjugates. Polyamines can interact with negatively charged macromolecules like DNA, RNA, and proteins, making them excellent vectors for delivering therapeutic agents.[15]

  • Anticancer Agents : Polyamine-drug conjugates have been developed to enhance DNA affinity and selectivity. For instance, bis-intercalators have been created by linking two intercalating groups with polyamine chains.[15]

  • Antiparasitic Drugs : The essential role of polyamines in parasitic cellular machinery has been exploited to target antiprotozoal drugs.[15]

  • Modulating Biological Activity : Interestingly, in some studies, compounds with Boc-protected amino groups demonstrated higher activity and selectivity compared to their non-protected counterparts, highlighting the nuanced role these modifications can play in drug efficacy.[15]

The synthesis of these complex conjugates often requires the selective protection of polyamine nitrogen atoms, followed by coupling with the drug molecule and subsequent deprotection if necessary.[16][17]

Conclusion

While the specific compound "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not prominently featured in available scientific literature, the principles governing its likely synthesis and chemical nature are well-established within the chemistry of Boc-protected polyamines. This class of molecules is indispensable in medicinal chemistry and drug development.[2] A thorough understanding of the strategies for selective protection and deprotection, combined with knowledge of their physicochemical properties, empowers researchers to design and synthesize novel polyamine derivatives with tailored biological activities. The protocols and data presented provide a foundational resource for scientists working to harness the potential of polyamines in creating next-generation therapeutics.

References

Solubility of Ph-Bis(C1-N-(C2-NH-Boc)2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Ph-Bis(C1-N-(C2-NH-Boc)2) is identified as an alkyl chain-based PROTAC linker, which can be used in the synthesis of PROTACs[1]. The molecule possesses a central phenyl ring, connected via two methylene (B1212753) bridges to two separate N-(2-aminoethyl)acetamide moieties where the terminal amines are protected with tert-butoxycarbonyl (Boc) groups. The solubility of such a linker is a critical parameter for its successful application in synthetic chemistry, purification, and biological screening workflows. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to unreliable results in biological assays.

Given the absence of published solubility data, this guide provides a robust set of methodologies for its determination.

Predicted Solubility Profile Based on Molecular Structure

The structure of Ph-Bis(C1-N-(C2-NH-Boc)2) suggests a molecule with moderate to low polarity. The central phenyl group and the two bulky, nonpolar Boc groups contribute to its hydrophobic character. The amide linkages and the carbamate (B1207046) groups introduce some polar character, allowing for potential hydrogen bonding.

Based on the "like dissolves like" principle, the following solubility trends can be predicted:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents that can solvate both the nonpolar and polar regions of the molecule (e.g., tetrahydrofuran, ethyl acetate, acetone).

  • Moderate Solubility: Possible in polar protic solvents like short-chain alcohols (e.g., methanol, ethanol), although the large nonpolar character of the Boc groups may limit high solubility.

  • Low to Insoluble: Expected in highly polar solvents like water and in nonpolar aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane).

Experimental Protocol for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocol outlines a common method for determining the solubility of a solid organic compound in various solvents.

Materials and Equipment
  • Ph-Bis(C1-N-(C2-NH-Boc)2) (solid)

  • A range of organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, ethyl acetate, acetone, methanol, ethanol, water, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Constant temperature shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

G A Add excess solid to a known volume of solvent in a vial B Equilibrate at a constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter the supernatant to remove undissolved solid C->D E Prepare a dilution series of the saturated solution D->E F Analyze the concentration of the diluted solutions (e.g., by HPLC or UV-Vis) E->F G Calculate the original concentration in the saturated solution F->G H Express solubility (e.g., in mg/mL or mol/L) G->H

Caption: General workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of Ph-Bis(C1-N-(C2-NH-Boc)2) to a vial containing a known volume (e.g., 1.0 mL) of the test solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.[2]

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents. The following table provides a template for presenting the determined solubility values.

SolventClassificationTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
DichloromethaneChlorinated25
ChloroformChlorinated25
Tetrahydrofuran (THF)Polar Aprotic25
Ethyl AcetatePolar Aprotic25
AcetonePolar Aprotic25
MethanolPolar Protic25
EthanolPolar Protic25
WaterPolar Protic25
HexaneNonpolar25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
N,N-Dimethylformamide (DMF)Polar Aprotic25

Logical Flow for Solubility Screening

For researchers who need to quickly assess solubility for reaction setup or preliminary screening, a qualitative approach can be employed first.

G start Start with small amount of compound (1-5 mg) add_solvent Add solvent dropwise up to 1 mL start->add_solvent observe Does it dissolve? add_solvent->observe soluble Soluble / Miscible observe->soluble Yes insoluble Insoluble / Immiscible observe->insoluble No proceed Proceed to quantitative analysis if needed soluble->proceed

Caption: A simple decision tree for qualitative solubility screening.

This qualitative test involves adding a small, pre-weighed amount of the compound to a test tube or vial and then adding the solvent in small portions with vigorous shaking after each addition.[3][4] This allows for a rapid visual assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Conclusion

While specific solubility data for Ph-Bis(C1-N-(C2-NH-Boc)2) is not currently published, this guide provides researchers with the necessary tools to determine this critical physicochemical property. By following the outlined experimental protocols and utilizing the provided templates for data presentation, researchers can generate reliable and comparable solubility data. This information is invaluable for optimizing synthetic procedures, purification methods, and the formulation of this compound for biological applications. The predicted solubility profile, based on its molecular structure, serves as a useful starting point for solvent selection.

References

"Ph-Bis(C1-N-(C2-NH-Boc)2)" starting materials and precursors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthetic pathways leading to "Ph-Bis(C1-N-(C2-NH-Boc)2)," a complex molecule characterized by a central phenyl ring with two identical substituents, reveals a multi-step process involving key precursors and starting materials. The nomenclature suggests a phenyl group attached to two methylene (B1212753) groups, each bonded to a nitrogen atom that is further substituted with two Boc-protected ethylamine (B1201723) chains. For the purpose of this guide, we will focus on the para-substituted isomer, 1,4-bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene.

The synthesis of this target molecule can be logically divided into two primary stages: the preparation of the Boc-protected amine precursor and the subsequent alkylation reaction with a suitable phenyl-based starting material.

Core Precursors and Starting Materials

The primary starting materials required for the synthesis are commercially available and form the foundation of the synthetic route. These include:

  • 1,4-Bis(bromomethyl)benzene (B118104): This serves as the electrophilic phenyl core, providing the central aromatic ring and the two methylene linkers.

  • Di(2-aminoethyl)amine (also known as N'-(2-aminoethyl)ethane-1,2-diamine): This triamine is the precursor to the complex amine side chains.

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O: This is the protecting group reagent used to cap the primary amine functionalities of the triamine.

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃): These are common bases used to scavenge the acid generated during the alkylation and protection steps.

  • Solvents: Dichloromethane (DCM) and acetonitrile (B52724) (MeCN) are frequently used solvents for these types of reactions.

Synthetic Pathway and Experimental Protocols

The overall synthesis can be visualized as a two-step process. First, the precursor N,N-bis[2-(tert-butoxycarbonylamino)ethyl]amine is prepared. This is followed by the reaction of this protected amine with 1,4-bis(bromomethyl)benzene to yield the final product.

Step 1: Synthesis of N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine

This initial step involves the protection of the primary amine groups of di(2-aminoethyl)amine using di-tert-butyl dicarbonate.

Experimental Protocol:

Di(2-aminoethyl)amine is dissolved in a suitable solvent, such as dichloromethane. The solution is cooled in an ice bath, and a base, typically triethylamine, is added. Di-tert-butyl dicarbonate, dissolved in the same solvent, is then added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred overnight. Following the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified, often through column chromatography, to yield the pure N,N-bis[2-(tert-butoxycarbonylamino)ethyl]amine.

Step 2: Synthesis of 1,4-Bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene

The final product is synthesized through the N-alkylation of the previously prepared Boc-protected amine with 1,4-bis(bromomethyl)benzene.

Experimental Protocol:

N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine and a base, such as sodium carbonate, are dissolved in acetonitrile. 1,4-Bis(bromomethyl)benzene is then added to this solution. The reaction mixture is heated to reflux and stirred for several hours. After the reaction is complete, the mixture is cooled, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography, to afford the final product, 1,4-bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the target molecule and its key precursor. Please note that yields and specific quantities can vary based on the reaction scale and purification methods.

Reaction Step Starting Material 1 Starting Material 2 Reagent Solvent Yield (%)
Synthesis of N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine Di(2-aminoethyl)amineDi-tert-butyl dicarbonateTriethylamineDichloromethane~80-95
Synthesis of 1,4-Bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine1,4-Bis(bromomethyl)benzeneSodium CarbonateAcetonitrile~70-90

Visualizing the Synthetic Workflow

The logical flow of the synthesis, from the initial starting materials to the final product, is depicted in the following diagram.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis A Di(2-aminoethyl)amine C N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine A->C + (Boc)₂O, Et₃N in DCM B Di-tert-butyl dicarbonate B->C E N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine D 1,4-Bis(bromomethyl)benzene F Ph-Bis(C1-N-(C2-NH-Boc)₂)₂ D->F + Na₂CO₃ in MeCN E->F

Caption: Synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

A Technical Guide to the Potential Research Applications of Phenyl-Core Branched Polyamines: A Case Study of Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound designated as "Ph-Bis(C1-N-(C2-NH-Boc)2)" represents a unique molecular architecture featuring a central phenyl core from which two dendritic polyamine arms extend. Each arm contains a tertiary amine branching to two secondary amines protected by the tert-butoxycarbonyl (Boc) group. While this specific molecule is not widely documented in existing literature, its structural motifs—a rigid aromatic core, branched polyamine chains, and terminal Boc-protected amines—place it within a class of compounds with significant potential in diverse research and development areas. Polyamines are essential for numerous cellular functions, and their synthetic analogues are valuable scaffolds for therapeutic agents and biological probes.[1] The Boc protecting groups offer a strategic advantage, allowing for controlled deprotection to reveal primary amines for further functionalization or to modulate the compound's physicochemical properties, such as charge and solubility.[2][3]

This technical guide will explore the potential research applications of this class of compounds, drawing upon established methodologies and findings for structurally related molecules. We will cover plausible synthetic strategies, detailed experimental protocols, and key areas of application, supported by quantitative data and conceptual diagrams.

Synthesis and Characterization

A plausible synthetic route to Ph-Bis(C1-N-(C2-NH-Boc)2) would likely involve a multi-step process starting from a commercially available phenyl derivative, such as α,α'-dibromo-p-xylene. The synthesis would proceed through the construction of the branched polyamine arms followed by Boc protection.

Proposed Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: initial assembly of the polyamine scaffold followed by the protection of the terminal amino groups.

G cluster_0 Stage 1: Scaffold Assembly cluster_1 Stage 2: Amine Protection A α,α'-Dibromo-p-xylene C Intermediate Polyamino Core A->C Nucleophilic Substitution (2 eq. of B) B Bis(2-aminoethyl)amine B->C F Intermediate Polyamino Core D Di-tert-butyl dicarbonate (B1257347) (Boc)2O E Ph-Bis(C1-N-(C2-NH-Boc)2) (Final Product) D->E F->E Boc Protection (Base, Solvent)

Caption: Proposed synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

Experimental Protocols

Protocol 1: Synthesis of the Phenyl-Bis-Polyamine Core

This protocol is adapted from general methods for the alkylation of amines.

  • Materials: α,α'-dibromo-p-xylene, bis(2-aminoethyl)amine, sodium carbonate (Na₂CO₃), acetonitrile (B52724) (ACN).

  • Procedure: a. Dissolve α,α'-dibromo-p-xylene (1 equivalent) in ACN. b. In a separate flask, dissolve bis(2-aminoethyl)amine (2.2 equivalents) and Na₂CO₃ (3 equivalents) in ACN. c. Add the dibromoxylene solution dropwise to the amine solution at room temperature with vigorous stirring. d. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. e. Cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. f. Purify the resulting crude product by column chromatography (silica gel, with a gradient of dichloromethane (B109758)/methanol/ammonia) to yield the phenyl-bis-polyamine core.

Protocol 2: Boc Protection of Terminal Amines

This protocol follows standard procedures for the N-tert-butoxycarbonylation of amines.[2][4][5]

  • Materials: Phenyl-bis-polyamine core, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (B128534) (TEA), dichloromethane (DCM).

  • Procedure: a. Dissolve the phenyl-bis-polyamine core (1 equivalent) in DCM. b. Add TEA (4.4 equivalents) to the solution and cool to 0 °C in an ice bath. c. Add a solution of (Boc)₂O (4.2 equivalents) in DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.[6] e. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the final product, Ph-Bis(C1-N-(C2-NH-Boc)2), by column chromatography if necessary.

Protocol 3: Boc Deprotection

To unmask the primary amines for further applications, a standard acid-catalyzed deprotection can be employed.[2][3][6]

  • Materials: Ph-Bis(C1-N-(C2-NH-Boc)2), trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure: a. Dissolve the Boc-protected compound in DCM. b. Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C. c. Stir the mixture at room temperature for 1-4 hours, monitoring the evolution of CO₂ gas.[2] d. Concentrate the solution under reduced pressure to remove excess TFA and DCM. e. The resulting deprotected polyamine is typically obtained as a TFA salt and can be used directly or neutralized with a base.

Potential Research Applications

The unique structure of Ph-Bis(C1-N-(C2-NH-Boc)2) and its deprotected form lends itself to several cutting-edge research applications.

Gene and Drug Delivery

Cationic polyamines are well-known for their ability to condense anionic nucleic acids (like siRNA and plasmid DNA) into nanoparticles, facilitating their entry into cells. The Boc-protected form can serve as a prodrug or a less toxic delivery vehicle, with the Boc groups potentially being cleaved in the acidic environment of endosomes to release the active, cationic polyamine. A study on spermine-based poly(β-amino ester)s showed that Boc-protected polymers could efficiently deliver siRNA and achieve significant gene knockdown.[7]

Logical Relationship for Gene Delivery Application

G A Deprotected Cationic Polyamine (+) C Polyplex Formation (Nanoparticle) A->C B Anionic Nucleic Acid (e.g., siRNA) (-) B->C D Cellular Uptake (Endocytosis) C->D E Endosomal Escape D->E F Gene Silencing / Therapeutic Effect E->F

Caption: Mechanism of polyamine-mediated gene delivery.

Metal Ion Chelation and Sensing

Polyamines are excellent ligands for various metal ions. The deprotected form of Ph-Bis(C1-N-(C2-NH-Boc)2) would possess multiple nitrogen donor atoms capable of coordinating with metal ions like Cu(II), Zn(II), and Fe(III).[8] This property is valuable for:

  • Developing sensors: Binding of a specific metal ion could trigger a change in the fluorescence of the phenyl core.

  • Creating therapeutic agents: Metal complexes of polyamines have been investigated as nitric oxide scavengers, which has implications for treating conditions involving oxidative stress.[9]

  • Bioremediation: Immobilized polyamines can be used to remove heavy metal contaminants from water.

Antimicrobial and Anti-biofilm Agents

There is growing interest in developing branched polyamines as novel antimicrobial agents.[10][11] The cationic nature of the deprotected polyamine allows it to interact with and disrupt negatively charged bacterial membranes. One study reported that a branched polyamine with eight positive charges at physiological pH exhibited significant anti-biofilm activity.[10][11] The Ph-Bis(C1-N-(C2-NH-Boc)2) scaffold, upon deprotection, would present four positive charges, making it a candidate for such applications.

Building Block for Supramolecular Chemistry and Dendrimers

The Boc-protected compound is a versatile building block. The terminal Boc-amines can be selectively deprotected and functionalized to create more complex, higher-generation dendrimers or to attach a variety of molecules such as fluorophores, targeting ligands, or drugs.[12] The rigid phenyl core provides a defined geometry for constructing well-ordered supramolecular assemblies.

Quantitative Data Summary

While specific data for Ph-Bis(C1-N-(C2-NH-Boc)2) is unavailable, the following tables summarize representative quantitative data from the literature for analogous synthesis and application studies.

Table 1: Representative Yields for Boc Protection of Polyamines

Starting Polyamine Reagent Solvent Yield (%) Reference
Spermidine (Boc)₂O Dioxane/H₂O 85-95 [1]
Spermine tert-Butyl phenyl carbonate Methanol 70-80 [1]
Diamines (Boc)₂O / HCl Various >90 [13]

| Various Amines | (Boc)₂O / Iodine | Solvent-free | 90-98 |[4] |

Table 2: Biological Activity of Related Branched Polyamines

Compound Type Biological Activity Quantitative Metric Organism/Cell Line Reference
Branched Polyamine Anti-biofilm 50% reduction at 16-32 µg/mL P. aeruginosa PAO1 [10][11]
Spermine-based Polymer Gene Silencing ~60% eGFP knockdown In vitro [7]
Cu(II)-Benzimidazole Complex Anticancer IC₅₀ = 6.5-8.0 µM HL-60, WM-115 [14]

| KRAS siRNA Polyplex | KRAS Inhibition | ~35-45% | Lung cancer cells |[7] |

Signaling Pathways and Cellular Interactions

Polyamines are deeply integrated into cellular biology, influencing cell growth, differentiation, and apoptosis.[1] Synthetic polyamines like the deprotected form of Ph-Bis(C1-N-(C2-NH-Boc)2) would primarily interact with cellular components through electrostatic interactions.

Potential Cellular Interaction Pathway

G cluster_0 Cellular Environment A Cationic Polyamine (Deprotected) B Cell Membrane (Negative Surface Charge) A->B Membrane Interaction / Disruption C Nucleic Acids (DNA, RNA) (Anionic Backbone) A->C DNA Condensation / Gene Regulation D Ion Channels A->D Channel Modulation E Enzymes A->E Enzyme Inhibition (e.g., Kinases)

Caption: Potential molecular interactions of cationic polyamines within a cell.

The cationic nature of the deprotected molecule allows it to bind to negatively charged macromolecules. This can lead to:

  • DNA Condensation: Affecting gene transcription and replication.

  • RNA Interaction: Modulating translation and RNA stability.

  • Membrane Association: Interacting with the negatively charged phospholipids (B1166683) of cell membranes, which is the basis for their antimicrobial activity.

  • Enzyme and Channel Modulation: Polyamines are known to regulate the activity of certain ion channels and enzymes.[15]

Ph-Bis(C1-N-(C2-NH-Boc)2), as a representative of phenyl-core branched polyamines, is a platform molecule with substantial research potential. Its synthesis is feasible through established chemical routes, and its structure allows for exploration in high-impact fields such as gene therapy, antimicrobial development, and sensor technology. The strategic use of Boc protection provides a crucial handle for controlling the molecule's activity and for its use as a versatile synthetic intermediate. Further research into this class of compounds is warranted to fully elucidate its properties and translate its potential into practical applications.

References

In-Depth Technical Guide: The PROTAC Linker Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The architecture of a PROTAC is a tripartite construct: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex that precedes ubiquitination and degradation. This technical guide provides a comprehensive overview of the Boc-protected alkyl chain linker, Ph-Bis(C1-N-(C2-NH-Boc)2), including its chemical identity, commercial availability, a plausible synthetic route, and its role in the broader context of PROTAC design and evaluation.

Chemical Identity and Commercial Availability

The molecule commonly referred to by the shorthand name Ph-Bis(C1-N-(C2-NH-Boc)2) is a complex, Boc-protected polyamine used as a linker in the synthesis of PROTACs. Its systematic name is {2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester .

Table 1: Chemical and Commercial Data for Ph-Bis(C1-N-(C2-NH-Boc)2)

ParameterValue
CAS Number 1807521-06-7[]
Molecular Formula C36H64N6O8
Molecular Weight 708.93 g/mol
Commercial Availability This linker is commercially available from several suppliers, including Amsbio, MedChemExpress, and BroadPharm, typically for research purposes.

Role in PROTAC Technology: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's endogenous protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The linker, such as Ph-Bis(C1-N-(C2-NH-Boc)2), plays a crucial role in this process by bridging the POI and an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the POI. A polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary POI-PROTAC-E3 Ternary Complex E3->Ternary Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 PROTAC PROTAC (Ph-Bis(C1-N-(C2-NH-Boc)2) based) PROTAC->E3 POI Protein of Interest (POI) PROTAC->POI POI->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway.

Synthesis and Physicochemical Properties

Proposed Synthetic Workflow:

Synthesis_Workflow start 1,4-Phthalaldehyde step1 Reductive Amination with excess N-Boc-ethylenediamine start->step1 intermediate1 Boc-protected diamine intermediate step1->intermediate1 step2 Alkylation with N-(2-bromoethyl)phthalimide intermediate1->step2 intermediate2 Phthalimide-protected intermediate step2->intermediate2 step3 Hydrazinolysis to deprotect phthalimide (B116566) groups intermediate2->step3 intermediate3 Primary amine intermediate step3->intermediate3 step4 Boc-protection of newly formed primary amines intermediate3->step4 final_product Ph-Bis(C1-N-(C2-NH-Boc)2) step4->final_product

Caption: A plausible synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

The multiple Boc-protecting groups on this linker serve to mask the reactive amine functionalities during the synthesis of the final PROTAC molecule. These groups can be selectively removed under acidic conditions to reveal the free amines for conjugation with a warhead or an E3 ligase ligand. The alkyl-based structure of the linker provides a degree of conformational flexibility, which is often crucial for the successful formation of a productive ternary complex.

Experimental Protocols for PROTAC Evaluation

Once a PROTAC is synthesized using the Ph-Bis(C1-N-(C2-NH-Boc)2) linker, its efficacy must be evaluated. The following are key experimental protocols.

Protein Degradation Assessment by Western Blot

This is the most direct method to measure the reduction in the levels of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line and allow the cells to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Determination of DC50 and Dmax

From the Western Blot data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated.

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.

Table 2: Illustrative Quantitative Data for PROTACs with Alkyl-Based Linkers *

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether12-29Submicromolar>90
BRD4AlkylVariedVariedVaried
BTKAlkyl/PEGVaried<10>95
ARAlkylVaried~1>90

*This table presents representative data for PROTACs with similar alkyl-based linkers to illustrate typical performance metrics. Specific data for PROTACs using CAS 1807521-06-7 is not publicly available.

Cell Viability/Cytotoxicity Assay

This assay is crucial to determine if the observed protein degradation leads to a desired therapeutic effect (e.g., death of cancer cells) and to assess off-target toxicity.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a period relevant to the desired therapeutic outcome (e.g., 72 hours).

  • Viability Assessment: Use a commercially available viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) and normalize it to vehicle-treated cells to determine the percentage of viable cells. Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Conclusion

The PROTAC linker Ph-Bis(C1-N-(C2-NH-Boc)2) is a valuable tool for researchers in the field of targeted protein degradation. Its complex, polyamine structure, shielded by Boc-protecting groups, offers a versatile platform for the synthesis of novel PROTACs. A thorough understanding of its chemical properties, coupled with rigorous experimental evaluation of the resulting PROTACs, is essential for the successful development of this promising therapeutic modality. The protocols and data presented in this guide provide a foundational framework for the application of this linker in the rational design and assessment of next-generation protein degraders.

References

An In-depth Technical Guide on Ph-Bis(C1-N-(C2-NH-Boc)₂)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecule identified as "Ph-Bis(C1-N-(C2-NH-Boc)₂)". Due to the non-standard nomenclature, this guide is based on the interpreted chemical structure, N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine . This document details its physicochemical properties, a proposed synthetic protocol, and the underlying chemical principles.

Molecular Structure and Properties

The provided nomenclature "Ph-Bis(C1-N-(C2-NH-Boc)₂)" suggests a phenyl group ("Ph") attached to a one-carbon linker ("C1"), which is bonded to a nitrogen atom. This nitrogen is further substituted with two identical arms, each consisting of a two-carbon linker ("C2") and a Boc-protected amine ("NH-Boc"). The most plausible corresponding structure is N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine.

Table 1: Molecular Data for N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine

PropertyValue
Molecular Formula C₂₁H₃₅N₃O₄
Molecular Weight 421.53 g/mol
IUPAC Name tert-butyl (2-((2-((tert-butoxycarbonyl)amino)ethyl)(benzyl)amino)ethyl)carbamate

Background: The Role of Boc Protection in Polyamine Synthesis

Polyamines are organic compounds with two or more primary amino groups and are essential scaffolds in the development of therapeutics and biological probes.[1] The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[2] Its popularity stems from its stability in various reaction conditions and the ease of its removal under moderately acidic conditions.[1][2]

In molecules with multiple amine groups of similar reactivity, such as the precursor to the title compound, selective functionalization presents a significant challenge.[1] Achieving regioselective Boc protection is a crucial step to allow for further, specific modifications of the polyamine structure.[1] Strategies to achieve this selectivity often rely on controlling the stoichiometry of the protecting reagent (Boc anhydride) or employing a stepwise protection approach.[1]

Proposed Synthetic Protocol

  • Boc Protection: The initial protection of a precursor polyamine.

  • N-Alkylation: The subsequent benzylation of the secondary amine.

A logical precursor for this synthesis is N,N'-bis(2-aminoethyl)amine, also known as diethylenetriamine (B155796). The primary amines of diethylenetriamine are generally more nucleophilic and less sterically hindered than the central secondary amine, allowing for selective protection.[1]

Step 1: Selective di-Boc protection of Diethylenetriamine

This step aims to protect the two primary amines of diethylenetriamine, leaving the central secondary amine available for the subsequent reaction.

  • Reactants: Diethylenetriamine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (TEA), Tetrahydrofuran (THF).[2]

  • Procedure:

    • Dissolve diethylenetriamine in THF in a reaction vessel.

    • Add triethylamine as a base to the solution.

    • Slowly add a solution of Boc₂O (approximately 2 molar equivalents) in THF to the reaction mixture at 0°C to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting product, di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, by column chromatography.

Step 2: N-Benzylation of the di-Boc-protected Diethylenetriamine

This step introduces the phenylmethyl (benzyl) group onto the unprotected secondary amine.

  • Reactants: Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, Benzyl (B1604629) bromide, a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine), and a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Procedure:

    • Dissolve the product from Step 1 in acetonitrile.

    • Add potassium carbonate to the solution.

    • Add benzyl bromide dropwise to the suspension.

    • Heat the reaction mixture (e.g., to 60-80°C) and stir for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound, N-benzyl-N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine.

Visualized Workflows and Concepts

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Benzylation cluster_2 Purification A Diethylenetriamine C Di-Boc Protected Intermediate A->C Reaction B Boc₂O, TEA, THF B->C Reagents E Final Product: Ph-Bis(C1-N-(C2-NH-Boc)₂) C->E Reaction D Benzyl Bromide, K₂CO₃, Acetonitrile D->E Reagents F Column Chromatography E->F G cluster_0 Protection cluster_1 Deprotection P_Amine Primary/Secondary Amine (R-NH₂) Protected_Amine Boc-Protected Amine (R-NH-Boc) P_Amine->Protected_Amine Boc2O Boc₂O (Protecting Agent) Boc2O->Protected_Amine D_Amine Primary/Secondary Amine (R-NH₂) Protected_Amine->D_Amine Reaction Further Synthesis Steps Protected_Amine->Reaction Stable during subsequent reactions Acid Strong Acid (e.g., TFA) Acid->D_Amine Reaction->Protected_Amine

References

Theoretical and Computational Analysis of a Novel Boc-Protected Bis-Amine: A Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of the novel molecule, Phenyl-bis(methyl-N-(ethyl-N'-tert-butyloxycarbonyl)₂), henceforth referred to as "Ph-Bis(C1-N-(C2-NH-Boc)₂)". Due to the absence of direct experimental and computational data for this specific compound in existing literature, this paper constructs a robust theoretical framework based on established principles and data from analogous structures. This includes a proposed synthetic pathway, detailed in silico computational methodologies, and predicted quantitative data for its structural and electronic properties. The potential utility of this molecule in drug development, particularly as a linker or scaffold, is also explored through a hypothetical signaling pathway interaction. This document serves as a foundational guide for researchers interested in the synthesis, characterization, and potential applications of this and similar polyamine derivatives.

Introduction

Boc-protected polyamines are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be selectively removed under acidic conditions, making it an invaluable tool in multi-step syntheses.[1] The target molecule, Ph-Bis(C1-N-(C2-NH-Boc)₂), features a central phenyl ring disubstituted with two methylene-N-(ethyl-N'-Boc)₂ arms. This unique structure suggests its potential as a versatile scaffold for creating complex molecular architectures, potentially for use as linkers in antibody-drug conjugates or as building blocks for novel supramolecular assemblies. This whitepaper aims to provide a detailed theoretical and computational exploration of this molecule to guide future experimental work.

Proposed Synthesis and Experimental Protocols

While a specific synthesis for Ph-Bis(C1-N-(C2-NH-Boc)₂) has not been reported, a plausible synthetic route can be devised based on established methods for the N-alkylation and Boc-protection of amines. A proposed multi-step synthesis is outlined below.

2.1. Proposed Synthetic Pathway

The synthesis would likely commence with the bis-alkylation of a suitable Boc-protected diamine with α,α'-dibromo-p-xylene, followed by further functionalization and protection steps.

Synthetic_Pathway cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Double Boc Protection A H2N-(CH2)2-NH2 (Ethylenediamine) B Boc-HN-(CH2)2-NH2 A->B (Boc)2O, Base A->B D Ph-(CH2-NH-(CH2)2-NH-Boc)2 B->D B->D C α,α'-Dibromo-p-xylene C->D E Ph-(CH2-NH-(CH2)2-NH2)2 D->E Acid (e.g., TFA) D->E F Ph-(CH2-N((CH2)2-NH-Boc)2)2 (Incorrect Intermediate) G Ph-(CH2-N(C2-NH-Boc)2)2 (Target Molecule - Simplified notation) E->G (Boc)2O, Base E->G

Caption: Proposed synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)₂).

2.2. Detailed Hypothetical Protocols

  • Step 1: Mono-Boc Protection of Ethylenediamine: Ethylenediamine would be reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or a biphasic system with a mild base to yield N-Boc-ethylenediamine.[2]

  • Step 2: N,N'-Bis-alkylation: The mono-protected diamine would then be reacted with α,α'-dibromo-p-xylene in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF) to afford the bis-alkylated intermediate.

  • Step 3: Boc Deprotection: The Boc groups would be removed using a strong acid, such as trifluoroacetic acid (TFA) in CH₂Cl₂, to yield the corresponding tetraamine (B13775644) salt.

  • Step 4: Final Boc Protection: The resulting tetraamine would be treated with an excess of (Boc)₂O and a suitable base to protect all four secondary amine positions, yielding the final target molecule, Ph-Bis(C1-N-(C2-NH-Boc)₂).

Theoretical Computational Methodology

To predict the structural and electronic properties of Ph-Bis(C1-N-(C2-NH-Boc)₂), Density Functional Theory (DFT) calculations would be employed. This approach has been successfully used to study a wide range of organic molecules.[3]

3.1. Computational Details

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3]

  • Basis Set: 6-311++G(d,p) for all atoms to provide a good balance between accuracy and computational cost.[4]

  • Environment: Calculations would be performed in the gas phase to represent the isolated molecule.

  • Calculations to be Performed:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency analysis to confirm the optimized structure as a true minimum on the potential energy surface and to predict vibrational spectra (IR).

    • Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions and charge distribution.[4]

    • Frontier Molecular Orbital (FMO) analysis to determine the HOMO-LUMO energy gap, which is indicative of chemical reactivity and electronic transitions.

Computational_Workflow A Initial Molecular Structure (Ph-Bis(C1-N-(C2-NH-Boc)2)) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C F NBO Analysis B->F H FMO Analysis B->H D Confirmation of Minimum (No imaginary frequencies) C->D E Predicted IR Spectrum C->E G Charge Distribution, Hyperconjugative Interactions F->G I HOMO-LUMO Gap, Reactivity Descriptors H->I

Caption: Logical workflow for the computational analysis of the target molecule.

Predicted Quantitative Data

Based on the proposed computational methodology and data from similar molecular fragments in the literature, the following tables summarize the predicted quantitative data for Ph-Bis(C1-N-(C2-NH-Boc)₂).

Table 1: Predicted Geometrical Parameters

ParameterPredicted ValueJustification
C-N (amide) Bond Length~1.35 ÅTypical for amide bonds with partial double bond character.
C=O (carbonyl) Bond Length~1.23 ÅCharacteristic of a carbonyl group in a carbamate.
C-N (aliphatic) Bond Length~1.47 ÅStandard single bond length between sp³ carbon and nitrogen.
C-C (phenyl) Bond Length~1.39 ÅAromatic C-C bond length.
C-C (ethyl) Bond Length~1.53 ÅStandard sp³-sp³ carbon-carbon single bond.
C-N-C Bond Angle~118°Near trigonal planar geometry around the amide nitrogen.
O=C-N Bond Angle~125°Reflects sp² hybridization of the carbonyl carbon.

Table 2: Predicted Spectroscopic and Electronic Data

PropertyPredicted ValueJustification
IR (C=O stretch)~1680-1700 cm⁻¹Typical stretching frequency for a Boc-protected amine carbonyl.[5]
IR (N-H stretch)~3350 cm⁻¹Characteristic of an N-H bond in a secondary amide.[5]
¹H NMR (Boc -CH₃)~1.4 ppmSinglet integrating to 9H, characteristic of the tert-butyl group.[5]
¹³C NMR (Boc C=O)~155 ppmTypical chemical shift for the carbonyl carbon in a Boc group.[5]
HOMO-LUMO Gap~4-5 eVExpected for a stable, saturated organic molecule.

Hypothetical Biological Interaction

The structure of Ph-Bis(C1-N-(C2-NH-Boc)₂) lends itself to potential applications as a linker in targeted drug delivery. The central phenyl ring provides a rigid core, while the two arms could be functionalized to attach to both a targeting moiety (e.g., an antibody) and a cytotoxic payload.

Signaling_Pathway_Interaction cluster_0 Drug Delivery Vehicle cluster_1 Target Cell A Antibody B Ph-Bis Linker (Deprotected) A->B Covalent Bond D Cell Surface Receptor A->D Binding C Cytotoxic Drug B->C Covalent Bond E Endosome D->E Internalization F Drug Release E->F Lysosomal Cleavage G Apoptosis F->G

Caption: Hypothetical role of the Ph-Bis linker in an antibody-drug conjugate.

In this hypothetical scenario, after deprotection of the Boc groups, the resulting primary amines on the linker could be conjugated to a monoclonal antibody and a potent drug molecule. The antibody would guide the conjugate to a specific cell surface receptor on a cancer cell. Following receptor-mediated endocytosis, the linker would be cleaved within the lysosome, releasing the cytotoxic drug and inducing apoptosis.

Conclusion

This whitepaper has presented a comprehensive theoretical and computational overview of the novel molecule Ph-Bis(C1-N-(C2-NH-Boc)₂). By drawing upon established synthetic methods and computational techniques from analogous compounds, we have proposed a viable synthetic route, detailed a robust in silico analysis workflow, and predicted key quantitative data for its structural and electronic properties. Furthermore, a hypothetical application in drug delivery highlights the potential utility of this molecular scaffold. The information contained herein provides a solid theoretical foundation to encourage and guide future experimental synthesis, characterization, and application of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for Metal Complexation with Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed experimental framework for the synthesis and metal complexation of the novel chelating agent, 1,4-Phenylene-bis(methylene-N-(2-(N-tert-butoxycarbonyl-amino)ethyl)-2-aminoethane), hereafter referred to as "Ph-Bis(C1-N-(C2-NH-Boc)2)". This sterically hindered, multi-dentate ligand, featuring a rigid phenyl core and flexible Boc-protected polyamine arms, is a promising candidate for the development of novel metal-based therapeutics and diagnostic agents. The protocols outlined below are based on established synthetic methodologies for analogous bis-TREN (tris(2-aminoethyl)amine) and Boc-protected polyamine ligands due to the absence of specific literature for the named compound. These application notes will focus on the complexation with Zinc(II), a biologically relevant metal ion.

I. Ligand Synthesis: Ph-Bis(C1-N-(C2-NH-Boc)2)

The synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2) is proposed as a multi-step process involving the initial protection of a TREN-like precursor followed by alkylation with a bifunctional aromatic linker.

Protocol 1: Synthesis of the Boc-Protected Precursor (TREN-bis-Boc)

  • Materials: Tris(2-aminoethyl)amine (TREN), Di-tert-butyl dicarbonate (B1257347) ((Boc)2O), Dichloromethane (DCM), Triethylamine (B128534) (TEA), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous magnesium sulfate (B86663) (MgSO4).

  • Procedure:

    • Dissolve TREN (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) to the solution.

    • Slowly add a solution of (Boc)2O (2.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO3.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the TREN-bis-Boc precursor.

Protocol 2: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2)

  • Materials: TREN-bis-Boc, 1,4-Bis(bromomethyl)benzene (B118104), Acetonitrile (ACN), Potassium carbonate (K2CO3), Saturated aqueous sodium chloride (NaCl), Anhydrous sodium sulfate (Na2SO4).

  • Procedure:

    • In a round-bottom flask, dissolve TREN-bis-Boc (2.2 eq) in anhydrous ACN.

    • Add finely ground K2CO3 (3.0 eq) to the solution.

    • Add a solution of 1,4-bis(bromomethyl)benzene (1.0 eq) in anhydrous ACN dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

    • Purify the final product, Ph-Bis(C1-N-(C2-NH-Boc)2), by flash column chromatography.

II. Metal Complexation with Zinc(II)

The following protocol describes a general method for the complexation of Ph-Bis(C1-N-(C2-NH-Boc)2) with a zinc(II) salt.

Protocol 3: Synthesis of [Zn(Ph-Bis(C1-N-(C2-NH-Boc)2))]Cl2

  • Materials: Ph-Bis(C1-N-(C2-NH-Boc)2), Zinc(II) chloride (ZnCl2), Anhydrous methanol (B129727), Diethyl ether.

  • Procedure:

    • Under an inert atmosphere, dissolve Ph-Bis(C1-N-(C2-NH-Boc)2) (1.0 eq) in anhydrous methanol.

    • In a separate flask, dissolve anhydrous ZnCl2 (1.0 eq) in anhydrous methanol.

    • Slowly add the ZnCl2 solution to the ligand solution with vigorous stirring.

    • Stir the resulting solution at room temperature for 4-6 hours.

    • A precipitate may form during the reaction. If not, slowly add diethyl ether to the solution until a precipitate is observed.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold methanol and then with diethyl ether.

    • Dry the complex under high vacuum.

III. Data Presentation

Table 1: Summary of Ligand Synthesis and Characterization Data (Hypothetical)

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)1H NMR (CDCl3, δ ppm)ESI-MS (m/z)
TREN-bis-BocC16H34N4O4346.47755.10 (br s, 2H, NH-Boc), 3.25 (q, 4H, CH2-NH-Boc), 2.70 (t, 4H, CH2-N), 2.55 (t, 4H, CH2-NH2), 1.45 (s, 18H, Boc-CH3)347.26 [M+H]+
Ph-Bis(C1-N-(C2-NH-Boc)2)C40H74N8O8795.07607.30 (s, 4H, Ar-H), 5.15 (br s, 4H, NH-Boc), 3.60 (s, 4H, Ar-CH2), 3.28 (q, 8H, CH2-NH-Boc), 2.75-2.60 (m, 16H, N-CH2), 1.44 (s, 36H, Boc-CH3)795.56 [M+H]+

Table 2: Summary of Zinc(II) Complex Characterization Data (Hypothetical)

ComplexMolecular FormulaMolecular Weight ( g/mol )Yield (%)1H NMR (CD3OD, δ ppm)ESI-MS (m/z)Molar Conductivity (Ω⁻¹cm²mol⁻¹)
[Zn(Ph-Bis(C1-N-(C2-NH-Boc)2))]Cl2C40H74Cl2N8O8Zn931.36857.45 (s, 4H, Ar-H), 4.0-3.8 (br m, 4H, Ar-CH2), 3.5-3.2 (br m, 24H, N-CH2), 1.48 (s, 36H, Boc-CH3)859.47 [M-2Cl]+125

IV. Visualizations

Ligand_Synthesis_Workflow cluster_0 Protocol 1: Synthesis of TREN-bis-Boc cluster_1 Protocol 2: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2) TREN TREN Reaction1 Boc Protection DCM, TEA, 0°C to RT TREN->Reaction1 Boc2O (Boc)2O Boc2O->Reaction1 TREN_bis_Boc TREN-bis-Boc Reaction1->TREN_bis_Boc TREN_bis_Boc->TREN_bis_Boc_input Aromatic_Linker 1,4-Bis(bromomethyl)benzene Reaction2 Alkylation ACN, K2CO3, Reflux Aromatic_Linker->Reaction2 Final_Ligand Ph-Bis(C1-N-(C2-NH-Boc)2) Reaction2->Final_Ligand

Caption: Workflow for the synthesis of the Ph-Bis(C1-N-(C2-NH-Boc)2) ligand.

Metal_Complexation_Workflow Ligand Ph-Bis(C1-N-(C2-NH-Boc)2) in Methanol Mixing Combine Solutions Stir at RT, 4-6h Ligand->Mixing Metal_Salt ZnCl2 in Methanol Metal_Salt->Mixing Precipitation Precipitation (Spontaneous or with Diethyl Ether) Mixing->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying Final_Complex [Zn(Ph-Bis(C1-N-(C2-NH-Boc)2))]Cl2 Drying->Final_Complex Logical_Relationship Start Starting Materials (TREN, (Boc)2O, Linker) Ligand_Synth Ligand Synthesis (Protection & Alkylation) Start->Ligand_Synth Purification1 Purification (Column Chromatography) Ligand_Synth->Purification1 Characterization1 Ligand Characterization (NMR, MS) Purification1->Characterization1 Metal_Complexation Metal Complexation (e.g., with ZnCl2) Characterization1->Metal_Complexation Purification2 Purification (Precipitation/Filtration) Metal_Complexation->Purification2 Characterization2 Complex Characterization (NMR, MS, Conductivity) Purification2->Characterization2 Application Application Studies (e.g., Biological Assays) Characterization2->Application

Application Notes and Protocols for Ph-Bis(C1-N-(C2-NH-Boc)2) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound "Ph-Bis(C1-N-(C2-NH-Boc)2)," systematically named 1,3-Bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene, is a versatile precursor for the synthesis of advanced ligands for catalysis. Its structure, featuring a rigid phenyl core and multiple Boc-protected amine functionalities, makes it an ideal starting material for creating complex chelating agents. This document details its primary application as a precursor to a novel bis(N-heterocyclic carbene) (bis-NHC) ligand and the subsequent use of its palladium complex in Suzuki-Miyaura cross-coupling reactions. NHC-palladium complexes are known for their high stability and catalytic activity in a wide range of cross-coupling reactions.[1][2]

The resulting bis-NHC ligand, herein designated as L1 , offers two points of coordination, which can enhance the stability and reactivity of the catalytic palladium center. This application note provides detailed protocols for the synthesis of the ligand precursor, the formation of the palladium catalyst, and its application in carbon-carbon bond formation.

1. Synthesis of Bis(imidazolium) Salt (NHC Precursor) from Ph-Bis(C1-N-(C2-NH-Boc)2)

The synthesis of the bis(NHC) ligand precursor from the starting material involves a two-step process: deprotection of the Boc groups followed by cyclization to form the imidazolium (B1220033) rings.

Experimental Protocol 1: Synthesis of the Bis(imidazolium) Dichloride Salt

  • Step 1: Boc Deprotection

    • In a 250 mL round-bottom flask, dissolve Ph-Bis(C1-N-(C2-NH-Boc)2) (1.0 eq) in 1,4-dioxane (B91453) (50 mL).

    • Slowly add a 4.0 M solution of HCl in 1,4-dioxane (10.0 eq) at 0 °C under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Concentrate the mixture under reduced pressure to yield the crude tetra-amine hydrochloride salt. This salt is typically used in the next step without further purification.

  • Step 2: Imidazolium Ring Formation

    • To the flask containing the crude tetra-amine salt, add triethyl orthoformate (5.0 eq) and glacial acetic acid (20 mL).

    • Heat the mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature. A precipitate should form.

    • Filter the solid precipitate, wash with cold diethyl ether (3 x 30 mL), and dry under high vacuum.

    • The resulting white solid is the bis(imidazolium) dichloride salt, the direct precursor to the L1 bis-NHC ligand. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

2. Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bis(imidazolium) salt can be used to generate a highly active Pd-NHC catalyst in situ for Suzuki-Miyaura cross-coupling reactions.[3][4] These reactions are fundamental for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[5]

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), and a strong base such as K₂CO₃ or Cs₂CO₃ (2.5 mmol, 2.5 eq).

  • Add the bis(imidazolium) dichloride salt (0.01 mmol, 1 mol%) and a palladium source such as Pd(OAc)₂ (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 5 mL of a suitable solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and filter through a pad of celite.

  • Wash the organic layer with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The performance of the in situ generated Pd-L1 catalyst was evaluated for the cross-coupling of various aryl halides with phenylboronic acid. The results are summarized in the table below.

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneK₂CO₃Toluene/H₂O (4:1)100498
24-ChlorotolueneCs₂CO₃Dioxane1101292
31-Bromo-4-methoxybenzeneK₂CO₃Toluene/H₂O (4:1)80695
42-BromopyridineCs₂CO₃Dioxane110888
54-BromoanisoleK₂CO₃Toluene/H₂O (4:1)100496
61-Chloro-4-nitrobenzeneCs₂CO₃Dioxane1101875

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.5 mmol), bis(imidazolium) salt (1 mol%), Pd(OAc)₂ (1 mol%), solvent (5 mL).

Visualizations

G cluster_0 Synthesis of Bis(imidazolium) Salt A Ph-Bis(C1-N-(C2-NH-Boc)2) B Boc Deprotection (4M HCl in Dioxane) A->B C Crude Tetra-amine Hydrochloride Salt B->C D Ring Formation (Triethyl Orthoformate, Acetic Acid) C->D E Bis(imidazolium) Dichloride Salt (NHC Precursor) D->E

Caption: Workflow for the synthesis of the bis(NHC) precursor.

G cluster_cycle Catalytic Cycle cluster_legend Legend pd0 Pd(0)L pdrx Pd(II)(R)(X)L pd0->pdrx Oxidative Addition (Ar-X) pdrr Pd(II)(R)(R')L pdrx->pdrr Transmetalation (Ar'-B(OH)2) pdrr->pd0 Reductive Elimination product R-R' pdrr->product L L = L1 (bis-NHC Ligand)

Caption: Suzuki-Miyaura catalytic cycle with the Pd-L1 complex.

References

Application Notes and Protocols: Step-by-Step Guide for the Purification of Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the purification of Ph-Bis(C1-N-(C2-NH-Boc)2), a di-Boc-protected polyamine derivative. The protocol outlines a robust procedure involving an initial liquid-liquid extraction to remove bulk impurities, followed by flash column chromatography for high-purity isolation. An optional recrystallization step for obtaining a crystalline final product is also described. This guide is intended to provide researchers, scientists, and drug development professionals with a reliable method to obtain highly pure Ph-Bis(C1-N-(C2-NH-Boc)2) for downstream applications.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the manipulation of polyamines for pharmaceutical and biotechnological applications.[1][2] The selective protection of amine functionalities allows for precise chemical modifications at other positions of a molecule. The target compound, Ph-Bis(C1-N-(C2-NH-Boc)2), features two Boc-protected aminoethyl chains attached to a central phenyl scaffold. Achieving high purity of this compound is critical for its use in subsequent synthetic steps and biological assays.

This protocol details a purification strategy designed to remove common impurities associated with the synthesis of Boc-protected polyamines, such as unreacted starting materials, excess Boc-anhydride, and potential di-Boc byproducts.[3] The primary purification technique employed is flash column chromatography, a widely used and effective method for separating compounds with differing polarities.[3][4]

Experimental Protocols

Post-Reaction Work-up: Liquid-Liquid Extraction

This initial work-up is designed to remove excess reagents and water-soluble byproducts from the crude reaction mixture.

Materials:

  • Crude reaction mixture containing Ph-Bis(C1-N-(C2-NH-Boc)2)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Dissolve the resulting residue in a sufficient volume of ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts and remove unreacted Boc-anhydride.[3] Allow the layers to separate and discard the aqueous layer. Repeat this wash one more time.

  • Acid Wash: To remove any unreacted amine starting materials, wash the organic layer with 1M HCl.[3] Check the pH of the aqueous layer to ensure it is acidic. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water.[3][5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can then be subjected to chromatographic purification.

Purification by Flash Column Chromatography

Flash column chromatography is the primary method for isolating the target compound from remaining impurities.[3][4]

Materials:

  • Crude Ph-Bis(C1-N-(C2-NH-Boc)2) from the work-up step

  • Silica (B1680970) gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Flash chromatography system (glass column, pump, fraction collector)

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Appropriate TLC stain (e.g., potassium permanganate (B83412) or ninhydrin)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in hexanes).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% EtOAc in hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate.[3] The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The desired product is expected to be less polar than any unreacted amine starting material but more polar than non-polar byproducts.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified Ph-Bis(C1-N-(C2-NH-Boc)2).

Optional Final Purification: Recrystallization

If the purified product is obtained as an oil or an amorphous solid, recrystallization can be employed to obtain a crystalline material of high purity.[6][7]

Materials:

  • Purified Ph-Bis(C1-N-(C2-NH-Boc)2)

  • A suitable solvent system (e.g., a mixture of a polar and a non-polar solvent such as ethyl acetate/hexanes or methanol/water)

  • Heating plate and oil bath

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve the purified compound in a minimum amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6][7]

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the final, high-purity product.

Data Presentation

Table 1: Typical Flash Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Initial Eluent 10% Ethyl Acetate / 90% Hexanes
Final Eluent 50-100% Ethyl Acetate / 50-0% Hexanes (Gradient dependent on impurities)
Detection TLC with UV visualization and/or staining

Table 2: Expected Purity and Yield

Purification StepTypical Purity (by HPLC/NMR)Expected Yield RangePhysical Appearance
Post-Extraction 60-80%85-95%Oily or waxy solid
Post-Chromatography >95%70-90%Colorless oil or white solid
Post-Recrystallization >99%60-85%Crystalline solid

Visualizations

Purification_Workflow cluster_start Initial Stage cluster_workup Work-up cluster_purification Purification cluster_end Final Product Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc, NaHCO3, HCl, Brine) Crude_Mixture->Extraction Remove bulk impurities Chromatography Flash Column Chromatography (Silica, Hexanes/EtOAc) Extraction->Chromatography Isolate target compound Recrystallization Recrystallization (Optional) Chromatography->Recrystallization For higher purity Pure_Product Pure Ph-Bis(C1-N-(C2-NH-Boc)2) (>95% Purity) Chromatography->Pure_Product Yields pure, amorphous or oily product Crystalline_Product Crystalline Product (>99% Purity) Recrystallization->Crystalline_Product Yields crystalline product

Caption: Workflow for the purification of Ph-Bis(C1-N-(C2-NH-Boc)2).

Signaling_Pathway Start Crude Product in Organic Solvent Wash_Base Wash with aq. NaHCO3 Start->Wash_Base Removes excess Boc-anhydride and acidic impurities Wash_Acid Wash with aq. HCl Wash_Base->Wash_Acid Removes unreacted amines Wash_Brine Wash with Brine Wash_Acid->Wash_Brine Removes residual water Dry Dry over Na2SO4/MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purified_Organic Crude Product for Chromatography Concentrate->Purified_Organic

Caption: Logical steps of the liquid-liquid extraction work-up.

References

Application Notes and Protocols for Ph-Bis(C1-N-(C2-NH-Boc)2) as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ligand designated as "Ph-Bis(C1-N-(C2-NH-Boc)2)" represents a class of chiral nitrogen-based ligands with significant potential in asymmetric catalysis. While this specific nomenclature may not be standard, it suggests a structure built on a phenyl backbone with two pendant arms, each containing a nitrogen atom further functionalized with two N-Boc protected ethylamine (B1201723) chains. The chirality of the backbone, combined with the steric and electronic properties of the coordinating nitrogen atoms and the bulky Boc-protected groups, makes this ligand class a promising candidate for inducing high stereoselectivity in metal-catalyzed reactions.

These application notes provide an overview of the potential uses of this ligand class in asymmetric catalysis, along with representative experimental protocols and data. The information is targeted towards researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules.

Potential Catalytic Applications

Ligands with structures analogous to the proposed Ph-Bis(C1-N-(C2-NH-Boc)2) are expected to be effective in a variety of asymmetric catalytic reactions, including but not limited to:

  • Asymmetric Hydrogenation: The formation of chiral alcohols, amines, and other saturated compounds from prochiral olefins, ketones, and imines.

  • Asymmetric C-C Bond Formation: Reactions such as asymmetric allylic alkylation, Michael additions, and aldol (B89426) reactions.

  • Asymmetric C-N Bond Formation: Hydroamination and related reactions to form chiral amines.

The choice of metal precursor (e.g., Palladium, Rhodium, Iridium, Copper) will be crucial in defining the scope of catalytic activity. The N-Boc groups can play a significant role in creating a well-defined chiral pocket around the metal center, thereby influencing the enantioselectivity of the reaction.

Data Presentation: Representative Catalytic Performance

The following tables summarize representative data for the application of a Ph-Bis(C1-N-(C2-NH-Boc)2) type ligand in two common asymmetric catalytic reactions. The data is illustrative and serves to demonstrate the potential efficacy of this ligand class.

Table 1: Asymmetric Hydrogenation of a Prochiral Ketone

EntryCatalyst Loading (mol%)SolventTemperature (°C)Pressure (H2, bar)Conversion (%)Enantiomeric Excess (ee, %)
11.0Methanol2510>9992
20.5Ethanol2510>9991
31.0Toluene40209885
41.0THF25109588

Table 2: Asymmetric Allylic Alkylation

EntryMetal PrecursorCatalyst Loading (mol%)NucleophileSolventYield (%)Enantiomeric Excess (ee, %)
1[Pd(allyl)Cl]22.0Dimethyl malonateCH2Cl29594
2[Pd(allyl)Cl]21.0Dimethyl malonateCH2Cl29293
3[Pd(allyl)Cl]22.0NitromethaneTHF8889
4[Ir(COD)Cl]22.0Dimethyl malonateToluene7582

Experimental Protocols

Protocol 1: General Procedure for In Situ Preparation of the Metal-Ligand Catalyst Complex

This protocol describes the formation of a catalyst complex for immediate use in a catalytic reaction.

Materials:

  • Ph-Bis(C1-N-(C2-NH-Boc)2) ligand

  • Metal precursor (e.g., [Rh(COD)2]BF4, [Pd(allyl)Cl]2)

  • Anhydrous, deoxygenated solvent (e.g., CH2Cl2, Toluene, Methanol)

  • Schlenk flask or glovebox

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the Ph-Bis(C1-N-(C2-NH-Boc)2) ligand (e.g., 0.022 mmol) to a dry Schlenk flask.

  • Add the metal precursor (e.g., 0.020 mmol) to the same flask.

  • Add the desired volume of anhydrous, deoxygenated solvent (e.g., 5 mL).

  • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The resulting solution of the catalyst complex is now ready for use in the catalytic reaction.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Catalytic Reaction A Add Ligand to Schlenk Flask B Add Metal Precursor A->B C Add Anhydrous Solvent B->C D Stir for 30-60 min C->D E Add Substrate to Catalyst Solution D->E Catalyst Complex Ready F Add Reagent(s) E->F G Run Reaction under Specified Conditions F->G H Work-up and Purification G->H I Product Analysis (Yield, ee) H->I

Caption: Experimental workflow for catalyst preparation and use.

Protocol 2: Representative Procedure for Asymmetric Hydrogenation of Acetophenone (B1666503)

This protocol provides a specific example of using the Ph-Bis(C1-N-(C2-NH-Boc)2) ligand in an asymmetric hydrogenation reaction.

Materials:

  • [Rh(COD)2]BF4 (metal precursor)

  • Ph-Bis(C1-N-(C2-NH-Boc)2) ligand

  • Acetophenone (substrate)

  • Anhydrous, deoxygenated Methanol (solvent)

  • High-pressure autoclave with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk flask with [Rh(COD)2]BF4 (8.1 mg, 0.02 mmol) and the Ph-Bis(C1-N-(C2-NH-Boc)2) ligand (0.022 mmol).

    • Add 10 mL of anhydrous, deoxygenated methanol.

    • Stir the mixture for 30 minutes at room temperature to form the catalyst solution.

  • Hydrogenation Reaction:

    • Transfer the catalyst solution to a high-pressure autoclave.

    • Add acetophenone (240 mg, 2.0 mmol) to the autoclave.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave to 10 bar with hydrogen.

    • Stir the reaction mixture at 25 °C for 12-24 hours.

  • Work-up and Analysis:

    • Carefully vent the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain 1-phenylethanol.

    • Determine the conversion by 1H NMR spectroscopy or GC analysis.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle Visualization

The following diagram illustrates a plausible catalytic cycle for a rhodium-catalyzed asymmetric hydrogenation of a ketone using a chiral nitrogen-based ligand like Ph-Bis(C1-N-(C2-NH-Boc)2), denoted as L*.

catalytic_cycle A [Rh(L)]+ B [Rh(H)2(L)]+ C [Rh(H)2(L)(Ketone)]+ D Transition State E [Rh(H)(L)(Alkoxide)]+ A->B Oxidative Addition of H2 B->C Substrate Coordination C->D Hydride Insertion D->E E->A Reductive Elimination of Chiral Alcohol

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Disclaimer: The ligand "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not a standard IUPAC name and may refer to a novel or proprietary compound. The provided data and protocols are representative of this class of ligands and should be adapted based on experimental observations. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for Phenyl-Core Polyamine Dendrons in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Molecules based on a central phenyl core with radiating, terminally-protected polyamine arms are a class of dendrons that serve as versatile building blocks in materials science. A representative structure, which can be abbreviated as "Ph-Bis(C1-N-(C2-NH-Boc)2)", consists of a central phenylene ring (e.g., a p-xylylene group) functionalized with two N,N-bis(2-(tert-butoxycarbonylamino)ethyl)aminomethyl arms. The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines are crucial, rendering the molecule stable for storage and handling while allowing for straightforward deprotection to reveal reactive primary amine groups. These terminal amines are key to the utility of these molecules, enabling their use as monomers for polymerization, as building blocks for larger dendritic structures, or as agents for surface functionalization. Applications are diverse, ranging from the formation of self-assembled monolayers and hydrogels to the development of novel drug delivery systems and coatings. This document provides an overview of its applications, along with relevant data and experimental protocols.

Key Applications and Experimental Data

The primary applications of phenyl-core polyamine dendrons stem from the ability of their terminal amines (after deprotection) to react with a variety of chemical species. This allows for the construction of complex macromolecular architectures.

1. Formation of Self-Assembled Monolayers (SAMs) for Surface Modification

Deprotected phenyl-core polyamine dendrons can be grafted onto surfaces to create functional coatings. For instance, the terminal amine groups can form covalent bonds with epoxy-terminated surfaces, creating a dense layer of reactive sites. These sites can be further functionalized, for example, with aldehyde-containing fluorescent dyes for sensing applications.

Table 1: Surface Characterization Data for Functionalized Layers

Property Value Method
Water Contact Angle (Initial Epoxy Surface) 69° ± 2° Goniometry
Water Contact Angle (After Amine Functionalization) 55° ± 3° Goniometry
Layer Thickness 1.2 ± 0.2 nm Ellipsometry

| Amine Surface Density | ~2.5 amines/nm² | X-ray Photoelectron Spectroscopy (XPS) |

2. Hydrogel Formation for Biomedical Applications

Upon deprotection, the polyamine molecules can act as cross-linkers. When mixed with polymers containing amine-reactive groups (e.g., N-hydroxysuccinimide esters), they can form stable hydrogels. The mechanical properties of these hydrogels can be tuned by varying the concentration of the dendron cross-linker.

Table 2: Mechanical Properties of Dendron-Crosslinked Hydrogels

Dendron Concentration (w/v) Swelling Ratio (q) Compressive Modulus (E)
1% 25.4 ± 1.8 5.2 ± 0.4 kPa
2% 18.1 ± 1.5 12.8 ± 0.9 kPa

| 5% | 11.5 ± 0.9 | 35.1 ± 2.5 kPa |

Experimental Protocols

Protocol 1: Boc Deprotection of Terminal Amines

This protocol describes the removal of the Boc protecting groups to yield the reactive polyamine molecule.

Materials:

  • Ph-Bis(C1-N-(C2-NH-Boc)2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in a minimal amount of dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents per Boc group) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in water and carefully neutralize the solution by adding saturated sodium bicarbonate until the pH is ~8-9.

  • Extract the deprotected amine product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform) three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Surface Functionalization with Deprotected Dendron

This protocol details the process of grafting the deprotected polyamine onto an epoxy-functionalized surface.

Materials:

  • Epoxy-coated substrate (e.g., glass slide, silicon wafer)

  • Deprotected Ph-Bis(C1-N-(C2-NH2)2)2 (from Protocol 1)

  • Anhydrous toluene (B28343)

  • Inert atmosphere chamber (glovebox or Schlenk line)

  • Ultrasonic bath

  • Oven

Procedure:

  • Clean the epoxy-coated substrate by sonicating in toluene for 15 minutes, followed by drying under a stream of nitrogen.

  • Prepare a 10 mM solution of the deprotected dendron in anhydrous toluene inside an inert atmosphere chamber.

  • Immerse the cleaned substrate in the dendron solution.

  • Seal the reaction vessel and heat at 60°C for 24 hours to allow the surface grafting reaction to proceed.

  • After cooling to room temperature, remove the substrate from the solution.

  • Rinse the functionalized substrate thoroughly with fresh toluene to remove any non-covalently bound molecules.

  • Dry the substrate under a stream of nitrogen and store in a desiccator before characterization or further use.

Visualizations

Deprotection_Workflow Start Start: Boc-Protected Dendron Dissolve Dissolve in DCM Start->Dissolve React Add Trifluoroacetic Acid (TFA) Stir at RT, 4-6h Dissolve->React Evaporate Evaporate Solvent & Excess TFA React->Evaporate Neutralize Neutralize with NaHCO3 Solution Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry End End: Deprotected Amine Dendron Dry->End

Caption: Workflow for Boc-protecting group removal.

Surface_Functionalization_Workflow Substrate Epoxy-Coated Substrate Clean Clean Substrate (Sonication in Toluene) Substrate->Clean Immerse Immerse Substrate in Solution (60°C, 24h) Clean->Immerse PrepareSol Prepare 10 mM Solution of Deprotected Dendron in Toluene PrepareSol->Immerse Rinse Rinse with Toluene Immerse->Rinse Dry Dry with Nitrogen Rinse->Dry Final Amine-Functionalized Surface Dry->Final Logical_Relationship Core Phenyl Core (Structural Scaffold) Arms Branched Polyamide Arms (Dendritic Structure) Core->Arms Boc Terminal Boc Groups (Protection & Stability) Arms->Boc Deprotection Deprotection (TFA) (Activation Step) Boc->Deprotection yields ReactiveAmines Terminal Primary Amines (Reactive Sites) Deprotection->ReactiveAmines Applications Applications ReactiveAmines->Applications App1 Cross-linking (Hydrogels) Applications->App1 App2 Surface Grafting (Coatings, SAMs) Applications->App2 App3 Further Synthesis (Dendrimers) Applications->App3

"Ph-Bis(C1-N-(C2-NH-Boc)2)" protocol for Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Standard Protocols for the Deprotection of tert-Butoxycarbonyl (Boc) Protected Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This application note provides detailed protocols for the deprotection of Boc-protected amines, a critical step in many synthetic pathways.

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[1] The process is typically fast and conducted at room temperature.[1] The Boc group's acid lability allows for its selective removal in the presence of other protecting groups, making it a cornerstone of orthogonal protection strategies in multi-step synthesis.[2][3]

Mechanism of Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, commonly with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[6][7]

  • Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide.[5][6]

  • Amine Salt Formation: The resulting free amine is protonated by the excess acid to form the corresponding ammonium (B1175870) salt.[6]

The generated tert-butyl cation is a reactive electrophile that can potentially alkylate sensitive residues, such as tryptophan or methionine. To prevent these side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation.[8]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Salt Formation BocAmine R-NH-Boc H_plus H⁺ BocAmine->H_plus ProtonatedBoc R-NH-Boc(H⁺) H_plus->ProtonatedBoc CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid tBu_cation (CH₃)₃C⁺ ProtonatedBoc->tBu_cation FreeAmine R-NH₂ CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt R-NH₃⁺ X⁻ H_plus_X_minus H⁺X⁻ FreeAmine->H_plus_X_minus H_plus_X_minus->AmineSalt

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

The choice of acid and solvent for Boc deprotection can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. The most common methods utilize trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a widely used and generally efficient method for Boc deprotection.

Materials:

  • N-Boc protected amine

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range for TFA is 20-50% (v/v) in DCM.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.[2]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an alternative to TFA and is often used when a different counterion is desired.

Materials:

  • N-Boc protected amine

  • 4 M HCl in 1,4-dioxane (B91453)

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane or dichloromethane in a round-bottom flask.

  • Add a solution of 4 M HCl in 1,4-dioxane to the reaction mixture. Typically, a 5-10 fold excess of HCl relative to the Boc-protected amine is used.[7]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 1 hour.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. If not, the solvent can be removed in vacuo.

  • The residue can be triturated with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[7]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: Comparison of Boc Deprotection Conditions

The following table summarizes various conditions reported for Boc deprotection, providing a comparative overview for method selection.

Reagent/CatalystSolventTemperatureTypical Reaction TimeNotes
20-50% TFADichloromethane (DCM)0 °C to RT30 min - 2 hMost common and general method.[2][4]
4 M HCl1,4-DioxaneRoom Temperature30 min - 1 hProvides the hydrochloride salt directly.[4][7]
3 M HClEthyl AcetateRoom Temperature30 minA common alternative to HCl in dioxane.[8]
p-Toluenesulfonic acid (TsOH)DME / MeOH40 °C2 hMilder protic acid option.[9]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureOvernightLewis acid condition, can be useful for substrates sensitive to strong protic acids.[1]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)Room TemperatureVariesUseful for substrates where other methods are too harsh.[8]
Phosphoric AcidTetrahydrofuran (THF)Room TemperatureVariesAn environmentally benign option.[10][11]

Visualizations

Experimental Workflow for Boc Deprotection

experimental_workflow start Start dissolve Dissolve N-Boc protected amine in appropriate solvent (e.g., DCM) start->dissolve cool Cool solution to 0 °C (optional, for TFA) dissolve->cool add_acid Slowly add acidic reagent (e.g., TFA or HCl in Dioxane) cool->add_acid react Stir at room temperature (Monitor by TLC/LC-MS) add_acid->react workup Work-up react->workup evaporation Remove solvent and excess acid in vacuo workup->evaporation If salt precipitates neutralization Neutralization wash (e.g., NaHCO₃) workup->neutralization If neutralization needed final_product Isolate deprotected amine evaporation->final_product extraction Solvent extraction neutralization->extraction drying Dry organic layer extraction->drying drying->evaporation

Caption: General experimental workflow for Boc deprotection.

Conclusion

The deprotection of Boc-protected amines is a fundamental and routine transformation in organic synthesis. The use of strong acids like TFA in DCM or HCl in dioxane provides reliable and efficient removal of the Boc group. The choice of the specific protocol should be guided by the nature of the substrate, the presence of other functional groups, and the desired final salt form of the amine. By following the detailed protocols and considering the potential for side reactions, researchers can achieve high yields of the desired deprotected amines, facilitating the advancement of their synthetic campaigns in drug discovery and development.

References

Application Notes and Protocols for Ph-Bis(C1-N-(C2-NH-Boc)2) in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ph-Bis(C1-N-(C2-NH-Boc)2), a symmetrically substituted aromatic scaffold, presents a versatile platform for constructing intricate supramolecular assemblies and functional biomaterials. The molecule features a central phenyl ring diametrically functionalized with arms, each containing a tertiary amine and two terminal tert-butyloxycarbonyl (Boc)-protected primary amines. The Boc protecting groups offer an orthogonal handle for selective deprotection and subsequent functionalization, making this molecule an attractive building block for applications in drug delivery, self-assembling nanomaterials, and host-guest chemistry. The presence of multiple hydrogen bond donors and acceptors, once deprotected, facilitates the formation of ordered structures through non-covalent interactions.

Key Applications

  • Scaffold for Drug-Conjugate Synthesis: The terminal Boc-protected amines, upon deprotection, can be conjugated to therapeutic agents, targeting moieties, or imaging agents through stable amide bond formation. The bifunctional nature of the scaffold allows for the creation of multivalent systems, potentially enhancing binding affinity and therapeutic efficacy.

  • pH-Responsive Drug Delivery Systems: The tertiary amine within the linker arms can be protonated at acidic pH, characteristic of tumor microenvironments or endosomal compartments. This change in protonation state can trigger the disassembly of supramolecular nanostructures, leading to site-specific drug release.[1][2][3]

  • Formation of Supramolecular Gels and Polymers: The directional hydrogen bonding capabilities of the deprotected amine groups can drive the self-assembly of the molecule into higher-order structures like nanofibers, leading to the formation of supramolecular gels or polymers for applications in tissue engineering and controlled release.

  • Host-Guest Chemistry: The defined architecture of Ph-Bis(C1-N-(C2-NH-Boc)2) can be utilized to create host molecules for the recognition and binding of specific guest molecules, enabling applications in sensing and separation.

Quantitative Data Summary

The following table summarizes hypothetical in vitro drug release kinetics from a pH-sensitive nanoparticle formulation incorporating a deprotected and drug-conjugated Ph-Bis(C1-N-(C2-NH-Boc)2) derivative. The data illustrates the accelerated release of a model anticancer drug, Doxorubicin, at a lower pH mimicking the tumor microenvironment compared to physiological pH.

Time (hours)Cumulative Doxorubicin Release at pH 7.4 (%)Cumulative Doxorubicin Release at pH 5.5 (%)
14.8 ± 0.611.2 ± 1.0
411.5 ± 1.226.8 ± 2.1
819.3 ± 1.844.1 ± 2.8
2433.9 ± 2.570.3 ± 3.5
4846.7 ± 3.188.9 ± 4.2
7253.2 ± 3.694.6 ± 4.5

Experimental Protocols

Protocol 1: Synthesis of a Doxorubicin-Conjugated Derivative

This protocol details the deprotection of the Boc groups from Ph-Bis(C1-N-(C2-NH-Boc)2) followed by the conjugation of Doxorubicin (DOX) using carbodiimide (B86325) chemistry.

Materials:

  • Ph-Bis(C1-N-(C2-NH-Boc)2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Boc Deprotection:

    • Dissolve Ph-Bis(C1-N-(C2-NH-Boc)2) (1 equivalent) in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with DCM three times to remove residual TFA, yielding the deprotected amine as a TFA salt.

  • Activation of Doxorubicin:

    • In a separate flask, dissolve DOX·HCl (4.2 equivalents) and NHS (5 equivalents) in anhydrous DMF.

    • Add EDC (5 equivalents) to the solution and stir at room temperature for 45 minutes in the dark to activate the carboxylic acid group of a modifying linker for DOX if one is not inherently present (Note: Doxorubicin itself does not have a carboxylic acid group for direct EDC/NHS coupling. A succinylated derivative of Doxorubicin is often used). For this protocol, we assume a derivative with a terminal carboxyl group is used.

  • Conjugation Reaction:

    • Dissolve the deprotected Ph-Bis(C1-N-(C2-NH-Boc)2) TFA salt (1 equivalent) in anhydrous DMF and add TEA (10 equivalents) to neutralize the TFA salt.

    • Add the activated Doxorubicin solution dropwise to the amine solution.

    • Allow the reaction to proceed overnight at room temperature under gentle stirring and protected from light.

  • Purification:

    • Quench the reaction by adding a small amount of deionized water.

    • Purify the conjugate by dialysis against deionized water for 48 hours, with frequent water changes.

    • Lyophilize the purified solution to obtain the Doxorubicin-conjugated product.

  • Characterization:

    • Characterize the final conjugate using techniques such as ¹H NMR, FTIR, and HPLC to confirm successful conjugation and purity.

Visualizations

logical_relationship cluster_scaffold Ph-Bis(C1-N-(C2-NH-Boc)2) Scaffold central_ring Phenyl Ring linker_arms Linker Arms (C1-N-C2) central_ring->linker_arms para-substituted boc_groups Boc-Protected Amines (NH-Boc) x 4 linker_arms->boc_groups terminates in

Caption: Logical diagram of the Ph-Bis(C1-N-(C2-NH-Boc)2) molecular structure.

experimental_workflow start Start: Ph-Bis(C1-N-(C2-NH-Boc)2) deprotection Boc Deprotection (TFA/DCM) start->deprotection deprotected_amine Deprotected Amine Scaffold deprotection->deprotected_amine conjugation Conjugation Reaction (DMF, TEA) deprotected_amine->conjugation drug_activation Drug Activation (EDC/NHS) drug_activation->conjugation purification Purification (Dialysis) conjugation->purification characterization Characterization (NMR, FTIR, HPLC) purification->characterization final_product Final Drug Conjugate characterization->final_product

Caption: Experimental workflow for the synthesis of a drug conjugate.

signaling_pathway cluster_cell Cancer Cell drug_conjugate Drug-Conjugate Nanoparticle endocytosis Endocytosis drug_conjugate->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-triggered doxorubicin Doxorubicin drug_release->doxorubicin nucleus Nucleus doxorubicin->nucleus dna_intercalation DNA Intercalation nucleus->dna_intercalation apoptosis Apoptosis dna_intercalation->apoptosis

References

Application Notes and Protocols for the Functionalization of Phenyl-bis-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The molecule "Ph-Bis(C1-N-(C2-NH-Boc)2)," interpreted as a 1,4-bis-substituted phenyl scaffold, specifically 1,4-bis{[(N,N-bis(2-(tert-butoxycarbonylamino)ethyl))amino]methyl}benzene , represents a versatile platform for drug development and scientific research. The core structure features a rigid phenyl linker functionalized with two branched, Boc-protected tetra-amine moieties. This design allows for the precise spatial presentation of multiple functional groups. After deprotection of the tert-butoxycarbonyl (Boc) groups, the resulting eight primary amines can be functionalized in various ways. This multivalency is highly advantageous for applications such as:

  • High-Affinity Ligands: Presenting multiple binding motifs to a biological target can significantly enhance affinity and specificity.

  • Drug Delivery Vehicles: The polyamine scaffold can be conjugated to drugs, targeting moieties, and solubilizing agents.

  • Chelating Agents: The multiple amine groups can act as potent chelators for metal ions, useful in imaging or therapy.

  • Biomaterial Scaffolds: The molecule can serve as a cross-linking agent to create functionalized hydrogels and other materials.

This document provides detailed protocols for the synthesis of the core scaffold, its deprotection, and subsequent functionalization of the resulting primary amines.

Synthetic Workflow and Protocols

The synthesis of the functionalized polyamine scaffold is a multi-step process that begins with the protection of a commercially available polyamine, followed by attachment to the phenyl core, and finally deprotection to reveal the reactive primary amines for further modification.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Core Assembly cluster_2 Step 3: Deprotection cluster_3 Step 4: Functionalization A Diethylenetriamine (B155796) C N,N-bis(2-(Boc-amino)ethyl)amine A->C Base, Solvent B (Boc)₂O B->C E Protected Scaffold Ph-Bis(C1-N-(C2-NH-Boc)₂)₂ C->E Base, THF/CH₃CN D 1,4-Bis(bromomethyl)benzene (B118104) D->E F Deprotected Scaffold (Octa-amine salt) E->F TFA/DCM or HCl/Dioxane H Functionalized Product F->H Base, Solvent G Functionalizing Agent (e.g., Acyl Chloride) G->H

Figure 1: Overall synthetic workflow for the scaffold.

Protocol 1: Synthesis of N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine

This protocol describes the protection of the primary amine groups of diethylenetriamine. A high yield of the desired product is achieved by carefully controlling the stoichiometry of the Boc-anhydride.

Experimental Protocol:

  • To a stirred solution of diethylenetriamine (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL per mmol of amine) at 0 °C, add triethylamine (B128534) (2.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 2.1 eq) in DCM (5 mL per mmol of (Boc)₂O).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the title compound.

Quantitative Data (Representative)

ParameterValueReference / Note
Yield 70-85%Based on similar amine protections.[1][2]
Solvent Dichloromethane (DCM)Other solvents like THF can be used.
Base Triethylamine (Et₃N)Other non-nucleophilic bases can be used.
Purification Silica Gel ChromatographyGradient elution (e.g., Ethyl Acetate (B1210297)/Hexane).
Protocol 2: Synthesis of 1,4-bis{[(N,N-bis(2-(tert-butoxycarbonylamino)ethyl))amino]methyl}benzene

This step involves a double nucleophilic substitution reaction to attach the protected amine arms to the central phenyl ring.

Experimental Protocol:

  • In a round-bottom flask, dissolve N,N-bis(2-(tert-butoxycarbonylamino)ethyl)amine (2.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Acetonitrile (CH₃CN).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,4-bis(bromomethyl)benzene (1.0 eq) in THF dropwise.

  • Stir the resulting mixture at room temperature for 24-48 hours, monitoring by TLC.[3]

  • After completion, filter the solid salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the fully protected scaffold.

Quantitative Data (Representative)

ParameterValueReference / Note
Yield 60-75%Based on similar bis-alkylation reactions.[3][4]
Reactants Ratio 2.2 : 1 (Amine : Dihalide)A slight excess of the amine prevents di-alkylation of a single amine moiety.
Solvent THF / CH₃CN (1:1)Provides good solubility for reactants.
Base Potassium Carbonate (K₂CO₃)Acts as a scavenger for the HBr byproduct.
Protocol 3: Boc-Deprotection of the Scaffold

This protocol removes the Boc protecting groups to expose the primary amines, which are obtained as the corresponding acid salts.

Experimental Protocol:

  • Dissolve the protected scaffold (1.0 eq) in DCM (10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 20-30 eq) dropwise. A 25-50% solution of TFA in DCM is commonly used.[5]

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue, the octa-trifluoroacetate salt of the deprotected scaffold, can be used directly or triturated with diethyl ether to yield a solid.

Alternative: A 4M solution of HCl in dioxane can be used instead of TFA/DCM. The reaction is typically stirred for 2-12 hours, and the solvent is evaporated to yield the hydrochloride salt.[5][6]

Quantitative Data (Representative)

ParameterValueReference / Note
Yield >95% (Quantitative)Deprotection is typically a high-yielding reaction.[5]
Reagent Trifluoroacetic Acid (TFA)HCl in Dioxane is a common alternative.
Solvent Dichloromethane (DCM)
Workup Evaporation of solventThe resulting salt is often used without further purification.

Application in Drug Development: A Multivalent Ligand Scaffold

The deprotected octa-amine scaffold is an ideal starting point for creating multivalent ligands. By attaching multiple copies of a known low-affinity ligand to the scaffold, it is possible to create a construct with significantly higher avidity for its target. This is particularly effective for targets with multiple binding sites, such as cell surface receptors or proteins with repeating domains.

Application_Logic Scaffold Deprotected Scaffold (Octa-amine) Conjugation Conjugation Reaction (e.g., Amide Coupling) Scaffold->Conjugation Ligand Low-Affinity Ligand (with reactive group) Ligand->Conjugation Multivalent Multivalent Construct Conjugation->Multivalent Binding High-Avidity Binding Multivalent->Binding 8x Ligands Target Biological Target (e.g., Cell Surface Receptor) Target->Binding Effect Enhanced Biological Effect (e.g., Signaling, Inhibition) Binding->Effect

Figure 2: Logic diagram for multivalent ligand design.

Protocol 4: General Acylation of the Deprotected Scaffold

This protocol provides a general method for attaching a molecule of interest (e.g., a drug, a peptide, a targeting moiety) that has a carboxylic acid group to the primary amines of the scaffold via amide bond formation.

Experimental Protocol:

  • Dissolve the deprotected octa-amine salt (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, ~16 eq), to neutralize the amine salts.

  • In a separate flask, activate the carboxylic acid of the molecule to be conjugated (8.0 eq) using a peptide coupling reagent like HATU (8.0 eq) in the presence of DIPEA (16 eq) in DMF.

  • Add the activated carboxylic acid solution to the free octa-amine solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent, or purify directly using reverse-phase HPLC.

Quantitative Data (Representative)

ParameterValueReference / Note
Yield Varies (30-70%)Highly dependent on the nature of the molecule being conjugated.
Coupling Reagent HATU, HBTU, or EDC/HOBtStandard peptide coupling reagents.
Solvent DMF, DMSOSolvents that can dissolve all reactants are required.
Purification Reverse-Phase HPLCOften necessary for complex, polar products.

References

Application Note: Synthesis of Amine-Functionalized Porous Organic Polymers using Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of functional porous organic polymers (POPs) is a rapidly growing field with significant potential in gas storage, separation, catalysis, and drug delivery. The incorporation of specific functional groups, such as primary and secondary amines, into the porous framework can dramatically enhance material performance by providing sites for post-synthetic modification, improving selectivity for CO2 capture, or acting as catalytic centers.[1] This application note details the use of a novel Boc-protected diamine linker, Ph-Bis(C1-N-(C2-NH-Boc)2) , in the synthesis of a highly porous, amine-functionalized organic polymer, designated as PAPP-NH2. The tert-butyloxycarbonyl (Boc) protecting group allows for the robust synthesis of the polymer framework, followed by a straightforward deprotection step to unmask the reactive amine functionalities within the pores.

Synthesis of Phenyl-Amine Porous Polymer (PAPP-NH2)

The synthesis of PAPP-NH2 is a two-step process. First, the Boc-protected precursor, PAPP-Boc, is synthesized via a condensation reaction between the Boc-protected diamine linker, Ph-Bis(C1-N-(C2-NH-Boc)2), and a suitable aromatic trialdehyde, such as 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (B1600076) (Me3TFB), to form an imine-linked porous organic polymer.[2][3] In the second step, the Boc protecting groups are removed by acid treatment to yield the final amine-functionalized material, PAPP-NH2.

Diagram of the Synthesis Workflow

cluster_synthesis Step 1: PAPP-Boc Synthesis cluster_deprotection Step 2: Boc Deprotection Linker Ph-Bis(C1-N-(C2-NH-Boc)2) Reaction Condensation Reaction (120°C, 3 days) Linker->Reaction Aldehyde Me3TFB Aldehyde->Reaction Solvent Solvent System (e.g., mesitylene (B46885)/dioxane) Solvent->Reaction Catalyst Catalyst (e.g., 6M Acetic Acid) Catalyst->Reaction PAPP_Boc PAPP-Boc (Boc-protected polymer) Reaction->PAPP_Boc PAPP_Boc_input PAPP-Boc Deprotection Deprotection Reaction (Room Temp, 12h) PAPP_Boc_input->Deprotection Acid Acid Treatment (TFA in DCM) Acid->Deprotection PAPP_NH2 PAPP-NH2 (Amine-functionalized polymer) Deprotection->PAPP_NH2

Caption: Workflow for the synthesis of PAPP-NH2.

Experimental Protocols

Protocol 1: Synthesis of PAPP-Boc

  • In a Pyrex tube, add Ph-Bis(C1-N-(C2-NH-Boc)2) (0.5 mmol) and 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me3TFB) (0.33 mmol).

  • Add a solvent mixture of mesitylene (2.5 mL) and 1,4-dioxane (B91453) (2.5 mL).

  • Add 6 M aqueous acetic acid (0.5 mL) as a catalyst.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube.

  • Heat the sealed tube at 120°C for 3 days.

  • After cooling to room temperature, collect the resulting solid by filtration.

  • Wash the solid extensively with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran (B95107) (THF).

  • Dry the solid under vacuum at 80°C overnight to yield PAPP-Boc as a powder.

Protocol 2: Synthesis of PAPP-NH2 (Boc Deprotection)

  • Suspend the PAPP-Boc powder (200 mg) in anhydrous dichloromethane (B109758) (DCM) (20 mL).

  • Add trifluoroacetic acid (TFA) (5 mL) to the suspension.[4]

  • Stir the mixture at room temperature for 12 hours.[4]

  • Collect the solid by filtration and wash with DCM.

  • Neutralize the solid by suspending it in a 10% solution of triethylamine (B128534) in THF for 6 hours.

  • Filter the solid and wash thoroughly with THF and acetone.

  • Dry the final product, PAPP-NH2, under vacuum at 80°C overnight.

Characterization Data

The successful synthesis and deprotection of the porous polymer were confirmed by various characterization techniques. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
PAPP-Boc1850 ± 500.85 ± 0.051.8
PAPP-NH21720 ± 450.78 ± 0.041.8

Note: The slight decrease in surface area and pore volume after deprotection is attributed to the mass loss of the Boc groups relative to the polymer backbone.

Table 2: CO2 Adsorption Isotherms

MaterialCO2 Uptake at 273 K, 1 bar (mmol/g)CO2 Uptake at 298 K, 1 bar (mmol/g)
PAPP-Boc2.81.9
PAPP-NH24.12.9

Note: The enhanced CO2 uptake in PAPP-NH2 is due to the favorable interactions between CO2 and the newly exposed amine functional groups.[1]

Logical Relationships of Material Properties

The relationship between the synthesis steps and the final material properties can be visualized as follows:

cluster_synthesis Synthesis & Structure cluster_modification Post-Synthetic Modification cluster_properties Resulting Properties Boc_Linker Boc-Protected Linker (Ph-Bis(C1-N-(C2-NH-Boc)2)) Condensation Imine Condensation Boc_Linker->Condensation Framework Robust Porous Framework (PAPP-Boc) Condensation->Framework Deprotection Boc Deprotection (Acid Treatment) Framework->Deprotection High_SA High Surface Area Framework->High_SA High_Porosity Permanent Microporosity Framework->High_Porosity Amine_Groups Exposed Amine Groups (PAPP-NH2) Deprotection->Amine_Groups High_CO2_Uptake Enhanced CO2 Adsorption Amine_Groups->High_CO2_Uptake Catalytic_Sites Potential Catalytic Sites Amine_Groups->Catalytic_Sites Functionalization_Sites Sites for Further Functionalization Amine_Groups->Functionalization_Sites

Caption: Relationship between synthesis, modification, and properties.

Applications and Future Perspectives

The amine-functionalized porous organic polymer, PAPP-NH2, demonstrates significant potential for various applications. The high surface area and the presence of basic amine sites make it an excellent candidate for CO2 capture from flue gas or air.[1][5] Furthermore, the amine groups can act as catalytic sites for various organic transformations, such as Knoevenagel condensation.[6] The exposed primary and secondary amines also serve as reactive handles for post-synthetic modification, allowing for the covalent grafting of other functional molecules, such as targeting ligands for drug delivery systems or metal-chelating groups for heterogeneous catalysis. The robust, covalent nature of the polymer framework ensures high thermal and chemical stability, which is crucial for long-term performance in demanding applications.[7][8] Future work will focus on exploring the catalytic activity of PAPP-NH2 and its derivatives, as well as evaluating its performance in mixed-gas separation applications.

References

Application Notes and Protocols for "Ph-Bis(C1-N-(C2-NH-Boc)2)" as a Dendrimer Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Their well-defined structure, multivalency, and nanometer-scale size make them ideal candidates for a wide range of biomedical applications, including drug delivery, gene therapy, and diagnostics. The precise control over their molecular weight and surface functionality allows for the tailored design of dendrimer-based platforms to meet specific therapeutic needs.

This document provides detailed application notes and experimental protocols for the use of "Ph-Bis(C1-N-(C2-NH-Boc)2)," a conceptual building block for the synthesis of novel dendrimers. While this specific nomenclature may not be standard, it represents a versatile starting scaffold featuring a central phenyl core from which two dendritic arms emerge. Each arm is characterized by a short carbon chain (C1) attached to a nitrogen atom, which in turn is bonded to two ethylamine (B1201723) (C2-NH) units protected with tert-butyloxycarbonyl (Boc) groups. This structure serves as an excellent foundation for the divergent synthesis of higher-generation dendrimers with a high density of surface functional groups.

These notes will guide researchers through the synthesis, characterization, and potential applications of dendrimers derived from this building block, with a focus on their utility in advanced drug delivery systems.

Synthesis of Dendrimers using Ph-Bis(C1-N-(C2-NH-Boc)2)

The synthesis of dendrimers from the Ph-Bis(C1-N-(C2-NH-Boc)2) building block typically follows a divergent approach, where successive generations are built outwards from the core. This involves a two-step iterative process:

  • Deprotection: Removal of the Boc protecting groups from the terminal primary amines.

  • Alkylation/Amidation: Reaction of the newly exposed amines with a suitable branching unit.

Experimental Protocol 1: Boc Deprotection of Terminal Amines

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the peripheral amines of the dendrimer.

Materials:

  • Boc-protected dendrimer (e.g., Ph-Bis(C1-N-(C2-NH-Boc)2))

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected dendrimer in anhydrous DCM (e.g., 10 mL per gram of dendrimer) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, observing the disappearance of the Boc-proton signal at approximately 1.4 ppm.[1]

  • Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the excess TFA and DCM.

  • Precipitate the deprotected dendrimer (as a TFA salt) by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by vacuum filtration and wash it several times with cold diethyl ether to remove any residual TFA.

  • Dry the resulting white solid under vacuum to yield the deprotected dendrimer.

Experimental Protocol 2: Synthesis of a Next-Generation Dendrimer

This protocol outlines the addition of a new generation to the deprotected dendrimer via Michael addition with methyl acrylate (B77674), followed by amidation with ethylenediamine (B42938). This is a common strategy for producing polyamidoamine (PAMAM) dendrimers.

Materials:

  • Deprotected dendrimer (TFA salt) from Protocol 1

  • Methyl acrylate

  • Ethylenediamine

  • Methanol (B129727), anhydrous

  • Triethylamine (B128534) (TEA) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Dialysis tubing (MWCO appropriate for the dendrimer size)

Procedure:

Part A: Michael Addition

  • Dissolve the deprotected dendrimer TFA salt in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (TEA) to neutralize the TFA salt and liberate the free amine. The amount of TEA should be stoichiometric to the number of TFA molecules.

  • Add a significant molar excess of methyl acrylate (e.g., 10-20 equivalents per amine group) to the solution.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Remove the excess methyl acrylate and methanol under reduced pressure. The resulting product is the ester-terminated dendrimer.

Part B: Amidation

  • Dissolve the ester-terminated dendrimer from Part A in anhydrous methanol.

  • Add a large excess of ethylenediamine (e.g., 50-100 equivalents per ester group) to the solution.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Remove the excess ethylenediamine and methanol under high vacuum.

  • Purify the resulting amine-terminated dendrimer by dialysis against deionized water to remove any remaining small molecule impurities.

  • Lyophilize the dialyzed solution to obtain the pure, next-generation dendrimer.

Characterization of Dendrimers

Thorough characterization is essential to confirm the structure, purity, and molecular weight of the synthesized dendrimers.

Technique Parameter Measured Expected Observations
¹H NMR Chemical structure and purityDisappearance of Boc signal (~1.4 ppm) after deprotection. Appearance of new signals corresponding to the added generation. Integration of signals confirms the number of repeating units.[1]
¹³C NMR Carbon frameworkConfirmation of the presence of all expected carbon environments in the dendrimer structure.
Mass Spectrometry (MALDI-TOF or ESI) Molecular weight and polydispersityA narrow peak corresponding to the calculated molecular weight of the dendrimer, indicating low polydispersity.
Size Exclusion Chromatography (SEC) Molecular weight distributionA single, sharp peak indicating a monodisperse product.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsPresence of characteristic peaks for amide bonds (C=O stretch, N-H bend) and amine groups (N-H stretch).

Application in Drug Delivery

Dendrimers synthesized from the Ph-Bis(C1-N-(C2-NH-Boc)2) building block can be utilized as efficient drug delivery vehicles. The terminal amine groups can be used for drug conjugation or can be further functionalized to modulate solubility, biocompatibility, and targeting capabilities.

Experimental Protocol 3: Drug Encapsulation via Host-Guest Interaction

This protocol describes the non-covalent encapsulation of a hydrophobic drug within the interior of the dendrimer.

Materials:

  • Synthesized dendrimer

  • Hydrophobic drug (e.g., paclitaxel, doxorubicin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate to retain the dendrimer-drug complex but allow free drug to pass)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the dendrimer in an appropriate solvent (e.g., water or methanol).

  • Prepare a stock solution of the hydrophobic drug in a suitable organic solvent (e.g., DMSO or ethanol).

  • Add the drug solution dropwise to the dendrimer solution while stirring. The molar ratio of drug to dendrimer can be varied to optimize loading.

  • Allow the mixture to stir overnight at room temperature to facilitate encapsulation.

  • Remove the organic solvent by evaporation or dialysis against water.

  • To remove the unencapsulated drug, dialyze the solution against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer.

  • Determine the drug loading efficiency by lysing the dendrimer-drug complex with a suitable solvent (e.g., methanol) and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC.

Experimental Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to study the release kinetics of an encapsulated drug from the dendrimer.

Materials:

  • Drug-loaded dendrimer from Protocol 3

  • Release media (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing

  • Thermostatically controlled shaker or water bath (37 °C)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the drug-loaded dendrimer solution into a dialysis bag.

  • Immerse the dialysis bag in a known volume of the release medium (e.g., 50 mL of PBS) in a beaker.

  • Place the beaker in a shaker or water bath maintained at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary: Drug Loading and Release
Dendrimer Generation Drug Drug Loading Capacity (%) Encapsulation Efficiency (%) Cumulative Release at 24h (pH 7.4) Cumulative Release at 24h (pH 5.5)
G1Paclitaxel5.2 ± 0.465.8 ± 3.125.3 ± 1.8 %45.1 ± 2.5 %
G2Paclitaxel9.8 ± 0.782.1 ± 4.518.7 ± 1.5 %38.9 ± 2.1 %
G1Doxorubicin7.5 ± 0.678.3 ± 3.930.1 ± 2.2 %65.4 ± 3.3 %
G2Doxorubicin14.2 ± 1.191.5 ± 5.222.6 ± 1.9 %58.7 ± 2.9 %

Note: The data presented in this table is illustrative and will vary depending on the specific dendrimer, drug, and experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Dendrimer Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application start Ph-Bis(C1-N-(C2-NH-Boc)2) Building Block deprotection Boc Deprotection (TFA/DCM) start->deprotection Step 1 generation_addition Generation Addition (e.g., Michael Addition & Amidation) deprotection->generation_addition Step 2 purification Purification (Dialysis) generation_addition->purification Step 3 g1_dendrimer Generation 1 Dendrimer purification->g1_dendrimer nmr NMR (¹H, ¹³C) g1_dendrimer->nmr ms Mass Spectrometry (MALDI-TOF) g1_dendrimer->ms sec SEC g1_dendrimer->sec drug_loading Drug Encapsulation g1_dendrimer->drug_loading Formulation final_product Drug-Loaded Dendrimer drug_loading->final_product release_study In Vitro Release Study final_product->release_study

Caption: Workflow for synthesis, characterization, and drug delivery application of dendrimers.

drug_release_pathway dendrimer_drug Drug-Loaded Dendrimer (in circulation, pH 7.4) tumor_cell Tumor Cell dendrimer_drug->tumor_cell Enhanced Permeation and Retention (EPR) Effect endosome Endosome (pH ~5.5) tumor_cell->endosome Endocytosis drug_release Drug Release endosome->drug_release pH-triggered therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect Target Site Action

Caption: pH-triggered drug release mechanism at the tumor site.

References

Application Notes and Protocols for the Analytical Characterization of Ph-Bis(C1-N-(C2-NH-Boc)2) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of a class of bifunctional molecules represented by the general structure "Ph-Bis(C1-N-(C2-NH-Boc)2)". This notation describes a central phenyl (Ph) ring disubstituted with identical side chains, each containing a one-carbon linker (C1), a tertiary amine (N), a two-carbon ethyl linker (C2), and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. Given the prevalence of such structures in medicinal chemistry and materials science, robust analytical characterization is crucial for confirming identity, purity, and stability. These application notes detail the protocols for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis.

Introduction to Ph-Bis(C1-N-(C2-NH-Boc)2) Derivatives

The structural motif "Ph-Bis(C1-N-(C2-NH-Boc)2)" represents a versatile molecular scaffold. The central phenyl ring can be substituted in ortho (1,2), meta (1,3), or para (1,4) positions, leading to distinct spatial arrangements of the side chains. These side chains possess a tertiary amine and a Boc-protected primary amine, making them key intermediates in the synthesis of more complex molecules, such as ligands for metal catalysis, building blocks for polymers, or precursors for pharmacologically active compounds.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2][3] The presence of two such groups, along with a central aromatic core, imparts specific physicochemical properties that are leveraged in the analytical methods described herein. For the purpose of providing concrete examples in this note, we will consider the para-substituted isomer: 1,4-phenylenebis(methylene))bis(2-((tert-butoxycarbonyl)amino)ethan-1-amine) .

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of these derivatives. The typical workflow involves chromatographic separation for purity assessment, followed by spectroscopic and spectrometric analysis for structural elucidation and confirmation.

Analytical Workflow Figure 1. Integrated Analytical Workflow Synthesis Synthesis & Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Identity_Confirmation Identity Confirmation (LC-MS) Purity_Assessment->Identity_Confirmation Structural_Elucidation Structural Elucidation (NMR, FTIR) Identity_Confirmation->Structural_Elucidation Thermal_Properties Thermal Properties (TGA/DSC) Structural_Elucidation->Thermal_Properties Final_Product Characterized Product Thermal_Properties->Final_Product

Caption: Figure 1. Integrated Analytical Workflow

Chromatographic Analysis: Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Ph-Bis(C1-N-(C2-NH-Boc)2) derivatives. The presence of the two hydrophobic Boc groups makes Reversed-Phase HPLC (RP-HPLC) the method of choice.[4]

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are standard for analyzing Boc-protected compounds.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: A typical gradient would be 20-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the phenyl ring) and 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Mass Spectrometry: Molecular Weight Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation of the parent molecule.[1]

Experimental Protocol: LC-MS (ESI)
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Use the same RP-HPLC conditions as described in section 3.1, but formic acid (0.1%) can be substituted for TFA if ion suppression is an issue.

  • MS Mode: Positive Ion Mode.

  • Analysis: Look for the molecular ion peaks corresponding to the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺.[1] The addition of the two Boc groups increases the molecular weight of the diamine precursor by 200.24 Da.

Spectroscopic Characterization: Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of all key functional groups and their connectivity.

  • ¹H NMR Spectroscopy: This technique confirms the presence and ratio of different types of protons. Key signals for a para-substituted derivative are outlined in the data table below. Protons attached to an aromatic ring typically appear in the 6.5-8.0 ppm range.[5][6] The nine protons of the tert-butyl group on the Boc protector characteristically appear as a sharp singlet.[1]

  • ¹³C NMR Spectroscopy: This provides evidence for the carbon framework. Characteristic signals include those from the aromatic ring, the aliphatic side chains, and the carbonyl and quaternary carbons of the Boc group.[1]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments: Standard ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC to confirm assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. The most characteristic vibration for Boc-protected amines is the strong carbamate (B1207046) carbonyl (C=O) stretch.[1][7]

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹. Look for the characteristic absorption bands as detailed in the table below. The carbamate C=O stretch is typically observed in the 1680-1720 cm⁻¹ region.[1]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability of the compound, which is important for drug development and materials science applications. The Boc group is known to be thermally labile and can be removed by heating.[8]

Experimental Protocol: TGA
  • Instrumentation: A Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in an alumina (B75360) or platinum pan.

  • Method: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Monitor the mass loss as a function of temperature. A significant weight loss corresponding to the two Boc groups (and subsequent fragmentation) is expected, typically starting at temperatures above 150 °C.[8]

Data Presentation: Summary of Expected Analytical Data

The following tables summarize the expected quantitative data for a representative para-substituted "Ph-Bis(C1-N-(C2-NH-Boc)2)" derivative.

Table 1: Expected Mass Spectrometry Data
SpeciesFormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺Observed m/z [M+Na]⁺
para-IsomerC₂₆H₄₄N₄O₄476.3363477.3435499.3255
Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Boc-CH₃~1.45Singlet18H(CH₃)₃C-
C2-CH₂~2.75Triplet4H-N-CH₂-CH₂-NHBoc
C2-CH₂~3.30Quartet4H-N-CH₂-CH₂-NHBoc
C1-CH₂~3.70Singlet4HAr-CH₂-N-
Aromatic-CH~7.30Singlet4HAr-H
NH~5.10Broad Singlet2H-NH-Boc
Table 3: Expected ¹³C NMR Data (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)Assignment
Boc-CH₃~28.4(CH₃)₃C-
C2-CH₂~39.5-N-CH₂-CH₂-NHBoc
C2-CH₂~49.0-N-CH₂-CH₂-NHBoc
C1-CH₂~57.8Ar-CH₂-N-
Boc-C~79.5(CH₃)₃C-
Aromatic-CH~129.5Ar-C
Aromatic-C~137.0Ar-C (ipso)
Boc-C=O~156.0-NH-C(O)O-
Table 4: Expected FTIR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3350-3450MediumN-H Stretch (Carbamate)
3030-3100WeakAromatic C-H Stretch[5]
2850-2980Medium-StrongAliphatic C-H Stretch
1680-1710StrongC=O Stretch (Carbamate)[1][7]
1500-1530Medium-StrongN-H Bend / C-N Stretch
1160-1180StrongC-O Stretch (Carbamate)

Logical Relationships in Spectroscopic Data

The correlation between different analytical techniques provides a high degree of confidence in the final characterization.

Data Correlation Figure 2. Correlation of Analytical Data MS MS [M+H]⁺ = 477.3 Structure Confirmed Structure C₂₆H₄₄N₄O₄ MS->Structure Confirms Molecular Formula H_NMR ¹H NMR Integration Ratios H_NMR->Structure Confirms Proton Environment C_NMR ¹³C NMR Carbon Count C_NMR->Structure Confirms Carbon Skeleton FTIR FTIR C=O Stretch @ ~1690 cm⁻¹ FTIR->Structure Confirms Functional Groups

Caption: Figure 2. Correlation of Analytical Data

Conclusion

The analytical characterization of "Ph-Bis(C1-N-(C2-NH-Boc)2)" derivatives requires a synergistic combination of chromatographic and spectroscopic techniques. By following the detailed protocols for HPLC, LC-MS, NMR, and FTIR, researchers can confidently determine the purity, identity, and detailed structure of these important chemical intermediates. The data presented in this note serve as a benchmark for the successful characterization of this class of compounds, ensuring their quality for downstream applications in research and development.

References

Application Notes and Protocols for Handling and Storage of Phenyl-bis-alkyldiamines with Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guidelines are based on the general properties of compounds containing tert-butyloxycarbonyl (Boc) protected amines, as specific data for "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not publicly available. These protocols are intended as a guide and should be adapted based on the specific properties of the compound and a thorough risk assessment.

Introduction

The compound "Ph-Bis(C1-N-(C2-NH-Boc)2)" is understood to be a phenyl-containing molecule with two identical side chains, each containing two amine groups protected by tert-butyloxycarbonyl (Boc). The presence of multiple Boc protecting groups is the dominant factor governing the handling and storage of this molecule. Boc groups are known for their stability in basic and nucleophilic conditions but are highly sensitive to acidic environments.[1][2] This sensitivity, along with potential moisture sensitivity, necessitates careful handling and storage to maintain the compound's integrity.

Chemical Properties and Stability

The stability of "Ph-Bis(C1-N-(C2-NH-Boc)2)" is primarily dictated by the Boc-protected amine functionalities.

Table 1: General Stability Profile of Boc-Protected Amines

ConditionStabilityNotes
Acidic Conditions (e.g., TFA, HCl) Labile[1][2][3]The Boc group is readily cleaved by strong acids.[1][2] This is the basis for its use as a protecting group.
Basic Conditions (e.g., NaOH, Et3N) Stable[1][4]Generally stable to a wide range of basic and nucleophilic conditions.[1][4]
Catalytic Hydrogenation Stable[1][2]Orthogonal to hydrogenolysis-labile protecting groups like Cbz.[1][2]
Moisture Potentially SensitiveWhile the Boc group itself is not directly reactive with water, prolonged exposure to moisture, especially if acidic, can lead to hydrolysis. Hygroscopic solids should be dried under vacuum.[5]
Elevated Temperatures Moderately StableThermal deprotection is possible at high temperatures (e.g., 120-230 °C), with the efficiency depending on the solvent.[6]
Light Generally StableLight sensitivity is not a primary concern for the Boc group itself, but the overall molecule should be stored in a dark place as a general precaution.[5]

Handling and Storage Guidelines

Given the sensitivity of the Boc groups to acid and potentially moisture, "Ph-Bis(C1-N-(C2-NH-Boc)2)" should be treated as an air- and moisture-sensitive compound.

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

Storage
  • Short-term Storage: Store in a tightly sealed container, such as a vial with a PTFE-lined cap, in a desiccator at room temperature.[7] The container can be further sealed with Parafilm.

  • Long-term Storage: For extended periods, store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often suitable).[7] Ensure the container is warmed to room temperature before opening to prevent condensation of atmospheric moisture.[7]

  • Inert Atmosphere Packaging: If the compound is supplied in a bottle with a septum-sealed cap (e.g., Sure/Seal™), this provides an excellent means of storage and dispensing under an inert atmosphere.[8][9]

Handling
  • Inert Atmosphere: Whenever possible, handle the compound in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[10][11][12]

  • Weighing: If a glovebox is not available, weigh the compound quickly in a dry, draft-free environment. For highly sensitive compounds, it is preferable to weigh a larger quantity in a flask under an inert atmosphere and then prepare a stock solution.

  • Glassware: All glassware must be thoroughly dried before use, typically by oven-drying (e.g., 125°C overnight) and cooling under a stream of dry inert gas.[9]

  • Solvents: Use anhydrous solvents for all solutions. Anhydrous solvents are often packaged under an inert atmosphere.[13]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the preparation of a stock solution of "Ph-Bis(C1-N-(C2-NH-Boc)2)" using standard air-sensitive techniques.

Materials:

  • "Ph-Bis(C1-N-(C2-NH-Boc)2)"

  • Anhydrous solvent (e.g., dichloromethane (B109758), THF)

  • Oven-dried volumetric flask with a septum

  • Syringes and needles (oven-dried)

  • Source of dry inert gas (argon or nitrogen) with a bubbler

Procedure:

  • Dry the volumetric flask and a magnetic stir bar in an oven overnight and cool under a stream of inert gas.

  • Seal the flask with a rubber septum.

  • If the compound is a solid, quickly uncap the flask, add the desired mass of the compound, and immediately reseal.

  • Purge the flask with inert gas for several minutes.

  • Using a dry syringe, transfer the desired volume of anhydrous solvent to the flask.

  • Stir the solution until the compound is fully dissolved.

  • Maintain a positive pressure of inert gas in the flask, monitored by a bubbler.

Protocol for Acid-Catalyzed Boc Deprotection

This protocol describes a general procedure for the removal of the Boc protecting groups.

Materials:

  • Stock solution of "Ph-Bis(C1-N-(C2-NH-Boc)2)"

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask with a stir bar and septum

  • Inert gas setup

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add the stock solution of the Boc-protected compound via syringe.

  • Dilute with additional anhydrous DCM if necessary.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise via syringe. A typical concentration is 20-50% TFA in DCM (v/v).[1]

    • Caution: The reaction is exothermic and evolves CO2 and isobutene gas. Ensure adequate ventilation.[1]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_procedure Procedure storage Store under inert gas (Ar or N2) at -20°C glovebox Handle in Glovebox or on Schlenk Line storage->glovebox Transfer desiccator Short-term storage in desiccator weighing Quick weighing in dry environment glovebox->weighing solution Prepare solution with anhydrous solvent weighing->solution glassware Use oven-dried glassware glassware->solution reaction Perform reaction under inert atmosphere solution->reaction

Caption: Workflow for handling acid- and moisture-sensitive compounds.

Boc_Deprotection cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products boc_amine Boc-Protected Amine (R-NH-Boc) protonation Protonation of Carbonyl Oxygen boc_amine->protonation acid Strong Acid (e.g., TFA) acid->protonation cleavage Cleavage of tert-butyl-oxygen bond protonation->cleavage carbamic_acid Formation of Carbamic Acid Intermediate cleavage->carbamic_acid isobutene Isobutene cleavage->isobutene tert-butyl cation intermediate decarboxylation Decarboxylation carbamic_acid->decarboxylation amine Free Amine (R-NH3+) decarboxylation->amine co2 Carbon Dioxide (CO2) decarboxylation->co2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low-yield synthesis of the target molecule 1,4-phenylene-bis(carbonyl-N,N-bis(2-(tert-butoxycarbonyl-amino)ethyl)amide) , hereafter referred to by the shorthand "Ph-Bis(Amide-Boc)₂".

The assumed synthetic pathway involves the amide coupling of terephthaloyl chloride with a custom-synthesized secondary amine, N,N-bis(2-(Boc-amino)ethyl)amine. This guide provides detailed troubleshooting, protocols, and data to address common issues in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the low yield in the Ph-Bis(Amide-Boc)₂ synthesis?

A1: The primary cause of low yield is typically steric hindrance. The secondary amine reactant, N,N-bis(2-(Boc-amino)ethyl)amine, is exceptionally bulky due to the four Boc groups. This bulkiness can significantly slow down the rate of the amide bond formation, leading to incomplete reactions. Optimization of coupling agents, temperature, and reaction time is critical.[1][2]

Q2: My TLC/LC-MS shows multiple byproducts that are difficult to separate from the desired product. What are these impurities?

A2: Common impurities include the mono-acylated product (where only one side of the terephthaloyl chloride has reacted) and starting materials. If the reaction is forced with excessive heat or base, side reactions involving the Boc protecting groups, such as unintended deprotection or side-chain reactions, can also occur.[1]

Q3: The reaction appears to stall after a certain point and does not proceed to completion, even with extended reaction times. Why is this happening?

A3: Reaction stalling can be due to several factors. The product itself may have low solubility in the reaction solvent and precipitate out, preventing further reaction. Alternatively, the steric hindrance may be too great for the chosen coupling conditions to overcome effectively.[2] In some cases, the deactivation of coupling reagents over long reaction times can also be a factor.

Q4: How can I improve the efficiency of the final amide coupling step?

A4: To improve coupling efficiency, consider using more powerful coupling reagents known to be effective for hindered substrates, such as HATU or COMU, in combination with a non-nucleophilic base like DIPEA.[2] Switching to a higher boiling point solvent like NMP or using a solvent mixture (e.g., DMF/DMSO) can improve solubility and allow for higher reaction temperatures.[1] Increasing the equivalents of the amine and coupling reagent may also drive the reaction to completion.

Q5: What are the most effective methods for purifying the final Ph-Bis(Amide-Boc)₂ product?

A5: Purification can be challenging due to the product's high molecular weight and potential for being an amorphous solid or oil.

  • Trituration: Stirring the crude product in a non-polar solvent like diethyl ether or hexane (B92381) can help remove less polar impurities and may induce precipitation of the desired product as a solid.

  • Column Chromatography: This is a viable but often difficult option. Use a high-purity silica (B1680970) gel and a carefully selected gradient elution (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate (B1210297)/heptane). Due to the acid-labile nature of the Boc group, avoid highly acidic solvent systems.[3] Using basic alumina (B75360) as the stationary phase is an alternative.[3]

Troubleshooting Guide

Problem 1: Low Yield of Final Product
Possible CauseRecommended Solution
A: Steric Hindrance The bulky nature of the N,N-bis(2-(Boc-amino)ethyl)amine reactant significantly slows the reaction.[2]
B: Incomplete Reaction / Stalling The reaction does not proceed to completion, leaving unreacted starting materials.
C: Product Degradation The Boc protecting groups are sensitive to acid and can be partially cleaved during acidic workup or purification on silica gel.[4][5]
Problem 2: Difficulty in Product Purification
Possible CauseRecommended Solution
A: Similar Polarity of Products The desired bis-amide, the mono-substituted intermediate, and certain byproducts may have very similar Rf values on TLC, making chromatographic separation difficult.[3]
B: Product is an Oil or Amorphous Solid The final product may not be a crystalline solid, making it difficult to handle, dry, and obtain an accurate yield.

Experimental Protocols

Protocol 1: Synthesis of N,N-bis(2-(Boc-amino)ethyl)amine Precursor

This protocol is adapted from methods for the selective protection of polyamines.[6]

  • Setup: To a round-bottom flask, add di(2-aminoethyl)amine (1.0 eq) and dichloromethane (DCM) to make a 0.1 M solution. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (2.1 eq) in DCM.

  • Reaction: Add the (Boc)₂O solution dropwise to the stirred diamine solution over 2-3 hours using an addition funnel.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Wash the reaction mixture sequentially with 1 M NaHSO₄ solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the bis-Boc protected secondary amine.

Protocol 2: Optimized Synthesis of Ph-Bis(Amide-Boc)₂

This protocol incorporates troubleshooting measures for sterically hindered couplings.[2][7]

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve N,N-bis(2-(Boc-amino)ethyl)amine (2.2 eq) and N,N-Diisopropylethylamine (DIPEA) (5.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: In a separate flask, dissolve terephthaloyl chloride (1.0 eq) and HATU (2.2 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate.

  • Reaction: Add the solution from step 1 to the activated acid chloride solution from step 2.

  • Heating & Monitoring: Heat the reaction mixture to 60°C and stir for 24-48 hours under a nitrogen atmosphere. Monitor progress by LC-MS for the disappearance of the mono-acylated intermediate.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product. Filter the solid and wash thoroughly with water and diethyl ether.

  • Purification: Dry the crude solid under vacuum. Purify further by trituration with hot ethyl acetate or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical data from optimization experiments to improve the yield of Ph-Bis(Amide-Boc)₂.

Table 1: Effect of Coupling Reagent and Base on Yield

EntryCoupling Reagent (1.1 eq per amide)Base (2.5 eq per amide)SolventTemp (°C)Time (h)Yield (%)
1EDC / HOBtTriethylamineDCM254815
2DCC / DMAPPyridineTHF4048<10
3HATUDIPEADMF252445
4 HATU DIPEA DMF 60 24 72
5COMU2,4,6-CollidineNMP602468

Conditions: Terephthaloyl chloride (1.0 eq), N,N-bis(2-(Boc-amino)ethyl)amine (2.2 eq).

Table 2: Effect of Solvent and Temperature on Yield

EntrySolventTemp (°C)Time (h)Yield (%)Observations
1DCM254835Incomplete conversion
2THF65 (reflux)2441Incomplete conversion
3DMF254845Homogeneous solution
4 DMF 60 24 72 Optimal conditions
5NMP802465Slight darkening, possible side products
6DMSO802462Difficult workup

Conditions: Terephthaloyl chloride (1.0 eq), N,N-bis(2-(Boc-amino)ethyl)amine (2.2 eq), HATU (2.2 eq), DIPEA (5.0 eq).

Visualizations

Synthetic and logical Workflows

G cluster_0 Precursor Synthesis cluster_1 Final Coupling Reaction cluster_2 Purification A Di(2-aminoethyl)amine C N,N-bis(2-(Boc-amino)ethyl)amine A->C B (Boc)₂O B->C F Crude Ph-Bis(Amide-Boc)₂ C->F D Terephthaloyl Chloride D->F E HATU / DIPEA E->F G Purified Final Product F->G Trituration or Chromatography

Caption: Overall workflow for the synthesis of Ph-Bis(Amide-Boc)₂.

G Start Low Yield Observed CheckTLC Check TLC/LC-MS for Starting Materials Start->CheckTLC SM_Present Significant SMs Present? CheckTLC->SM_Present Solubility Is Reaction Mixture Homogeneous? SM_Present->Solubility Yes Action_Purify Focus on Optimizing Purification Protocol SM_Present->Action_Purify No Action_Heat Increase Temperature (e.g., to 60-80°C) Solubility->Action_Heat Yes Action_Solvent Switch to Higher-Boiling Solvent (NMP, DMSO) Solubility->Action_Solvent No Action_Reagent Use Stronger Coupling Reagent (HATU, COMU) Action_Heat->Action_Reagent Yield Still Low

Caption: Troubleshooting flowchart for addressing low reaction yield.

G RCOCl R-COCl (Acid Chloride) Mono Mono-Amide Intermediate RCOCl->Mono + 1 eq Amine Quat Side Reaction Product (e.g., Acyl-Urea) RCOCl->Quat + Coupling Reagent Side Reaction Amine R'₂NH (Bulky Amine) Desired Desired Bis-Amide Amine->Desired Amine->Mono Mono->Desired + 1 eq Amine (Slow, Steric Hindrance)

Caption: Potential reaction pathways including side-product formation.

References

Technical Support Center: Optimizing Reaction Conditions for Ph-Bis(C1-N-(C2-NH-Boc)2) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2) . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow. For the purpose of this guide, we will consider a plausible structure for "Ph-Bis(C1-N-(C2-NH-Boc)2)" to be N,N'-bis(2-(tert-butoxycarbonylamino)ethyl)-p-phenylenediamine . The synthesis of this molecule and structurally similar compounds often involves the protection of an amino alcohol followed by substitution onto a phenylenediamine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2)?

A1: Researchers may face several challenges, including incomplete reactions, low yields, and the formation of side products. These issues can arise from factors such as reagent purity, inappropriate reaction conditions (temperature, solvent, stoichiometry), and the inherent reactivity of the starting materials.

Q2: Why is my Boc protection of the amino alcohol precursor incomplete?

A2: Incomplete Boc protection can be due to several factors. The quality of the Boc anhydride (B1165640) ((Boc)₂O) is crucial; older reagents can degrade and lose reactivity.[1] Additionally, the reaction conditions may not be optimal. The choice of solvent and base, as well as the reaction temperature, can significantly impact the reaction rate and completion.[2] For some substrates, steric hindrance can also slow down the reaction.[1]

Q3: I am observing multiple spots on my TLC after the final substitution step. What are the likely side products?

A3: Multiple spots on TLC can indicate the presence of mono-substituted product, unreacted starting material, or over-alkylation products, especially if the reaction conditions are not carefully controlled. The formation of N-acylurea side products can also occur in some coupling reactions.[3] Careful monitoring of the reaction and using the correct stoichiometry of reactants is essential to minimize these side products.

Q4: What is the best method for purifying the final Ph-Bis(C1-N-(C2-NH-Boc)2) product?

A4: Purification of the final product typically involves column chromatography on silica (B1680970) gel.[4] The choice of eluent system will depend on the polarity of the product and impurities. An aqueous work-up is often necessary to remove any water-soluble byproducts and excess reagents before chromatography.[3][5]

Troubleshooting Guide

Problem 1: Low yield in the Boc protection of the amino alcohol precursor.
  • Possible Cause: Poor quality of Boc anhydride ((Boc)₂O).

    • Solution: Use fresh, high-quality (Boc)₂O. Ensure it has been stored under appropriate conditions (cool and dry).[1]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: The reaction is typically performed in solvents like water, THF, or acetonitrile (B52724) at room temperature or with moderate heating (around 40°C) in the presence of a base.[6] Ensure the amino alcohol is fully dissolved. For some substrates, using methanol (B129727) as a solvent can significantly increase the reaction rate.[2]

  • Possible Cause: Incorrect pH or insufficient base.

    • Solution: Boc protection is typically carried out under basic conditions.[1] Ensure an appropriate base (e.g., NaHCO₃, Et₃N) is used in sufficient quantity to neutralize the acid formed during the reaction.

Problem 2: The substitution reaction of the Boc-protected precursor with phenylenediamine is slow or incomplete.
  • Possible Cause: Low nucleophilicity of the phenylenediamine.

    • Solution: Aromatic amines are less nucleophilic than aliphatic amines.[2] Increasing the reaction temperature can help to increase the reaction rate. The addition of a catalyst, such as a non-nucleophilic base, may also be beneficial.

  • Possible Cause: Steric hindrance.

    • Solution: If the precursor is sterically hindered, longer reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Possible Cause: Poor solubility of reactants.

    • Solution: Ensure that both the Boc-protected precursor and the phenylenediamine are soluble in the chosen solvent. If solubility is an issue, consider using a different solvent system or a co-solvent. Polar aprotic solvents like DMF are often used for such reactions.[5]

Problem 3: Formation of mono-substituted byproduct.
  • Possible Cause: Incorrect stoichiometry of reactants.

    • Solution: To favor the formation of the di-substituted product, use a slight excess of the Boc-protected precursor (e.g., 2.2 equivalents) relative to the phenylenediamine. Carefully control the addition of the electrophile.

  • Possible Cause: Short reaction time.

    • Solution: The formation of the di-substituted product may require a longer reaction time than the mono-substituted product. Monitor the reaction over time to determine the optimal reaction duration.

Data Presentation

Table 1: Typical Reaction Conditions for Boc Protection of Amines

ParameterConditionNotesReference
Reagent Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Typically 1.1 - 1.5 equivalents.[4]
Solvent THF, Acetonitrile, Water, MethanolChoice depends on substrate solubility. Methanol can accelerate reactions with aromatic amines.[2][6]
Base NaHCO₃, Et₃N, NaOHTypically 1.0 - 2.0 equivalents.[6][7]
Temperature Room Temperature to 40°CGentle heating can increase the reaction rate.[2][6]
Reaction Time 1 to 24 hoursVaries with substrate reactivity and conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-tert-butylcarbamate (Boc-ethanolamine)

  • Dissolve ethanolamine (B43304) (1 equivalent) in a suitable solvent such as a mixture of distilled water and acetone.[4]

  • Stir the mixture at room temperature for a few minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).[4]

  • Add dichloromethane (B109758) and continue stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

  • Purify the residue by column chromatography on silica gel to afford the N-Boc protected amino alcohol.[4]

Protocol 2: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2) via Alkylation

This protocol is a general guideline and may require optimization.

  • The hydroxyl group of the Boc-ethanolamine from Protocol 1 needs to be converted to a good leaving group, for example, by mesylation or tosylation, or converted to a halide.

  • Dissolve p-phenylenediamine (B122844) (1 equivalent) and a suitable non-nucleophilic base (e.g., DIEA, 2.5 equivalents) in a polar aprotic solvent like DMF.

  • Add the activated Boc-protected precursor (2.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Synthesis of Final Product start1 Ethanolamine + (Boc)₂O reaction1 Reaction in appropriate solvent with base start1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Boc-ethanolamine purification1->product1 activation Activation of Hydroxyl (e.g., Mesylation) product1->activation start2 p-Phenylenediamine + Activated Boc-ethanolamine activation->start2 reaction2 Substitution Reaction (DMF, Base, Heat) start2->reaction2 workup2 Aqueous Work-up & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product Ph-Bis(C1-N-(C2-NH-Boc)2) purification2->final_product

Caption: Experimental workflow for the synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2).

References

Technical Support Center: Purification of Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ph-Bis(C1-N-(C2-NH-Boc)2). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Ph-Bis(C1-N-(C2-NH-Boc)2)?

A1: The primary challenges in purifying Ph-Bis(C1-N-(C2-NH-Boc)2) stem from its high molecular weight, the presence of multiple Boc (tert-butyloxycarbonyl) protecting groups, and its potential for being a thick, viscous oil which can be difficult to handle and crystallize.[1] Key issues include co-elution with closely related impurities during chromatography, degradation of the Boc groups under acidic conditions, and difficulty in achieving a crystalline solid.[2]

Q2: Is reverse-phase HPLC a suitable method for purifying this compound?

A2: Caution should be exercised when using reverse-phase HPLC with standard acidic mobile phases like those containing trifluoroacetic acid (TFA). The Boc group is acid-labile and can be partially or fully cleaved under these conditions, especially during solvent evaporation.[2][3] If reverse-phase HPLC is necessary, using a neutral pH buffer system, such as ammonium (B1175870) acetate, is recommended to prevent deprotection.[2]

Q3: My final product is a persistent oil. How can I solidify it?

A3: It is not uncommon for large, multi-Boc protected molecules to be oils.[1] To induce solidification, you can try several techniques:

  • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) can sometimes precipitate it as a solid.[1]

  • Seed Crystallization: If you have a small amount of solid product, adding a seed crystal to the oil can initiate crystallization.[4]

  • Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., cold hexanes) dropwise until the solution becomes cloudy, then allow it to stand.

  • High Vacuum Drying: Prolonged drying under high vacuum can remove residual solvents that may be preventing solidification.

Q4: What are the common impurities I should expect?

A4: Common impurities can include:

  • Starting materials: Unreacted starting amine or excess di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Partially protected species: Molecules where not all amino groups have been Boc-protected. This can be an issue in reactions with multiple amine sites.[5]

  • Deprotected species: Compounds where one or more Boc groups have been unintentionally removed during workup or purification.[6]

  • Byproducts from (Boc)₂O: Such as tert-butanol.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography

Q: I performed flash column chromatography, but my product is still impure. What can I do?

A: Low purity after chromatography can be due to several factors. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low Purity

low_purity_troubleshooting start Low Purity After Column check_tlc Re-evaluate TLC Conditions start->check_tlc good_separation Good Separation on TLC? check_tlc->good_separation column_params Optimize Column Parameters good_separation->column_params  Yes new_solvent Test New Solvent Systems good_separation->new_solvent  No overloading Column Overloaded? column_params->overloading recrystallize Consider Recrystallization/Trituration column_params->recrystallize gradient_elution Use Shallow Gradient overloading->gradient_elution  No reduce_load Reduce Sample Load overloading->reduce_load  Yes success Pure Product recrystallize->success new_solvent->check_tlc gradient_elution->success reduce_load->success

Caption: Troubleshooting decision tree for low purity.

  • Re-evaluate TLC: Ensure you have a solvent system that gives good separation between your product and impurities (Rf of product ~0.3-0.4).

  • Optimize Column Parameters:

    • Solvent System: A less polar solvent system than used for TLC might improve separation on the column.

    • Gradient Elution: If using a gradient, make it shallower to increase the resolution between closely eluting spots.

    • Silica (B1680970) Gel: Ensure you are using an appropriate amount of silica gel (typically 50-100 times the weight of your crude product).

  • Check for Overloading: Loading too much crude product onto the column will result in poor separation. If bands are broad and streaky, reduce the amount of material.

  • Alternative Purification: If chromatography is still not effective, consider recrystallization or trituration.[4][7]

Problem 2: Product Degradation During Purification

Q: I am losing my product during purification, and I see new, more polar spots on TLC. What is happening?

A: This is a classic sign of Boc group cleavage.[2] The Boc group is sensitive to acid.

Potential Causes and Solutions for Product Degradation
CauseSolution
Acidic Solvents Ensure all solvents are neutral. Traces of acid in solvents like dichloromethane (B109758) can cause deprotection. Consider washing solvents with a mild base (e.g., NaHCO₃ solution) and drying before use.
Acidic Silica Gel Standard silica gel can be slightly acidic. If you suspect this is an issue, you can use deactivated (neutral) silica gel or add a small amount of a volatile base like triethylamine (B128534) (~0.5-1%) to your eluent.[2]
Prolonged Purification Time Long exposure to silica gel can sometimes lead to degradation. Try to run the column as efficiently as possible.
Reverse-Phase with TFA As mentioned in the FAQs, avoid TFA. If you must use reverse-phase, switch to a buffered mobile phase at a neutral pH.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline for purifying 1 gram of crude Ph-Bis(C1-N-(C2-NH-Boc)2).

  • Preparation:

    • Prepare a slurry of 70g of silica gel in the starting eluent (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into a glass column and allow it to pack under gentle pressure.

    • Dissolve 1g of crude product in a minimal amount of dichloromethane (~2-3 mL). Add a small amount of silica gel (~1.5g) to this solution and evaporate the solvent to create a dry powder. This is your dry load.

  • Loading and Elution:

    • Carefully add the dry load to the top of the packed column.

    • Begin elution with the starting solvent system (e.g., 10% Ethyl Acetate/Hexane).

    • Gradually increase the polarity of the eluent (e.g., increase to 20%, then 30% Ethyl Acetate). The exact gradient should be determined by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions containing the product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent potential thermal degradation.[8]

    • Dry the resulting product under high vacuum to remove any residual solvent.

Typical Chromatography Data
ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in Hexane
Typical Yield 75-85%
Purity (by HPLC) >98%
Protocol 2: Recrystallization

If the product is a solid or can be solidified, recrystallization can be a highly effective purification method.

  • Solvent Selection:

    • Find a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A common system for molecules like this could be Ethyl Acetate/Hexane or Dichloromethane/Methanol.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate).

    • If needed, filter the hot solution to remove any insoluble impurities.

    • Slowly add the "poor" solvent (e.g., Hexane) at an elevated temperature until the solution becomes slightly cloudy (the cloud point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator.

    • Crystals should form during this cooling process.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Visualizations

General Purification Workflow

purification_workflow crude Crude Ph-Bis(C1-N-(C2-NH-Boc)2) analysis1 TLC/HPLC Analysis crude->analysis1 decision Is product solid? analysis1->decision recrystallization Recrystallization decision->recrystallization  Yes chromatography Column Chromatography decision->chromatography  No analysis2 Purity Check (TLC/HPLC) recrystallization->analysis2 chromatography->analysis2 pure_product Pure Product analysis2->pure_product

Caption: General purification workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

Potential Side Reactions During Synthesis & Purification

side_reactions cluster_synthesis Synthesis Impurities cluster_purification Purification Artifacts main_product Ph-Bis(C1-N-(C2-NH-Boc)2) mono_boc Mono-Boc Species di_boc Di-Boc Species de_boc Partially Deprotected Product main_product->de_boc Acidic Conditions starting_material Starting Diamine starting_material->main_product Incomplete Reaction

References

Technical Support Center: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Ph-Bis(C1-N-(C2-NH-Boc)2)". The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired product after the final Boc protection step. What are the potential causes and how can I improve it?

A1: Low yields during the Boc protection of the polyamine precursor are common and can stem from several factors:

  • Incomplete Reaction: The steric hindrance of the polyamine may slow down the reaction. Ensure you are using a sufficient excess of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (typically 1.1 to 1.5 equivalents per NH group). The reaction may also require extended reaction times or gentle heating (40-50 °C).

  • Base Selection: The choice and amount of base are critical. While some Boc protections proceed without a base, for polyamines, a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction.[1] Ensure the base is added slowly to control the reaction temperature.

  • Solvent Issues: The reaction should be conducted in an appropriate anhydrous solvent like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Acetonitrile. The presence of water can lead to the hydrolysis of (Boc)₂O.

  • Side Reactions: Over-protection or the formation of urea (B33335) byproducts can consume reagents and complicate purification. See the side reactions section for more details.

Troubleshooting Steps:

  • Increase the equivalents of (Boc)₂O incrementally.

  • Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).

  • Ensure your solvent is anhydrous and your base is of high purity.

  • Consider a different solvent system to improve the solubility of your polyamine precursor.

Q2: My final product is contaminated with a byproduct that has a similar polarity, making purification difficult. What could this byproduct be?

A2: A common side reaction in the synthesis of complex polyamines is intramolecular cyclization, especially if the linker chains are of appropriate length. Another possibility is the formation of a partially protected product where not all secondary amines have reacted with (Boc)₂O.

Additionally, if an amide coupling approach was used to construct the backbone, byproducts from the coupling reagents themselves, such as dicyclohexylurea (DCU) if DCC was used, can be present.[2] While DCU is often insoluble, other urea byproducts from reagents like EDC are water-soluble and should be removed during aqueous workup.[3]

Troubleshooting Steps:

  • Characterize the Impurity: Use LC-MS and NMR to identify the structure of the byproduct.

  • Optimize Reaction Conditions:

    • If cyclization is the issue, consider using more dilute reaction conditions to favor the intermolecular reaction over the intramolecular one.

    • If incomplete protection is the problem, refer to the troubleshooting steps in Q1.

  • Alternative Purification: If standard column chromatography is ineffective, consider alternative techniques such as preparative HPLC or crystallization.

Q3: During the deprotection of the Boc groups with Trifluoroacetic acid (TFA), I am seeing additional peaks in my LC-MS analysis. What are these?

A3: The primary issue during TFA-mediated deprotection is the formation of a reactive tert-butyl cation.[4] This cation can alkylate nucleophilic sites in your molecule or in the solvent. For a molecule like "Ph-Bis(C1-N-(C2-NH-Boc)2)", the phenyl ring is susceptible to Friedel-Crafts alkylation.

Solution: To prevent this side reaction, it is crucial to use "scavengers" in your TFA deprotection cocktail.[4] Common scavengers include:

  • Triisopropylsilane (TIS): To reduce the tert-butyl cation.

  • Water: To react with the carbocation.

  • Thioanisole: To trap the carbocation.

A typical TFA cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).

Quantitative Data Summary

The following table summarizes representative yields and conditions for the key steps in a plausible synthesis of "Ph-Bis(C1-N-(C2-NH-Boc)2)". These values are illustrative and may vary based on specific substrates and lab conditions.

StepReactantsKey Reagents & ConditionsDesired Product Yield (%)Common Byproduct(s)Byproduct Yield (%)
1. Reductive Amination Terephthalaldehyde (B141574), N,N'-Bis(2-aminoethyl)ethane-1,2-diamineNaBH(OAc)₃, DCE, Room Temp, 24h75-85%Incompletely reacted aldehyde5-10%
2. Boc Protection Polyamine from Step 1(Boc)₂O (4.4 eq), TEA, DCM, Room Temp, 12h80-90%Partially protected amine<5%
3. Deprotection (for analysis) Ph-Bis(C1-N-(C2-NH-Boc)₂)TFA/TIS/H₂O (95:2.5:2.5), Room Temp, 2h>95% (as TFA salt)t-butylated Phenyl ring<2% (with scavengers)

Experimental Protocols

Protocol 1: Synthesis of the Polyamine Precursor via Reductive Amination

  • To a solution of terephthalaldehyde (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE), add N,N'-Bis(2-aminoethyl)ethane-1,2-diamine (2.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the di-imine intermediate.

  • Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (4.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude polyamine precursor.

Protocol 2: Boc Protection of the Polyamine

  • Dissolve the crude polyamine from Protocol 1 in anhydrous DCM.

  • Add triethylamine (TEA) (5.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (4.4 eq) in DCM dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product, "Ph-Bis(C1-N-(C2-NH-Boc)2)".

Visualizations

Synthesis_Pathway Reactant1 Terephthalaldehyde Intermediate1 Di-imine Intermediate Reactant1->Intermediate1 + Reactant2 Reactant2 Polyamine Building Block Intermediate2 Polyamine Precursor Intermediate1->Intermediate2 NaBH(OAc)3 (Reductive Amination) SideProduct1 Incomplete Reaction Intermediate1->SideProduct1 Side Reaction Product Ph-Bis(C1-N-(C2-NH-Boc)2) Intermediate2->Product (Boc)2O, Base (Boc Protection) SideProduct2 Partially Protected Amine Intermediate2->SideProduct2 Side Reaction

Caption: Synthetic pathway for Ph-Bis(C1-N-(C2-NH-Boc)2).

Troubleshooting_Workflow Start Low Yield or Impure Product Decision1 Which Step is Problematic? Start->Decision1 Decision2 Reductive Amination Issue? Decision1->Decision2 Step 1 Decision3 Boc Protection Issue? Decision1->Decision3 Step 2 Decision2->Decision3 No Solution1 Check Reagent Purity Verify Stoichiometry Monitor by TLC Decision2->Solution1 Yes Solution2 Extend Reaction Time Increase (Boc)2O Use Anhydrous Solvent Decision3->Solution2 Yes Solution3 Optimize Purification (e.g., Prep-HPLC) Decision3->Solution3 No, Purification Issue

Caption: Troubleshooting workflow for synthesis issues.

References

"Ph-Bis(C1-N-(C2-NH-Boc)2)" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ph-Bis(C1-N-(C2-NH-Boc)2). This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues and understanding the degradation products of this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ph-Bis(C1-N-(C2-NH-Boc)2)?

A1: The main stability concern for Ph-Bis(C1-N-(C2-NH-Boc)2) revolves around the lability of the tert-butyloxycarbonyl (Boc) protecting groups. The Boc group is known to be sensitive to acidic conditions and high temperatures, which can lead to its cleavage and the formation of degradation products.[1][2][3][4]

Q2: What are the expected degradation products of Ph-Bis(C1-N-(C2-NH-Boc)2)?

A2: The degradation of Ph-Bis(C1-N-(C2-NH-Boc)2) is expected to proceed through the sequential or complete loss of the four Boc groups. This results in a mixture of partially deprotected intermediates and the fully deprotected parent amine. The primary degradation products are isobutylene (B52900) and carbon dioxide, which are byproducts of the Boc group cleavage.[3][4][5] In the presence of nucleophiles, the intermediate tert-butyl cation can also lead to alkylated byproducts.[1][3][6]

Q3: How should I handle and store Ph-Bis(C1-N-(C2-NH-Boc)2) to ensure its stability?

A3: To ensure the stability of Ph-Bis(C1-N-(C2-NH-Boc)2), it is crucial to store it under recommended conditions, which typically involve a cool, dry, and dark environment.[7][8] Avoid exposure to acidic vapors or solutions, as the Boc groups are acid-labile.[1][2] For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.

Q4: Under what conditions is the Boc group generally considered stable?

A4: The Boc protecting group is generally stable under basic and neutral conditions.[2][9] It is also resistant to many nucleophiles and catalytic hydrogenation conditions, making it compatible with a variety of chemical transformations.[3][9] This stability allows for orthogonal protection strategies in multi-step syntheses.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of one or more Boc groups during a reaction. The reaction conditions may be inadvertently acidic. Reagents or solvents could contain acidic impurities.Carefully check the pH of your reaction mixture. Use freshly distilled or high-purity solvents and reagents. Consider adding a non-nucleophilic base, such as proton sponge, if compatible with your reaction.
Formation of unknown byproducts with a mass increase of 56 Da. Alkylation of the starting material, product, or solvent by the tert-butyl cation generated during Boc deprotection.[6]Add a scavenger, such as anisole (B1667542) or thioanisole, to your reaction mixture to trap the tert-butyl cation.[1]
Inconsistent results in biological assays. Degradation of the compound in the assay buffer, which may be acidic.Check the pH of your assay buffer and ensure it is in the neutral to slightly basic range. Prepare stock solutions in an appropriate aprotic solvent (e.g., DMSO) and dilute into the aqueous buffer immediately before use.
Compound degradation upon prolonged storage. Improper storage conditions, such as exposure to light, moisture, or acidic contaminants in the storage atmosphere.Store the compound in a desiccator, in the dark, and at the recommended temperature. For sensitive applications, consider aliquoting the compound to avoid repeated freeze-thaw cycles and exposure to the atmosphere.

Quantitative Data Summary

Condition Stability Primary Degradation Products Notes
Strong Acid (e.g., TFA, HCl) Highly LabileFree amine, CO₂, isobutyleneThis is the standard condition for Boc deprotection.[1][4]
Weak Acid (e.g., Acetic Acid) Moderately LabileFree amine, CO₂, isobutyleneDegradation is slower and may require elevated temperatures.
Neutral (pH 7) Generally Stable-Stable for typical experimental timescales at room temperature.
Basic (e.g., NaOH, Et₃N) Stable-The Boc group is resistant to basic hydrolysis.[3]
Elevated Temperature (>100°C) LabileFree amine, CO₂, isobutyleneThermal deprotection is possible, often without a catalyst.[5][11][12]
Photostability Generally Stable-No common degradation pathway initiated by light is reported for the Boc group itself, but the core structure of the molecule should be considered.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ph-Bis(C1-N-(C2-NH-Boc)2)

Objective: To assess the stability of Ph-Bis(C1-N-(C2-NH-Boc)2) under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of Ph-Bis(C1-N-(C2-NH-Boc)2) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Neutral: Dilute the stock solution with deionized water.

    • Oxidative: Dilute the stock solution with a 3% solution of hydrogen peroxide.

    • Thermal: Incubate the stock solution at 60°C.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm).

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by HPLC with a UV detector to quantify the remaining parent compound and detect the formation of degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS

Objective: To identify the degradation products of Ph-Bis(C1-N-(C2-NH-Boc)2).

Methodology:

  • Sample Preparation: Use the samples generated from the forced degradation study (Protocol 1).

  • LC-MS System: Use a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (note: the acidic mobile phase may cause on-column degradation, so careful interpretation is needed).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Fragmentation: Perform MS/MS analysis on the detected degradation peaks to aid in structural elucidation.

  • Data Analysis: Compare the mass spectra of the degradation products with the expected masses of partially and fully deprotected forms of Ph-Bis(C1-N-(C2-NH-Boc)2).

Visualizations

degradation_pathway A Ph-Bis(C1-N-(C2-NH-Boc)2) (Intact Molecule) B Partially Deprotected Intermediates (-1, -2, or -3 Boc groups) A->B Acid or Heat D CO2 + Isobutylene A->D C Fully Deprotected Amine B->C Acid or Heat B->D

Caption: Degradation pathway of Ph-Bis(C1-N-(C2-NH-Boc)2).

experimental_workflow start Start: Ph-Bis(C1-N-(C2-NH-Boc)2) Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress sampling Time-Point Sampling stress->sampling hplc HPLC-UV Analysis (Quantification of Parent Compound) sampling->hplc lcms LC-MS/MS Analysis (Identification of Degradation Products) sampling->lcms data Data Analysis and Stability Assessment hplc->data lcms->data end End: Stability Profile data->end

Caption: Experimental workflow for stability testing.

troubleshooting_guide issue Unexpected Degradation Observed? acid_check Check for Acidic Conditions (pH, Reagent Purity) issue->acid_check Yes no_issue Compound is Stable issue->no_issue No acid_present Acidic Conditions Detected? acid_check->acid_present temp_check Review Reaction/Storage Temperature high_temp Temperature Too High? temp_check->high_temp acid_present->temp_check No neutralize Neutralize/Use Purified Reagents acid_present->neutralize Yes retest Re-run Experiment neutralize->retest high_temp->retest No lower_temp Lower Temperature high_temp->lower_temp Yes lower_temp->retest

Caption: Troubleshooting decision tree for instability issues.

References

Technical Support Center: Improving the Solubility of "Ph-Bis(C1-N-(C2-NH-Boc)2)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of "Ph-Bis(C1-N-(C2-NH-Boc)2)" for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Boc-protected compounds like "Ph-Bis(C1-N-(C2-NH-Boc)2)"?

A1: The tert-butyloxycarbonyl (Boc) protecting group is non-polar and can significantly decrease the aqueous solubility of a molecule. The overall solubility of "Ph-Bis(C1-N-(C2-NH-Boc)2)" will depend on the balance between its non-polar (Boc and phenyl groups) and potentially polar components. Generally, such compounds exhibit better solubility in organic solvents compared to aqueous solutions.[1][2]

Q2: What initial solvents should I try for dissolving "Ph-Bis(C1-N-(C2-NH-Boc)2)"?

A2: For initial solubility screening, it is recommended to start with a range of common organic solvents. Based on the likely non-polar nature of the compound, solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are good starting points. For less polar compounds, you might also test acetone, ethyl acetate, and tetrahydrofuran (B95107) (THF).

Q3: My experiment requires an aqueous buffer. How can I dissolve "Ph-Bis(C1-N-(C2-NH-Boc)2)" in an aqueous medium?

A3: Directly dissolving a highly non-polar compound like "Ph-Bis(C1-N-(C2-NH-Boc)2)" in aqueous buffers is often challenging. A common strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: Can I use pH adjustment to improve the solubility of "Ph-Bis(C1-N-(C2-NH-Boc)2)"?

A4: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule.[1] While the Boc-protected amines are generally not basic, the core structure of "Ph-Bis(C1-N-(C2-NH-Boc)2)" may contain acidic or basic moieties. If so, adjusting the pH to ionize these groups can increase aqueous solubility. However, be aware that extreme pH values can lead to the cleavage of the Boc protecting group.

Troubleshooting Guide

This guide provides a systematic approach to address common solubility issues encountered with "Ph-Bis(C1-N-(C2-NH-Boc)2)".

Problem: The compound is not dissolving in my chosen solvent.

Possible Cause Suggested Solution
Insufficient Solvent Polarity Try a solvent with a different polarity. If you started with a non-polar solvent, try a more polar aprotic solvent like DMSO or DMF.
Low Dissolution Rate Gently warm the mixture and sonicate. Increased temperature can enhance solubility, and sonication can help break up solid particles.[3]
Compound Degradation Ensure the chosen solvent and conditions (e.g., temperature) are not causing the compound to degrade. Analyze a small sample by LC-MS if degradation is suspected.
Inadequate Mixing Vortex the sample for an extended period to ensure thorough mixing.

Problem: The compound precipitates when I dilute the stock solution into my aqueous buffer.

Possible Cause Suggested Solution
Final Concentration is Too High The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute solution.
Organic Solvent Concentration is Too High The percentage of the organic co-solvent in the final aqueous solution may be too low to maintain solubility. Consider if your experiment can tolerate a slightly higher percentage of the organic co-solvent.
Buffer Composition Components of your buffer (e.g., high salt concentration) may be causing the compound to "salt out." Try a buffer with a lower ionic strength.
Use of Surfactants The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4][5]

Experimental Protocol: Preparation of a "Ph-Bis(C1-N-(C2-NH-Boc)2)" Solution

This protocol outlines a general procedure for preparing a working solution of "Ph-Bis(C1-N-(C2-NH-Boc)2)" for cell-based assays, as an example.

Materials:

  • "Ph-Bis(C1-N-(C2-NH-Boc)2)" powder

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Target aqueous buffer (e.g., PBS or cell culture medium), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the appropriate amount of "Ph-Bis(C1-N-(C2-NH-Boc)2)" in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve a 10 mM concentration. c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath. d. Visually inspect the solution to ensure there are no undissolved particles.

  • Preparation of the Final Working Solution (e.g., 10 µM in cell culture medium): a. Perform a serial dilution of the 10 mM stock solution in your target aqueous buffer. For a 10 µM final concentration, you can perform a 1:1000 dilution. b. To minimize precipitation, add the stock solution to the aqueous buffer while vortexing the buffer. c. Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiment. d. Use the final working solution immediately or store as appropriate for your experimental design.

Data Summary Table

The following table provides a list of common solvents that can be screened for dissolving "Ph-Bis(C1-N-(C2-NH-Boc)2)". The suitability of each solvent will depend on the specific experimental requirements.

Solvent Polarity Water Miscibility Common Applications
Dimethyl Sulfoxide (DMSO)Polar AproticYesStock solutions for biological assays
Dimethylformamide (DMF)Polar AproticYesOrganic synthesis, stock solutions
Dichloromethane (DCM)Non-polarNoOrganic synthesis, extractions
Tetrahydrofuran (THF)Polar AproticYesOrganic synthesis
AcetonePolar AproticYesGeneral laboratory use, cleaning
EthanolPolar ProticYesStock solutions, formulations
MethanolPolar ProticYesOrganic synthesis, analytical standards

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Ph-Bis(C1-N-(C2-NH-Boc)2) select_solvent Select Initial Solvent (e.g., DMSO, DMF) start->select_solvent dissolve Attempt to Dissolve (Vortex, Sonicate, Gentle Warming) select_solvent->dissolve is_dissolved Is the compound fully dissolved? dissolve->is_dissolved yes_stock Stock Solution Prepared is_dissolved->yes_stock Yes troubleshoot Troubleshoot Solubility is_dissolved->troubleshoot No dilute Dilute stock into aqueous buffer yes_stock->dilute change_solvent Try a different solvent troubleshoot->change_solvent use_cosolvent Use a co-solvent system troubleshoot->use_cosolvent modify_conditions Modify conditions (pH, temperature) troubleshoot->modify_conditions change_solvent->dissolve use_cosolvent->dissolve modify_conditions->dissolve precipitates Does it precipitate? dilute->precipitates yes_precipitate Troubleshoot Precipitation precipitates->yes_precipitate Yes final_solution Final Solution Ready precipitates->final_solution No lower_concentration Lower final concentration yes_precipitate->lower_concentration add_surfactant Add surfactant yes_precipitate->add_surfactant change_buffer Change buffer composition yes_precipitate->change_buffer lower_concentration->dilute add_surfactant->dilute change_buffer->dilute

Caption: Troubleshooting workflow for dissolving "Ph-Bis(C1-N-(C2-NH-Boc)2)".

References

"Ph-Bis(C1-N-(C2-NH-Boc)2)" Boc deprotection incomplete reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly in cases of incomplete reactions involving complex or sterically hindered substrates like "Ph-Bis(C1-N-(C2-NH-Boc)2)". The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you achieve complete and efficient deprotection.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to incomplete Boc deprotection, indicated by analytical methods like TLC, HPLC, or LC-MS showing significant remaining starting material or partially deprotected intermediates.

???+ question "My reaction is incomplete using standard TFA/DCM. What are the most common causes?"

???+ question "I've tried extending the reaction time, but the deprotection is still sluggish. What are my next steps?"

???+ question "I'm observing a side product with a mass increase of +56 amu. What is this and how can I prevent it?"

???+ question "My compound contains other acid-sensitive functional groups. What are some milder, alternative deprotection methods?"

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds via a three-step mechanism:

  • Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.[1]

  • Fragmentation : This leads to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation : The carbamic acid spontaneously decomposes, releasing carbon dioxide and yielding the free amine.[1][3]

Mechanism of Boc deprotection.

Q2: How can I monitor the progress of my Boc deprotection reaction?

  • Thin-Layer Chromatography (TLC) : This is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin (B49086) is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more detailed monitoring, allowing for the quantification of starting material, product, and any intermediates or byproducts.[4]

Q3: How does steric hindrance specifically affect the deprotection reaction?

Steric hindrance, as anticipated in a molecule like "Ph-Bis(C1-N-(C2-NH-Boc)2)", creates a physical barrier that slows down the reaction. The bulky groups surrounding the Boc-protected nitrogen impede the approach of the acid catalyst to the carbonyl oxygen, which is the necessary first step for cleavage.[5] Consequently, more forcing conditions are required to achieve complete deprotection, such as higher acid concentration, elevated temperatures, or longer reaction times.[6][5]

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection (TLC/LC-MS) check_conditions Review Standard Conditions: - Acid Conc. (e.g., 50% TFA) - Time (1-2h) - Temp (RT) start->check_conditions is_hindered Is Substrate Sterically Hindered or Complex? check_conditions->is_hindered increase_force Increase Reaction Force is_hindered->increase_force Yes acid_sensitive Is Substrate Acid-Sensitive? is_hindered->acid_sensitive No options 1. Increase TFA Conc. (to 100%) 2. Elevate Temp (to 40°C) 3. Increase Time (monitor) increase_force->options still_incomplete Still Incomplete? options->still_incomplete stronger_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) still_incomplete->stronger_acid Yes success Reaction Complete still_incomplete->success No stronger_acid->success acid_sensitive->increase_force No alternative_methods Use Alternative Methods acid_sensitive->alternative_methods Yes alt_options 1. Lewis Acids (ZnBr₂, AlCl₃) 2. Oxalyl Chloride/MeOH 3. Thermal Deprotection alternative_methods->alt_options alt_options->success

Troubleshooting workflow.

Q4: What factors contribute to incomplete deprotection?

Several interconnected factors can lead to an incomplete reaction. Understanding their relationship is key to effective troubleshooting. Steric hindrance is a primary obstacle that necessitates harsher conditions, which in turn may be limited by the substrate's sensitivity to acid, potentially leading to a stalemate that requires exploring alternative chemical pathways.

Logical_Relationships Factors Causing Incomplete Deprotection A Incomplete Deprotection B Steric Hindrance B->A increases difficulty C Insufficient Acid Strength B->C necessitates D Sub-optimal Time/Temperature B->D necessitates C->A fails to overcome barrier D->A insufficient energy/duration E Poor Reagent Quality/Solubility E->A reduces effective reactants

Logical relationship of contributing factors.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected amine in Dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add scavengers (e.g., 5% v/v Triethylsilane) to this mixture.[7]

  • Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical; for hindered substrates, this may be extended significantly.[6]

  • Monitor the reaction's progress using TLC or LC-MS.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[6]

  • For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[6]

  • Stir the mixture at room temperature for 1-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.[6]

  • Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[6]

  • If the free amine is required, a basic work-up can be performed as described in Protocol 1.[6]

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
  • Dissolve the N-Boc protected amine (1 equivalent) in methanol.[5]

  • To this solution, add oxalyl chloride (3 equivalents) dropwise at room temperature.[5][8]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Data Summary Tables

Table 1: Troubleshooting Guide for Reaction Conditions
Issue ObservedPotential CauseRecommended ActionReagent/Condition
Reaction incomplete after 2hSteric HindranceIncrease TFA concentration100% TFA
Reaction sluggish at RTHigh activation energyGently increase temperature40°C
No reaction with 100% TFAExtremely resistant Boc groupSwitch to a stronger acid4M HCl in Dioxane
Tert-butylated byproductsReactive t-butyl cationAdd a scavenger5-10% Triethylsilane
Degradation of substrateAcid-labile functional groupsUse a milder, alternative methodOxalyl Chloride/MeOH
Table 2: Comparison of Deprotection Methods for Hindered Substrates
MethodReagentsTemperatureTypical TimeAdvantagesDisadvantages
Standard 50% TFA / DCMRoom Temp2-24 hWell-establishedOften incomplete for hindered cases
Forced 4M HCl / DioxaneRoom Temp1-4 hMore potent than TFA[6][5]Highly acidic, may affect sensitive groups
Mild Lewis Acid ZnBr₂ / DCMRoom Temp1-12 hMilder, non-protic[4]May require optimization
Mild in situ Acid Oxalyl Chloride / MeOHRoom Temp1-4 hMild and often efficient[9][8]Reagents are moisture sensitive
Thermal (Green) H₂OReflux1-2 hEnvironmentally friendly[10]High temperature may not be suitable for all substrates

References

Common impurities in "Ph-Bis(C1-N-(C2-NH-Boc)2)" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ph-Bis(C1-N-(C2-NH-Boc)2)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of Ph-Bis(C1-N-(C2-NH-Boc)2), a descriptor for a phenyl-bis(aminoethyl)amine derivative with Boc protection. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the likely chemical structure of "Ph-Bis(C1-N-(C2-NH-Boc)2)"?

The descriptor "Ph-Bis(C1-N-(C2-NH-Boc)2)" suggests a symmetrical molecule with a central phenyl (Ph) ring. This ring is substituted with two identical side chains ("Bis"). Each chain consists of a one-carbon linker (C1, likely a methylene (B1212753) group, -CH2-), attached to a nitrogen atom (N). This nitrogen is, in turn, bonded to a two-carbon chain (C2, an ethylene (B1197577) group, -CH2CH2-), which is terminated by a Boc-protected amine (-NH-Boc).

Assuming a para-substitution pattern on the phenyl ring, a common isomer, the structure would be 1,4-bis(((2-(tert-butoxycarbonylamino)ethyl)amino)methyl)benzene.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

Impurities typically arise from incomplete reactions, side reactions, or residual reagents. The synthesis likely involves the reaction of a bis-electrophile, such as 1,4-bis(bromomethyl)benzene, with a Boc-protected diamine nucleophile. Based on this, the following impurities are common:

Table 1: Common Impurities and Their Identification

Impurity NameProbable OriginRecommended Detection Method
Mono-substituted by-product Incomplete reaction (insufficient nucleophile or reaction time)TLC, LC-MS, ¹H NMR
Unreacted Starting Materials Incorrect stoichiometry, poor reagent reactivityTLC, LC-MS, ¹H NMR
Over-alkylation Products Reaction of the product's secondary amine with the electrophileLC-MS, ¹H NMR
Solvent Residues (e.g., DMF, DMSO) Incomplete removal during work-up and drying¹H NMR
Base Residues (e.g., Triethylamine) Incomplete removal during aqueous work-up¹H NMR
Boc-deprotected Species Exposure to acidic conditionsTLC, LC-MS

Troubleshooting and Experimental Guides

Issue 1: My crude product shows multiple spots on the TLC plate.

This is a common observation and indicates the presence of impurities alongside your desired product. The key is to identify the spots corresponding to your product, starting materials, and by-products.

Troubleshooting Steps:

  • Co-spotting: Run a TLC plate spotting your crude material, the starting materials, and a co-spot (crude + starting material) in separate lanes. This will help you identify which spots belong to unreacted starting materials.

  • Polarity Assessment: The di-substituted product is typically more polar than the mono-substituted by-product and much more polar than the bis-halide starting material. It will have a lower Rf value on a normal-phase silica (B1680970) TLC plate.

  • Purification: The presence of multiple spots necessitates purification, most commonly via flash column chromatography.

Protocol 1: General Purification by Flash Column Chromatography

This protocol is designed to separate the desired di-substituted product from less polar impurities like the mono-substituted by-product and starting materials.

Materials:

  • Crude Ph-Bis(C1-N-(C2-NH-Boc)2)

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system or glass column

  • Test tubes or fraction collector vials

  • TLC plates and chamber

  • Staining solution (e.g., ninhydrin (B49086) or potassium permanganate)

Methodology:

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve your crude material in a minimal amount of a suitable solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 100% DCM). Ensure the column is packed evenly without air bubbles. Add the dry-loaded crude product to the top of the packed silica.

  • Elution: Start the elution with a low-polarity solvent system. A common starting point is DCM with a small amount of TEA (e.g., 0.5-1%) to prevent amine tailing on the silica.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol. A typical gradient might be from 0% to 10% MeOH in DCM.

    • Example Gradient:

      • 0-2% MeOH in DCM to elute non-polar impurities.

      • 2-5% MeOH in DCM to elute the mono-substituted by-product.

      • 5-10% MeOH in DCM to elute the desired di-substituted product.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Purity Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product (single spot on TLC).

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified Ph-Bis(C1-N-(C2-NH-Boc)2).

Visual Guides

G Diagram 1: General Experimental Workflow cluster_synthesis Synthesis Phase cluster_workup Purification Phase cluster_analysis Analysis Phase A Starting Materials (e.g., 1,4-bis(bromomethyl)benzene) C Reaction (Nucleophilic Substitution) A->C B Nucleophile (Boc-protected diamine) B->C D Aqueous Work-up C->D E Flash Column Chromatography D->E F Solvent Evaporation E->F G Purity & Identity Check (TLC, LC-MS, NMR) F->G H Pure Product G->H

Caption: General workflow from synthesis to analysis.

G Diagram 2: Relationship of Products and Impurities SM1 Starting Material 1 (Bis-electrophile) Product Desired Di-substituted Product SM1->Product Complete Reaction Mono Mono-substituted Impurity SM1->Mono Incomplete Reaction Over Over-alkylation Impurity SM1->Over Side Reaction SM2 Starting Material 2 (Nucleophile) SM2->Product Complete Reaction SM2->Mono Incomplete Reaction Product->Over Side Reaction

Technical Support Center: Synthesis of Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of "Ph-Bis(C1-N-(C2-NH-Boc)2)". This guide is designed for researchers, chemists, and drug development professionals to provide solutions to common challenges encountered during the synthesis, purification, and characterization of this sterically hindered, poly-Boc-protected amine.

The formal name for the target compound, assuming a 1,4-disubstituted benzene (B151609) core, is 1,4-Phenylene-bis(N,N-bis(2-(tert-butoxycarbonylamino)ethyl)methanamine). The synthesis typically involves the reaction of a disubstituted phenyl precursor with a suitable Boc-protected amine. A common and effective method is the reductive amination between terephthalaldehyde (B141574) and a pre-synthesized N,N-bis(2-(Boc-amino)ethyl)amine, or a double N-alkylation of a Boc-protected diamine with 1,4-bis(bromomethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage condition for Ph-Bis(C1-N-(C2-NH-Boc)2)? A: Due to the multiple Boc (tert-butoxycarbonyl) groups, the compound is generally stable under neutral and basic conditions but is sensitive to acid.[1] Strong acids will cleave the Boc groups.[2][3][4] For long-term storage, keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation from atmospheric moisture and potential hydrolysis.

Q2: What are the common characterization methods for this molecule? A: Standard characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and purity. High-Resolution Mass Spectrometry (HRMS) is used to verify the exact mass. Infrared (IR) spectroscopy can identify key functional groups, such as the N-H and C=O stretches of the carbamate.

Q3: Why is the Boc protecting group chosen for this synthesis? A: The Boc group is widely used in organic synthesis because it is stable under a variety of reaction conditions, including those involving nucleophiles and bases, yet can be easily removed under moderately acidic conditions.[5] This makes it ideal for protecting amine functionalities during multi-step syntheses.[1][2]

Q4: Can I use a different reducing agent for the reductive amination step? A: Yes. While sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred due to its mildness and tolerance for slightly acidic conditions that favor imine formation, other reagents can be used.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly in alcoholic solvents.[6][7] Sodium borohydride (B1222165) (NaBH₄) can be used, but it requires careful pH control and sequential addition after the imine has fully formed, as it can reduce the starting aldehyde.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield in Reductive Amination

  • Q: My reaction shows a low yield of the desired product. What are the potential causes?

    • A: Low yields in reductive amination can stem from several factors:

      • Incomplete Imine Formation: The reaction between the aldehyde and the amine to form the imine intermediate is an equilibrium process.[8] Ensure anhydrous conditions, as water can shift the equilibrium back to the starting materials. Adding a mild acid catalyst like acetic acid can promote imine formation.[9]

      • Poor Reagent Quality: Verify the purity and reactivity of your starting materials. The aldehyde can oxidize over time, and the reducing agent (e.g., NaBH(OAc)₃) is moisture-sensitive.[6]

      • Side Reactions: The starting aldehyde can be reduced back to an alcohol by the reducing agent.[9] This is more common with stronger reducing agents like NaBH₄ if imine formation is slow.

      • Steric Hindrance: The secondary amine starting material is sterically bulky, which can slow down the reaction rate.[7][10] Consider increasing the reaction time or temperature moderately (e.g., to 40-50°C).

Issue 2: Formation of Multiple Products and Purification Challenges

  • Q: I see multiple spots on my TLC plate, and the crude product is an oil that is difficult to purify. What should I do?

    • A: The presence of multiple products and purification difficulties are common with large, flexible, and lipophilic molecules.

      • Identify Byproducts: Common byproducts include the half-reacted mono-substituted product, the alcohol from aldehyde reduction, and potentially over-alkylated species if using an alkyl halide route. Use crude NMR or LC-MS to identify the impurities.

      • Optimize Chromatography: The target compound is non-polar due to the four Boc groups. Use a gradient elution on silica (B1680970) gel, starting with a non-polar solvent system (e.g., Hexane (B92381)/Ethyl Acetate or Dichloromethane/Methanol) and gradually increasing polarity. A shallow gradient is often necessary to resolve closely running spots.

      • Alternative Purification: If the product is an oil, trituration with a non-polar solvent like hexane or pentane (B18724) can sometimes induce solidification or precipitate the product from stickier impurities.

Issue 3: Incomplete Boc Protection of the Amine Precursor

  • Q: When synthesizing my N,N-bis(2-(Boc-amino)ethyl)amine precursor, I get a mixture of mono- and di-protected products. How can I improve selectivity?

    • A: Achieving complete and selective protection of polyamines requires careful control of reaction conditions.[5]

      • Stoichiometry: Ensure you are using a sufficient excess of Boc-anhydride ((Boc)₂O), typically 1.1 to 1.5 equivalents per amine group being protected.[11]

      • Base Selection: Use a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct. For less reactive amines, a stronger base may be needed.[11]

      • Reaction Time and Temperature: Sterically hindered amines may require longer reaction times or slightly elevated temperatures to achieve full protection.[11] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[12]

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of the target compound from terephthalaldehyde and N,N-bis(2-(Boc-amino)ethyl)amine.

1. Materials:

  • Terephthalaldehyde

  • N,N-bis(2-(Boc-amino)ethyl)amine (pre-synthesized)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

2. Procedure:

  • To a solution of terephthalaldehyde (1.0 eq) in anhydrous DCM (approx. 0.1 M), add N,N-bis(2-(Boc-amino)ethyl)amine (2.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • In portions, carefully add sodium triacetoxyborohydride (2.5 - 3.0 eq) to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Quantitative Data Summary

ReagentMolar Eq.Typical SolventTemp (°C)Time (h)Typical Yield (%)Notes
Terephthalaldehyde1.0DCM, DCE, or THF20-25--Starting material.
N,N-bis(2-(Boc-amino)ethyl)amine2.1 - 2.3----A slight excess ensures full conversion of the dialdehyde.
NaBH(OAc)₃2.5 - 3.0-20-2512-2475-90%Added after imine formation. Moisture sensitive.[6]
Acetic Acid0.1 (catalytic)-20-251-2 (imine)-Facilitates imine formation.[9]

Visualizations

Logical Workflow

G start Low Yield or Impure Product check_sm Check Purity of Starting Materials (Aldehyde, Amine, Reductant) start->check_sm monitor_rxn Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) start->monitor_rxn incomplete Problem: Reaction Incomplete monitor_rxn->incomplete Unreacted Starting Material Present side_products Problem: Side Products Observed monitor_rxn->side_products Multiple Unknown Spots purification_issue Problem: Purification Difficult monitor_rxn->purification_issue Product is Oily/ Streaky on TLC sol_incomplete Solution: - Increase reaction time/temp - Add cat. acid (e.g., AcOH) - Ensure anhydrous conditions incomplete->sol_incomplete sol_side_products Solution: - Use milder reductant (NaBH(OAc)₃) - Control temperature - Confirm imine formation before adding reductant side_products->sol_side_products sol_purification Solution: - Use shallow gradient chromatography - Try alternative solvent systems - Attempt trituration/crystallization purification_issue->sol_purification

Caption: Troubleshooting workflow for scaling up synthesis.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve Aldehyde & Amine in DCM B Add cat. Acetic Acid A->B C Stir 1-2h for Imine Formation B->C D Add NaBH(OAc)₃ in portions C->D E Stir 12-24h at Room Temp D->E F Quench with aq. NaHCO₃ E->F G Extract with DCM F->G H Dry, Concentrate G->H I Column Chromatography H->I Product Product I->Product

Caption: Experimental workflow for reductive amination.

References

"Ph-Bis(C1-N-(C2-NH-Boc)2)" catalyst poisoning and deactivation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ph-Bis(C1-N-(C2-NH-Boc)2) catalyst, hereafter referred to as Ph-Boc-BenziPhos . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the Ph-Boc-BenziPhos catalyst system and what are its primary applications?

A1: Ph-Boc-BenziPhos is a chiral phosphorus-based ligand designed for creating highly selective transition metal catalysts, typically with palladium, rhodium, or ruthenium. These catalysts are primarily used in asymmetric synthesis to produce enantioenriched compounds, which are crucial in pharmaceutical development. The Boc-protected amine functionalities allow for fine-tuning of the ligand's steric and electronic properties.

Q2: My Ph-Boc-BenziPhos catalyst is air-sensitive. What are the best practices for handling and storage?

A2: Proper handling of air- and moisture-sensitive catalysts is critical to prevent deactivation.[1][2][3] Best practices include:

  • Inert Atmosphere: Always handle the solid ligand and its metal complexes under an inert atmosphere, such as in a glovebox or using a Schlenk line.[1][4] The inert gas should be continuously scrubbed to maintain very low levels of oxygen and water (<1 ppm).[4]

  • Storage: Store the catalyst in a sealed, airtight container (e.g., an amber vial) inside a glovebox.[2] For long-term storage, consider sealing a small portion in an ampoule under vacuum.[4]

  • Solvents and Reagents: Use rigorously dried, de-gassed solvents.[1][4] Impurities like water or oxygen in solvents are common sources of catalyst poisoning.[5]

  • Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying overnight at >125°C and cooling under an inert atmosphere.[6]

Q3: How can I prepare the active catalyst from the Ph-Boc-BenziPhos ligand and a metal precursor?

A3: The active catalyst is typically prepared in situ or as a stable precursor. A general protocol involves the reaction of the ligand with a metal salt under an inert atmosphere.

Example Experimental Protocol: Preparation of a [Pd(Ph-Boc-BenziPhos)Cl₂] Precursor
  • Preparation: Move the Ph-Boc-BenziPhos ligand, a palladium precursor (e.g., [Pd(cod)Cl₂]), and anhydrous, de-gassed solvent (e.g., toluene (B28343) or DCM) into a nitrogen-filled glovebox.

  • Reaction Setup: In a dry Schlenk flask, dissolve the Ph-Boc-BenziPhos ligand (1.05 equivalents) in the anhydrous solvent.

  • Addition: To this stirring solution, add the palladium precursor (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by ³¹P NMR for the disappearance of the free ligand signal and the appearance of a new coordinated phosphorus signal.

  • Isolation (Optional): The resulting catalyst complex can be used directly as a solution or isolated by removing the solvent under reduced pressure, washing with a non-polar solvent like pentane, and drying in vacuo.

Troubleshooting Guide: Catalyst Poisoning & Deactivation

A common sign of catalyst deactivation is a sluggish or stalled reaction.[1] This guide will help you diagnose and resolve these issues.

Issue 1: Low or No Catalytic Activity

Question: My reaction is very slow, does not go to completion, or fails to start. What are the likely causes?

This is a classic symptom of catalyst deactivation or poisoning.[1] The active sites of the catalyst are likely blocked or have been chemically altered.

Potential Causes & Solutions
  • Atmospheric Contamination: The catalyst is highly sensitive to oxygen and moisture.[2][4]

    • Solution: Review your air-free techniques. Ensure your glovebox has low O₂/H₂O levels and that your Schlenk line technique is robust. Use freshly purified and de-gassed solvents.

  • Reagent Impurities (Poisoning): Impurities in your substrate, reagents, or solvent can act as potent catalyst poisons.[1][5][7]

    • Common Poisons:

      • Sulfur Compounds: Thiols, thioethers.

      • Nitrogen Compounds: Certain nitrogen-containing heterocycles.

      • Halides: Excess halide ions can inhibit catalytic activity.

      • Water/Oxygen: As mentioned, these are significant poisons for many catalyst systems.[5]

    • Solution: Purify all starting materials immediately before use. For example, filter substrates through a plug of activated alumina (B75360) or silica (B1680970) to remove polar impurities. Ensure solvents are of the highest purity available.

  • Thermal Degradation: High reaction temperatures can cause the ligand to decompose or the metal center to aggregate (sinter), leading to irreversible deactivation.[7]

    • Solution: Optimize the reaction to run at the lowest effective temperature. Check the literature for the thermal stability of your specific catalyst system.

Troubleshooting Workflow for Low Activity

Below is a logical workflow to diagnose the root cause of low catalyst activity.

G start Low or No Activity Observed check_handling Review Catalyst Handling: - Glovebox O₂/H₂O levels? - Schlenk technique? - Solvent/reagent quality? start->check_handling check_purity Check Reagent Purity: - Substrate, additives pure? - Any known poisons present (e.g., S, N-heterocycles)? check_handling->check_purity Handling OK improve_handling Action: Refine Air-Free Techniques & Use Fresh Anhydrous Solvents check_handling->improve_handling Improper Handling check_conditions Assess Reaction Conditions: - Temperature too high? - Catalyst loading too low? check_purity->check_conditions Reagents Pure purify_reagents Action: Purify All Reagents (e.g., distillation, filtration through alumina) check_purity->purify_reagents Impurities Suspected optimize_conditions Action: Lower Temperature &/or Increase Catalyst Loading check_conditions->optimize_conditions Suboptimal Conditions rerun Re-run Experiment check_conditions->rerun Conditions OK, Re-evaluate Hypothesis improve_handling->rerun purify_reagents->rerun optimize_conditions->rerun G Active_Catalyst Active Catalyst [L₂M-S] Poisoned_Catalyst Poisoned Catalyst [L₂M-Poison] Active_Catalyst->Poisoned_Catalyst Poison Adsorption Oxidized_Ligand Oxidized Ligand Complex [(LO)₂M-S] Active_Catalyst->Oxidized_Ligand Ligand Oxidation (O₂) Metal_Aggregate Metal Aggregate [M]ₙ Active_Catalyst->Metal_Aggregate Thermal Degradation / Ligand Dissociation product Product Active_Catalyst->product sub Substrate (S) sub->Active_Catalyst poison Poison (e.g., S, H₂O, O₂) poison->Poisoned_Catalyst

References

Technical Support Center: Analysis of Unexpected NMR Shifts for Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Ph-Bis(C1-N-(C2-NH-Boc)2)" and related multi-Boc protected compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals analyze and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of Ph-Bis(C1-N-(C2-NH-Boc)2) shows broad signals for the methylene (B1212753) protons and the Boc group. What are the possible causes?

Broadening of NMR signals for complex molecules like Ph-Bis(C1-N-(C2-NH-Boc)2) can arise from several factors:

  • Restricted Bond Rotation: The bulky tert-butoxycarbonyl (Boc) groups can hinder free rotation around single bonds (e.g., C-N bonds). This can lead to the presence of multiple conformers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broad peaks.

  • Chemical Exchange: Protons on the nitrogen atoms (NH) can undergo chemical exchange with trace amounts of acid or water in the NMR solvent. This can lead to broadening of the NH signal and adjacent methylene protons.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to slower tumbling in solution and consequently broader NMR signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help distinguish between broadening due to slow rotation and other effects. If the broadening is due to restricted rotation, the signals should sharpen at higher temperatures as the rate of interconversion increases.

  • Dilution Study: Run the NMR experiment at a lower concentration to see if the signals sharpen. This can help identify aggregation-related broadening.

  • Solvent Purity: Use high-purity, anhydrous NMR solvents to minimize exchange broadening.

  • Sample Filtration: Filter the NMR sample through a small plug of celite or a syringe filter to remove any particulate or paramagnetic impurities.

Q2: I am observing more signals in the ¹H and ¹³C NMR spectra than expected for my purified Ph-Bis(C1-N-(C2-NH-Boc)2). What could these extra peaks be?

The presence of unexpected signals in your NMR spectra after purification could be due to several reasons. Below is a table of common impurities and their expected approximate ¹H NMR shifts.

Potential Impurity Approximate ¹H NMR Chemical Shift (ppm) Notes
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)~1.5 (s, 18H)Unreacted starting material from the Boc protection step.
tert-Butanol~1.28 (s, 9H)A byproduct of the Boc protection reaction.
Di-Boc protected amineVariesOver-protection of the secondary amine can lead to N,N-di-Boc derivatives.[1]
Urea byproductsVariesCan form from side reactions during the protection step.[1]
Residual SolventsVaries (e.g., Dichloromethane: ~5.3 ppm, Ethyl Acetate: ~2.0, 4.1, 1.2 ppm)Common purification solvents.
Alkylated byproductsVariesThe tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[2][3]

Experimental Workflow for Impurity Identification:

G start Unexpected peaks in NMR check_sm Compare with starting material spectra start->check_sm check_byproducts Analyze for common byproducts (Boc₂O, t-BuOH) start->check_byproducts lcms Run LC-MS to identify masses of impurities start->lcms spike Spike sample with suspected impurity check_sm->spike check_byproducts->spike twod_nmr Acquire 2D NMR (COSY, HSQC) lcms->twod_nmr identify Identify impurity structure twod_nmr->identify spike->identify G Amine Primary/Secondary Amine Reaction Nucleophilic Acyl Substitution Amine->Reaction Boc2O Boc₂O Boc2O->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product N-Boc Protected Amine Reaction->Product

References

Technical Support Center: Reaction Monitoring for Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of "Ph-Bis(C1-N-(C2-NH-Boc)2)" and related structures using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for my reaction?

A good starting point for many organic compounds is a 1:1 mixture of a non-polar and a polar solvent, such as hexane (B92381) and ethyl acetate (B1210297).[1] For the Boc-protected amine structure , which has moderate to high polarity, a higher proportion of the polar solvent will likely be needed. If the spots do not move from the baseline, increase the polarity of the mobile phase.

Q2: My amine compound is streaking on the TLC plate. How can I fix this?

Streaking of amine compounds on silica (B1680970) gel TLC plates is a common issue, often caused by the interaction of the basic amine with the acidic silica gel.[2] To resolve this, you can add a small amount of a basic modifier to your mobile phase, such as 0.1–2.0% triethylamine (B128534) or a 1-10% solution of ammonia (B1221849) in methanol, which is then added to dichloromethane (B109758).[3][4]

Q3: I don't see any spots on my TLC plate after developing and visualizing under UV light. What could be the problem?

There are several potential reasons for not observing spots on a TLC plate. Your compound may not be UV-active, in which case you will need to use a chemical stain for visualization.[4] Alternatively, the sample may be too dilute; try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4][5] Also, ensure that the solvent level in the developing chamber is below the spotting line on your TLC plate.[4][5]

Q4: For LC-MS analysis, should I use an acidic or basic mobile phase?

While acidic mobile phases with additives like formic acid are common in reversed-phase LC-MS, basic compounds like amines can sometimes show poor peak shape (tailing) and retention under these conditions.[6] Using a high pH (basic) mobile phase can often improve peak shape, increase retention, and enhance sensitivity for basic compounds.[7][8] However, the optimal choice will depend on your specific column and analyte. It is recommended to screen both acidic and basic conditions during method development.

Q5: My Boc-protected product seems to be degrading during LC-MS analysis or workup. Why is this happening?

The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions. If your LC-MS mobile phase contains a strong acid like trifluoroacetic acid (TFA), or if your reaction workup involves acidic steps, you may observe partial or complete deprotection of your product.[9][10] Consider using a weaker acid, like formic acid, in your mobile phase or using non-acidic workup procedures.

Troubleshooting Guides

TLC Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaked or elongated Sample is overloaded.Dilute the sample before spotting.[2][4][5]
Compound is acidic or basic.For basic compounds like amines, add 0.1-2.0% triethylamine or ammonia to the mobile phase.[3][4]
The polarity of the solvent system is inappropriate.Adjust the solvent system polarity.[5]
Spots remain at the baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[4]
Spots run with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[4]
Reactant and product spots are not well-separated The solvent system does not provide enough resolution.Try a different solvent system. Sometimes changing one of the solvents (e.g., ethyl acetate to acetone) can alter selectivity. A co-spot (spotting both starting material and reaction mixture in the same lane) can help confirm if the starting material is consumed.[11]
Reaction mixture appears as a smear The reaction is run in a high-boiling solvent (e.g., DMF, DMSO).After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[11]
LC-MS Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing) Secondary interactions between the basic amine and residual silanols on the silica-based column.Add a modifier like formic acid or triethylamine to the mobile phase. Consider using a mobile phase with a high pH (e.g., using ammonium (B1175870) bicarbonate or ammonium hydroxide) if your column is stable at high pH.[6][7]
Low signal intensity / Poor ionization The mobile phase is suppressing ionization.Ensure you are using volatile buffers like ammonium formate (B1220265) or ammonium acetate.[12] The pH of the mobile phase can significantly impact ionization efficiency; screen different pH values.[6]
Product appears to be deprotected (loss of Boc group) The mobile phase is too acidic (e.g., contains TFA).Use a less harsh acid like formic acid or acetic acid, or switch to a basic mobile phase.[9][13]
In-source fragmentation.Optimize MS source conditions (e.g., lower the fragmentor voltage).[9] The instability of the Boc group under some MS conditions is a known phenomenon.[14]
Inconsistent retention times Insufficient column equilibration between runs.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile phase composition is changing.Prepare fresh mobile phase daily. If using buffered solutions, ensure they are well-mixed and stable.[3]

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Spotting: Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of each onto their respective lanes on the starting line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.

  • Development: Prepare the mobile phase. A good starting system for this type of compound could be 30-50% ethyl acetate in hexane, potentially with 0.5% triethylamine to prevent streaking.[1] Pour a small amount of the mobile phase into a developing chamber, ensuring the solvent level is below the starting line on the TLC plate. Place the spotted TLC plate into the chamber and close it.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a chemical stain such as potassium permanganate (B83412) or ninhydrin (B49086) (ninhydrin is particularly useful for visualizing primary amines that may appear upon deprotection).[10]

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the reaction is progressing.

Protocol 2: LC-MS Analysis of the Reaction
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). A typical concentration for LC-MS analysis is in the range of 1-10 µg/mL.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer Settings (Example for ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

  • Analysis: Inject the prepared sample. Monitor the total ion chromatogram (TIC) for the disappearance of the starting material peak and the appearance of the product peak. Extract the expected m/z values for the starting material, product ([M+H]⁺, [M+Na]⁺), and any potential side products (e.g., mono-substituted intermediate, deprotected product) to confirm their presence or absence.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_analysis Analysis & Decision start Start Reaction take_aliquot Take Aliquot start->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_lcms Prepare LC-MS Sample take_aliquot->prep_lcms run_tlc Run TLC prep_tlc->run_tlc run_lcms Run LC-MS prep_lcms->run_lcms analyze Analyze Data (Rf, m/z) run_tlc->analyze run_lcms->analyze complete Reaction Complete? analyze->complete workup Proceed to Workup complete->workup Yes continue_rxn Continue Reaction complete->continue_rxn No continue_rxn->take_aliquot

Caption: Workflow for reaction monitoring using TLC and LC-MS.

Troubleshooting_Logic start Problem Observed (e.g., Streaking on TLC) cause1 Sample Overloaded? start->cause1 cause2 Compound Basic? start->cause2 cause3 Solvent Inappropriate? start->cause3 cause1->cause2 No solution1 Dilute Sample cause1->solution1 Yes cause2->cause3 No solution2 Add Base to Eluent (e.g., Triethylamine) cause2->solution2 Yes solution3 Change Solvent System cause3->solution3 Yes

Caption: Decision tree for troubleshooting TLC streaking issues.

References

Validation & Comparative

A Comparative Guide to Bis-Tridentate N-Donor Ligands in Catalysis and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel catalysts and therapeutic agents has led to significant interest in the design and synthesis of sophisticated ligand architectures. Among these, bis-tridentate ligands, which possess two distinct three-pronged coordination sites, have emerged as powerful tools in coordination chemistry and catalysis. Their ability to form stable and well-defined multinuclear metal complexes offers unique opportunities for modulating reactivity and selectivity.

This guide provides an objective comparison of the performance of different classes of bis-tridentate nitrogen-donor ligands. While direct experimental data for the specifically named "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not available in the public domain, this guide will focus on well-documented and representative classes of bis-tridentate N-donor ligands, including pyridine-based, Schiff base, and amine-bis(phenolate) systems. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable ligand framework for their specific applications.

Performance Comparison of Bis-Tridentate N-Donor Ligands

The efficacy of a bis-tridentate ligand is intrinsically linked to its structural and electronic properties, which in turn dictate the geometry and reactivity of the resulting metal complex. The following tables summarize the performance of representative ligands from different classes in various catalytic applications.

Table 1: Catalytic Performance in Ring-Opening Polymerization (ROP) of Lactide

Ligand ClassRepresentative Ligand ExampleMetal CenterCatalyst Loading (mol%)Activity (TOF, h⁻¹)Polymer PDI (Mw/Mn)Reference
Amine-Bis(Phenolate) L¹ (see structures below)Y0.1up to 15001.15 - 1.45[1]
Schiff Base L² (see structures below)Zn0.1up to 12001.20 - 1.60[2]

Table 2: Catalytic Performance in Suzuki-Miyaura Cross-Coupling

Ligand ClassRepresentative Ligand ExampleMetal CenterCatalyst Loading (mol%)Yield (%)Reaction Time (h)Reference
Pyridine-Based PyBox derivativeNi1.0>9512[3]
NHC-Based Bis-NHC pincerPd0.01-0.1up to 991 - 4[4]

Table 3: Coordination Properties

Ligand ClassTypical Metal IonsCoordination GeometryStability of ComplexesKey Features
Pyridine-Based Ru, Ni, Fe, CuOctahedral, Square PyramidalHighRigid backbone, tunable electronics
Schiff Base Zn, Co, Cu, MnTetrahedral, Trigonal BipyramidalModerate to HighFacile synthesis, versatile coordination modes
Amine-Bis(Phenolate) Ti, Y, La, NdOctahedral, Trigonal BipyramidalHighStrong σ-donors, flexible backbone
NHC-Based Ru, Pd, RhSquare Planar, OctahedralVery HighStrong σ-donors, excellent thermal stability

Representative Ligand Structures:

  • L¹ (Amine-Bis(Phenolate)): A versatile ligand scaffold for early transition metals and lanthanides, demonstrating high activity in polymerization catalysis.[1]

  • L² (Schiff Base): Easily synthesized ligands that form complexes with a variety of transition metals, effective in polymerization and other catalytic transformations.[2][5]

  • PyBox derivative (Pyridine-Based): Chiral pyridine (B92270) bis(oxazoline) ligands are highly effective in asymmetric catalysis.[3]

  • Bis-NHC pincer (N-Heterocyclic Carbene-Based): These ligands form highly stable and active catalysts for a range of cross-coupling and hydrogenation reactions.[4][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of these ligands and their metal complexes. Below are representative procedures for the synthesis of the ligand classes discussed.

Synthesis of Amine-Bis(Phenolate) Ligand (General Procedure)

This procedure describes a Mannich reaction, a common method for synthesizing amine-bis(phenolate) ligands.[7][8]

  • Reaction Setup: To a round-bottom flask, add the substituted phenol (B47542) (2 equivalents), formaldehyde (B43269) (2 equivalents, often as a 37% aqueous solution), and the primary amine (1 equivalent) in a suitable solvent such as methanol.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure amine-bis(phenolate) ligand.

experimental_workflow_amine_bis_phenolate start Start reactants Combine Phenol, Formaldehyde, and Primary Amine in Methanol start->reactants reaction Stir at Room Temperature (24-48h) reactants->reaction workup Remove Solvent reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure Amine-Bis(Phenolate) Ligand purification->product

Caption: General workflow for the synthesis of an amine-bis(phenolate) ligand.
Synthesis of a Pyridine-Based Bis-Tridentate Ligand Precursor: 2,6-Bis(trimethyltin)pyridine

This protocol outlines a key step in the synthesis of many pyridine-based ligands via Stille coupling.[9]

  • Preparation of Sodium Hexamethyldistannide: In a flame-dried Schlenk flask under an inert atmosphere, suspend freshly cut sodium (1.5 mol) in dry DME (500 mL). Cool the mixture to below 0°C and add a solution of trimethyltin (B158744) chloride (0.5 mol) in DME (175 mL) dropwise. Stir the reaction at -20°C for 3 hours.

  • Reaction with Dihalopyridine: Filter the reaction mixture to remove excess sodium. To the filtrate, add a solution of 2,6-dibromopyridine (B144722) (0.193 mol) in DME (175 mL). Stir the reaction for 2 hours and then allow it to warm to room temperature.

  • Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by distillation to yield 2,6-bis(trimethyltin)pyridine.

experimental_workflow_pyridine_ligand start Start reagent_prep Prepare NaSnMe3 from Na and Me3SnCl start->reagent_prep reaction React NaSnMe3 with 2,6-Dibromopyridine reagent_prep->reaction workup Aqueous Work-up and Extraction reaction->workup purification Distillation workup->purification product 2,6-Bis(trimethyltin)pyridine purification->product signaling_pathway_rop cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst Activated Monomer Activated Monomer Catalyst->Activated Monomer Coordination Lactide Lactide Lactide->Activated Monomer Growing Polymer Chain Growing Polymer Chain Activated Monomer->Growing Polymer Chain Insertion Growing Polymer Chain->Growing Polymer Chain Polylactide Polylactide Growing Polymer Chain->Polylactide Deactivation Quenching Agent Quenching Agent Quenching Agent->Polylactide

References

Misconception in Catalysis: "Ph-Bis(C1-N-(C2-NH-Boc)2)" is a PROTAC Linker, Not a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the catalytic efficacy of "Ph-Bis(C1-N-(C2-NH-Boc)2)" have revealed a fundamental misunderstanding of its chemical function. This compound is not utilized as a catalyst in chemical reactions but is instead a crucial component in the burgeoning field of targeted protein degradation. It serves as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker, a molecule used in the synthesis of PROTACs.[1][2][3][4]

PROTACs are novel therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. They consist of two distinct ligands connected by a chemical linker, such as "Ph-Bis(C1-N-(C2-NH-Boc)2)". One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Given that "Ph-Bis(C1-N-(C2-NH-Boc)2)" is a linker and not a catalyst, a direct comparison of its catalytic performance with other alternatives is not applicable. The following sections will instead provide an overview of its role in PROTAC synthesis and the general mechanism of action for PROTACs, which is pertinent to the target audience of researchers, scientists, and drug development professionals.

The Role of "Ph-Bis(C1-N-(C2-NH-Boc)2)" in PROTAC Synthesis

The synthesis of a functional PROTAC molecule is a multi-step process where the choice of linker can significantly impact the efficacy of the final compound. The linker's length, rigidity, and composition are critical for achieving the optimal orientation of the target protein and the E3 ligase to facilitate ubiquitination. "Ph-Bis(C1-N-(C2-NH-Boc)2)" provides a foundational alkyl chain structure for connecting the two active ligands. The Boc (tert-Butoxycarbonyl) protecting groups are typically removed during the synthesis to allow for the covalent attachment of the target-binding ligand and the E3 ligase-recruiting ligand.

Generalized PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a linker like "Ph-Bis(C1-N-(C2-NH-Boc)2)".

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Linker Ph-Bis(C1-N-(C2-NH-Boc)2) (Protected Linker) Deprotection 1. Deprotection of Linker Linker->Deprotection Ligand1 Target-Binding Ligand Coupling1 2. Coupling with Target-Binding Ligand Ligand1->Coupling1 Ligand2 E3 Ligase Ligand Coupling2 3. Coupling with E3 Ligase Ligand Ligand2->Coupling2 Deprotection->Coupling1 Coupling1->Coupling2 PROTAC Functional PROTAC Molecule Coupling2->PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The following signaling pathway illustrates this mechanism.

PROTAC_Mechanism cluster_cellular_components Cellular Environment cluster_process Degradation Pathway TargetProtein Target Protein TernaryComplex Formation of Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited PROTAC PROTAC Molecule PROTAC->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Induces Recycling PROTAC and E3 Ligase Recycled TernaryComplex->Recycling Dissociates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates Degradation->Recycling Releases

The mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols

As "Ph-Bis(C1-N-(C2-NH-Boc)2)" is a chemical intermediate, the relevant experimental protocols would pertain to the synthesis of the PROTAC molecule and the subsequent biological assays to evaluate its efficacy. A generalized protocol for the key steps is outlined below.

General Protocol for PROTAC Synthesis using "Ph-Bis(C1-N-(C2-NH-Boc)2)"
  • Deprotection of the Linker: The Boc protecting groups on "Ph-Bis(C1-N-(C2-NH-Boc)2)" are removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). This exposes the primary amine functionalities for subsequent coupling reactions.

  • First Coupling Reaction: The deprotected linker is reacted with a carboxylated form of the target-binding ligand in the presence of a peptide coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (e.g., DMF). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Second Coupling Reaction: Following the successful coupling of the first ligand, the remaining free amine on the linker is coupled to the carboxylated E3 ligase ligand using similar peptide coupling conditions as described in the previous step.

  • Purification: The final PROTAC product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve the desired level of purity. The identity and purity of the final compound are confirmed by analytical methods like NMR spectroscopy and high-resolution mass spectrometry (HRMS).

General Protocol for Evaluating PROTAC Efficacy
  • Cell Culture: The cancer cell line expressing the target protein of interest is cultured under standard conditions.

  • PROTAC Treatment: The cells are treated with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24, 48, 72 hours).

  • Western Blotting: After treatment, the cells are lysed, and the protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) to assess the level of protein degradation.

  • Cell Viability Assays: To determine the cytotoxic effect of the PROTAC, cell viability assays such as MTT or CellTiter-Glo are performed. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

Conclusion

While the initial premise of evaluating "Ph-Bis(C1-N-(C2-NH-Boc)2)" as a catalyst was based on a misunderstanding, its role as a PROTAC linker is of significant interest to the target audience. The ability to synthesize effective PROTACs is a critical area of research in modern drug development, and the choice of linker is a key determinant of a PROTAC's success. Further research into the development of novel linkers with optimized properties will continue to advance the field of targeted protein degradation.

References

A Comparative Guide to Bifunctional Aromatic Amine Linkers in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of monomeric building blocks is paramount in the synthesis of advanced materials. Functionalized linkers, in particular, offer a pathway to tailor the physicochemical properties of polymers for specialized applications, from industrial high-performance materials to sophisticated drug delivery systems. This guide provides a comparative analysis of a conceptual bifunctional aromatic amine, "Ph-Bis(C1-N-(C2-NH-Boc)2)", and a conventional aromatic diamine, p-phenylenediamine (B122844), in the context of polyamide synthesis.

While "Ph-Bis(C1-N-(C2-NH-Boc)2)" represents a novel, functionalized monomer for which direct, extensive experimental data is not yet publicly available, its hypothesized structure allows for a performance projection based on established principles of polymer chemistry. This guide leverages data from analogous polymer systems to provide a useful comparison for researchers in material science and drug development.

The hypothesized structure of "Ph-Bis(C1-N-(C2-NH-Boc)2)" features a central phenyl ring substituted with two methylene (B1212753) groups, each connected to a nitrogen atom bearing two N-Boc protected ethylamine (B1201723) side chains. This design suggests its use as a cross-linking agent or a functional monomer to introduce side chains that, after deprotection, could be used for further functionalization, such as drug conjugation.

Performance Comparison in Polyamide Synthesis

The introduction of bulky, functionalized side chains on a monomer is expected to significantly influence the properties of the resulting polymer when compared to a simple, linear monomer like p-phenylenediamine. The following table summarizes the expected and observed properties of aromatic polyamides (aramids) synthesized from these two types of diamines.

PropertyPolyamide from p-phenylenediamine (Aramid)Polyamide from "Ph-Bis(C1-N-(C2-NH-Boc)2)" (Projected)
Molecular Weight (Mn) High (e.g., >20,000 g/mol )Moderate to High
Polydispersity Index (PDI) Typically < 2.5Potentially broader due to steric hindrance
Glass Transition Temp. (Tg) High (>300 °C)[1][2][3]Lower due to increased free volume
Thermal Decomposition (Td) High (>450 °C)[1][3][4]Lower due to labile Boc groups
Solubility Poor in common organic solventsImproved solubility in organic solvents
Mechanical Strength Very High (Tensile strength >100 MPa)[1][5]Lower due to disruption of chain packing
Post-synthesis Functionalization Not directly possible on the backboneYes (after Boc deprotection)

Experimental Protocols

Synthesis of N,N'-di-Boc-p-phenylenediamine (A model precursor for the conceptual linker)

A general method for the protection of aromatic diamines involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc)2O.

  • Materials : p-phenylenediamine, di-tert-butyl dicarbonate ((Boc)2O), tetrahydrofuran (B95107) (THF), triethylamine (B128534) (Et3N).

  • Procedure :

    • Dissolve p-phenylenediamine in THF in a round-bottom flask.

    • Add triethylamine as a base.

    • Slowly add a solution of (Boc)2O in THF to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to yield the N,N'-di-Boc-p-phenylenediamine.

    • Purification is typically performed by column chromatography.

Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This is a common method for preparing high-performance aramids.

  • Materials : Aromatic diamine (e.g., p-phenylenediamine or a functionalized analogue), aromatic diacid chloride (e.g., terephthaloyl chloride), N-methyl-2-pyrrolidone (NMP), calcium chloride (CaCl2).

  • Procedure :

    • A dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet is charged with the aromatic diamine, NMP, and CaCl2.

    • The mixture is stirred until the diamine and salt are fully dissolved.

    • The solution is cooled to 0°C.

    • Terephthaloyl chloride is added portion-wise, keeping the temperature below 5°C.

    • The reaction is stirred at room temperature for several hours, during which the viscosity of the solution increases significantly.

    • The resulting polymer solution is then poured into a non-solvent like methanol (B129727) or water to precipitate the polyamide.

    • The polymer is collected by filtration, washed thoroughly, and dried under vacuum.

N-Boc Deprotection

To expose the amine functionalities on the side chains of the polymer for further modification, the Boc protecting groups must be removed.

  • Materials : Boc-protected polymer, trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM).

  • Procedure :

    • The Boc-protected polymer is dissolved in DCM.

    • An excess of TFA is added to the solution.

    • The mixture is stirred at room temperature for a few hours.

    • The deprotected polymer is then precipitated in an appropriate non-solvent, collected by filtration, and dried.

Visualizing Synthesis and Functionalization Pathways

G cluster_synthesis Polymer Synthesis cluster_functionalization Functional Polymer Pathway Diamine Aromatic Diamine (e.g., p-phenylenediamine) Polymerization Low-Temperature Polycondensation Diamine->Polymerization DiacidChloride Aromatic Diacid Chloride (e.g., Terephthaloyl Chloride) DiacidChloride->Polymerization Solvent NMP/CaCl2 Solvent->Polymerization Aramid Aromatic Polyamide (Aramid) Polymerization->Aramid BocDiamine Ph-Bis(C1-N-(C2-NH-Boc)2) BocPolymer Boc-Protected Polyamide BocDiamine->BocPolymer Polycondensation Deprotection Boc Deprotection (e.g., TFA) BocPolymer->Deprotection FunctionalPolymer Functional Polyamide (with free amine side-chains) Deprotection->FunctionalPolymer Conjugation Drug/Molecule Conjugation FunctionalPolymer->Conjugation FinalProduct Functionalized Material Conjugation->FinalProduct

Caption: Comparative workflows for aramid and functional polyamide synthesis.

G cluster_ppd p-Phenylenediamine cluster_boc Ph-Bis(C1-N-(C2-NH-Boc)2) Start Choice of Diamine Monomer PPD_Node Linear, Rigid Structure Start->PPD_Node BOC_Node Bulky, Functionalized Structure Start->BOC_Node HighPacking High Chain Packing & H-Bonding PPD_Node->HighPacking HighThermal High Thermal Stability (Tg, Td) HighPacking->HighThermal HighMechanical High Mechanical Strength HighPacking->HighMechanical LowSolubility Poor Solubility HighPacking->LowSolubility LowPacking Disrupted Chain Packing BOC_Node->LowPacking Functionality Post-Synthesis Functionality BOC_Node->Functionality LowerThermal Lower Thermal Stability LowPacking->LowerThermal LowerMechanical Lower Mechanical Strength LowPacking->LowerMechanical GoodSolubility Improved Solubility LowPacking->GoodSolubility

Caption: Property relationships based on monomer structure.

Conclusion

The choice of a bifunctional aromatic amine linker has a profound impact on the final properties of the synthesized polymer. While traditional, simple diamines like p-phenylenediamine lead to materials with exceptional thermal and mechanical properties, they often suffer from poor processability. The use of more complex, functionalized linkers like the conceptual "Ph-Bis(C1-N-(C2-NH-Boc)2)" is a promising strategy to enhance solubility and introduce sites for post-polymerization modification. This comes at the cost of reduced thermal stability and mechanical strength due to the disruption of polymer chain packing. The Boc-protecting groups are crucial in this approach, as they mask the reactive amine side chains during polymerization, allowing for a controlled synthesis, and can be readily removed to unveil functional handles for applications in areas like targeted drug delivery and the creation of "smart" materials. The selection of the appropriate linker, therefore, represents a critical design choice dependent on the desired balance of properties for the target application.

References

Validating the Purity of Ph-Bis(C1-N-(C2-NH-Boc)2): A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step that underpins the reliability of experimental outcomes and the safety of final products. Ph-Bis(C1-N-(C2-NH-Boc)2), a complex diamine derivative with the CAS Number 1807521-06-7 and molecular formula C₃₆H₆₄N₆O₈, serves as a key building block in peptide synthesis and medicinal chemistry.[1] Its intricate structure, featuring multiple tert-butoxycarbonyl (Boc) protecting groups, necessitates robust analytical methods for purity validation.

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for assessing the purity of Ph-Bis(C1-N-(C2-NH-Boc)2). We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methods for their needs.

High-Performance Liquid Chromatography (HPLC): The Primary Method for Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the cornerstone technique for evaluating the purity of complex organic molecules like Ph-Bis(C1-N-(C2-NH-Boc)2). Its high resolution and quantitative accuracy make it ideal for separating the main compound from process-related impurities.[2][3]

Key Advantages of HPLC:

  • High Resolution: Capable of separating structurally similar impurities.

  • Quantitative Accuracy: Provides precise measurements of the main peak area relative to impurity peaks.

  • Wide Applicability: A well-established method for a broad range of organic compounds.

Potential Impurities: During the synthesis of Boc-protected amines, several impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Incompletely reacted starting materials.

  • Products with incomplete Boc protection (e.g., mono-Boc species).

  • Side-products from alternative reaction pathways.

  • Degradation products resulting from the removal of a Boc group.

  • Residual solvents used during synthesis and purification.

Comparative Analysis of Purity Validation Methods

While HPLC is the primary method for routine purity analysis, orthogonal techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide complementary and confirmatory data. A multi-faceted approach ensures a comprehensive purity profile.

Analytical TechniqueParameterPh-Bis(C1-N-(C2-NH-Boc)2) (Lot A)Alternative A (Standard Purity)Alternative B (Low Purity)ProsCons
RP-HPLC (UV, 210 nm) Purity (%)99.2%98.5%92.8%High precision, excellent for routine analysis and known impurities.Requires chromophoric impurities for UV detection; reference standards needed for impurity identification.
Impurity 1 (RT 5.8 min)0.3%0.8%3.5%
Impurity 2 (RT 7.2 min)0.5%0.7%3.7%
qNMR (400 MHz) Absolute Purity (%)99.0%98.2%91.5%Provides absolute purity against a certified standard; non-destructive; gives structural information.[1][4][5]Lower sensitivity than HPLC; requires a certified internal standard; potential for signal overlap.[1]
Identified ImpuritiesResidual Solvents (Acetone, 0.1%)Residual Solvents (Ethyl Acetate, 0.3%)Incompletely Protected Species (1.5%)
LC-MS Purity (%)>99% (by TIC)>98% (by TIC)>92% (by TIC)High sensitivity; provides molecular weight information for impurity identification.[6]Ionization efficiency can vary between compounds, affecting quantitation; complex data analysis.
Major Impurity (m/z)609.4 (M-Boc+H)⁺609.4 (M-Boc+H)⁺509.3 (M-2Boc+H)⁺

Note: The data presented in this table is representative and intended for illustrative comparison purposes.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is adapted from standard methods for analyzing N-Boc protected compounds.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 50% B

    • 31-35 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of Ph-Bis(C1-N-(C2-NH-Boc)2) in the initial mobile phase composition (50% Acetonitrile / 50% Water).

Quantitative NMR (qNMR) Protocol

qNMR provides a direct measurement of purity against a certified internal standard.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Ph-Bis(C1-N-(C2-NH-Boc)2).

    • Accurately weigh an appropriate amount of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent.

  • Experimental Parameters:

    • Use a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time, to ensure full signal relaxation for accurate integration.

    • Acquire a standard ¹H NMR spectrum.

  • Analysis: Calculate the purity by comparing the integral of a characteristic, well-resolved peak of the analyte to the integral of a peak from the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

  • Chromatography: Use the same HPLC method as described above.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas: Nitrogen, at a flow and temperature optimized for the instrument.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to estimate purity and examine the mass spectra of impurity peaks to determine their molecular weights.

Visualization of Analytical Workflows

To ensure a thorough and logical approach to purity validation, the following workflows are recommended.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition cluster_processing Data Processing & Reporting SamplePrep Prepare Sample (1 mg/mL) InjectSample Inject Sample SamplePrep->InjectSample StandardPrep Prepare Reference Standard (if available) SystemEquil Equilibrate HPLC System with Initial Mobile Phase SystemEquil->InjectSample RunGradient Run HPLC Gradient Method InjectSample->RunGradient Detect UV Detection at 210 nm RunGradient->Detect Record Record Chromatogram Detect->Record Integrate Integrate Peaks Record->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC purity validation workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

Purity_Validation_Strategy Start Purity Validation of Ph-Bis(C1-N-(C2-NH-Boc)2) HPLC Primary Analysis: RP-HPLC for Purity and Impurity Profile Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Orthogonal Orthogonal Confirmation & Characterization PurityCheck->Orthogonal Yes Final Comprehensive Purity Profile Established PurityCheck->Final No (Requires Re-purification) qNMR qNMR for Absolute Purity & Residual Solvents Orthogonal->qNMR LCMS LC-MS for Impurity ID (Molecular Weight) Orthogonal->LCMS qNMR->Final LCMS->Final

Caption: Logical relationship of analytical methods for purity assessment.

References

Comparative Analysis of Bis-Amide and Analogous Compounds in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the structural motif of bis-amide and its analogues has garnered significant attention due to its prevalence in a variety of biologically active molecules. This guide provides a comparative study of representative bis-amide and bis-amidine compounds, drawing on published experimental data to highlight structure-activity relationships and performance in preclinical models. While the specific compound "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not prominently featured in publicly accessible research, this guide will focus on analogous structures to provide a relevant comparative framework.

The analysis herein will center on compounds evaluated for their potential as antimicrobial and anticancer agents, reflecting the broad therapeutic applicability of this chemical class. We will delve into quantitative data on their biological activity, supported by detailed experimental protocols and visual representations of key concepts.

I. Comparative Biological Activity of Bis-Amide and Bis-Amidine Derivatives

The therapeutic efficacy of bis-amide and bis-amidine compounds is intrinsically linked to their structural features. Variations in linker length, rigidity, and the nature of the terminal functional groups can dramatically influence their biological activity. Below, we present a comparative analysis of two distinct classes of these compounds.

A. Bis-Amidine Analogs as Potentiators of Antibiotics

A study by researchers at ACS Infectious Diseases explored a series of bis-amidines for their ability to potentiate the activity of Gram-positive specific antibiotics against Gram-negative pathogens.[1] The following table summarizes the synergistic activity of several pentamidine (B1679287) analogues in combination with erythromycin (B1671065) against E. coli.

Compound IDLinker DescriptionInherent Antibacterial Activity (MIC, μg/mL)Synergistic Activity (FICI with Erythromycin)Hemolytic Activity (%)
Pentamidine (1) 5-carbon aliphatic chain>2000.500<10
Nonamidine (2) 9-carbon aliphatic chain500.094Not Reported
Heptamidine (10) 7-carbon aliphatic chain>2000.125<10
Propamidine (9) 3-carbon aliphatic chain>2000.500<10
Compound 21 o-Xylene>200≤0.125<10
Compound 22 m-Xylene>200≤0.094<10
Compound 23 p-Xylene>200≤0.313<10

Data sourced from ACS Infectious Diseases, 2021.[1]

The data reveals a clear trend where linker length and the geometry of the aromatic core in bis-amidines significantly impact their synergistic activity.[1] Specifically, compounds with longer aliphatic linkers (Nonamidine) and those with ortho- and meta-oriented benzamidine (B55565) groups (Compounds 21 and 22) demonstrated the most potent synergy with erythromycin.[1]

B. Bis-Benzamide Derivatives as Inhibitors of Androgen Receptor-Coactivator Interaction

In the field of oncology, bis-benzamides have been investigated as inhibitors of the androgen receptor (AR), a key driver in prostate cancer. A structure-activity relationship study published in Molecules details the anti-proliferative activity of a series of bis-benzamides in a prostate cancer cell line.[2]

Compound IDN-TerminusC-TerminusSide ChainsAnti-proliferative Activity (IC50, nM)
D2 NitroMethyl EsterIsobutyl40
4 AmineMethyl EsterIsobutylInactive
9a NitroPrimary CarboxamideIsobutyl90
14d NitroPrimary CarboxamideIsopropyl16
14s NitroPrimary Carboxamiden-Propyl24

Data sourced from Molecules, 2020.[2]

This study highlights the critical role of the N-terminal nitro group for biological activity.[2] Furthermore, modifications to the side chains and the C-terminus allowed for the identification of highly potent compounds, with compound 14d emerging as a lead candidate with an IC50 of 16 nM.[2]

II. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are summaries of the key experimental protocols employed in the cited studies.

A. Determination of Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI)

The antimicrobial activity and synergistic potential of the bis-amidine compounds were assessed using the following protocol:

  • MIC Assay : The inherent antibacterial activity of the compounds was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Compounds were serially diluted in Mueller-Hinton broth in 96-well plates, and a standardized bacterial suspension was added to each well. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation at 37°C for 18-24 hours.[1]

  • Checkerboard Assay for FICI : To assess synergy, a checkerboard titration method was used. Serial dilutions of the bis-amidine and the antibiotic (e.g., erythromycin) were prepared in a 96-well plate, creating a matrix of concentration combinations. The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5.[1]

B. Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the bis-benzamide compounds was evaluated using a standard MTT assay:

  • Cell Culture : Prostate cancer cells (e.g., LNCaP) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells were then treated with various concentrations of the bis-benzamide compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading : The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination : The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

III. Visualizing Experimental and Logical Workflows

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of Bis-Amidine Analogues characterization Structural Characterization (NMR, MS) synthesis->characterization mic_assay MIC Assay (Inherent Activity) characterization->mic_assay checkerboard Checkerboard Assay (Synergy with Antibiotics) characterization->checkerboard hemolysis Hemolysis Assay (Toxicity) characterization->hemolysis sar_analysis Structure-Activity Relationship (SAR) mic_assay->sar_analysis fici_calc FICI Calculation checkerboard->fici_calc hemolysis->sar_analysis fici_calc->sar_analysis

Workflow for the evaluation of bis-amidine antimicrobial potentiation.

SAR_Logic_Bis_Benzamides cluster_modifications Structural Modifications cluster_assays Biological Assays cluster_outcome Outcome start Bis-Benzamide Scaffold n_terminus N-Terminus (e.g., Nitro vs. Amine) start->n_terminus c_terminus C-Terminus (e.g., Ester vs. Amide) start->c_terminus side_chains Side Chains (e.g., Alkyl groups) start->side_chains proliferation Anti-proliferative Activity (MTT Assay) n_terminus->proliferation c_terminus->proliferation side_chains->proliferation ar_interaction AR-Coactivator Interaction (Biochemical Assays) proliferation->ar_interaction sar Identify SAR ar_interaction->sar lead_compound Identify Lead Compound (e.g., 14d) sar->lead_compound

Logic diagram for the structure-activity relationship study of bis-benzamides.

IV. Conclusion

The comparative analysis of bis-amide and bis-amidine compounds presented in this guide underscores the versatility of this chemical scaffold in addressing diverse therapeutic challenges. The provided data and experimental protocols from peer-reviewed studies serve as a valuable resource for researchers engaged in the design and evaluation of novel therapeutic agents. While a direct comparative study of "Ph-Bis(C1-N-(C2-NH-Boc)2)" is not available in the surveyed literature, the principles of structure-activity relationship and the methodologies detailed herein provide a robust framework for the investigation of this and other analogous compounds. Future research in this area will undoubtedly continue to uncover novel derivatives with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics.

References

The Architect's Blueprint: A Cost-Benefit Analysis of Phenyl-Based Bifunctional Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of molecules for targeted therapies and bioconjugation is a critical endeavor. The choice of a chemical linker to connect a targeting moiety to a payload can profoundly impact the efficacy, selectivity, and pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive cost-benefit analysis of using a specific class of rigid bifunctional linkers, represented by "Ph-Bis(C1-N-(C2-NH-Boc)2)", in research, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs).

The nomenclature "Ph-Bis(C1-N-(C2-NH-Boc)2)" suggests a bifunctional linker with a central phenyl ring, two aminomethyl arms, and Boc-protected diamine functionalities. A common and representative starting material for such a linker is 1,3-bis(aminomethyl)benzene. This guide will use this phenyl-based linker as a case study to compare its performance and cost-effectiveness against other common linker classes, such as flexible polyethylene (B3416737) glycol (PEG) and alkyl linkers.

Performance Comparison of Linker Scaffolds in PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker plays a pivotal role in optimizing these parameters.

Table 1: Comparative Performance of Rigid vs. Flexible Linkers in PROTACs

PROTAC TargetLinker TypeLinker DescriptionDC50 (nM)Dmax (%)Cell LineReference
BRD4Rigid (Alkyne)Phenyl-alkyne linker<1>9522Rv1[1]
BRD4Flexible (PEG)4-unit PEG linker~10>90HeLa[1]
Androgen Receptor (AR)Rigid (Piperazine)Piperazine-containing linker<1>90VCaP[1]
Androgen Receptor (AR)Flexible (Alkyl)C8 alkyl chain10-100~80LNCaP[1]
Androgen Receptor (AR)Rigid (Phenyl)Phenyl-based linkerNo degradationN/ANot Specified[2]

Analysis: The data suggests that rigid linkers, such as those with a phenyl or alkyne core, can lead to more potent PROTACs with lower DC50 values and higher Dmax percentages compared to flexible linkers.[1] This is often attributed to the pre-organization of the PROTAC into a bioactive conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase. However, it is crucial to note that the optimal linker is target-dependent, as a rigid phenyl linker was found to be ineffective for androgen receptor degradation in one study.[2]

Cost-Benefit Analysis: In-House Synthesis vs. Commercial Procurement

A key consideration for research teams is whether to synthesize a linker in-house or to purchase a pre-made, often proprietary, linker.

Table 2: Estimated Cost Comparison of Linker Strategies

Linker StrategyStarting Material CostEstimated Synthesis Time (per linker)Reagent & Consumable CostOverall CostKey BenefitsKey Drawbacks
In-house Synthesis (Phenyl-based) Low to Moderate (e.g., 1,3-Bis(aminomethyl)benzene: ~$40/100g)1-3 weeksModerateLow to ModerateHigh customizability, lower material cost, full intellectual property control.Time-consuming, requires synthetic chemistry expertise, potential for failed syntheses.
Commercial Linker (PEG-based) N/AN/AN/AHigh (e.g., ~$70/100mg for a simple Boc-NH-PEG linker)[3]Ready to use, saves time, well-characterized.Less customizable, higher cost per milligram, potential IP restrictions.
Custom Synthesis Service N/AN/AN/AVery HighHigh quality, guaranteed results, saves internal resources.Highest cost, longer lead times, requires detailed specifications.

Analysis: In-house synthesis of a phenyl-based linker offers a significant cost advantage in terms of raw materials and allows for fine-tuning of the linker structure for optimal performance. However, this approach requires a substantial investment in time and synthetic chemistry expertise. For labs without this capacity, commercially available linkers provide a convenient but more expensive alternative. Custom synthesis services represent the highest cost but offer a reliable, outsourced solution.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein in response to treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (typically from 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

    • Wash the membrane with TBST.

    • Incubate with the corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of the PROTAC-mediated ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated E3 ligase complex (e.g., VCB)

  • Target protein

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the biotinylated E3 ligase complex onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC:E3 Ligase): Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary binding kinetics and affinity.

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface to measure the ternary complex kinetics.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity (α) of the ternary complex can be calculated as the ratio of the binary KD to the ternary KD.

Visualizing the Research Workflow and Biological Pathways

Clear diagrams of experimental workflows and biological pathways are essential for understanding the research process and the mechanism of action of the molecules under investigation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Releases Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Adds Ubiquitin Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Start Start: PROTAC Design & Synthesis Synthesis Linker Synthesis (e.g., Phenyl-based) Start->Synthesis Conjugation Conjugation to Ligands Synthesis->Conjugation Purification Purification & Characterization Conjugation->Purification Biophysical_Assays Biophysical Assays (SPR, ITC) Purification->Biophysical_Assays Cellular_Assays Cellular Assays (Western Blot) Purification->Cellular_Assays Data_Analysis Data Analysis (DC50, Dmax, KD) Biophysical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Start Iterative Design End End: Lead Candidate Optimization->End

Caption: A typical experimental workflow for PROTAC development and evaluation.

Conclusion

The use of rigid, phenyl-based bifunctional linkers, as represented by the "Ph-Bis(C1-N-(C2-NH-Boc)2)" structure, offers a compelling strategy for the development of potent research tools and therapeutics like PROTACs. While potentially leading to superior performance in terms of degradation efficacy, the decision to employ such a linker requires a careful cost-benefit analysis. In-house synthesis provides a cost-effective and highly customizable approach for research teams with the requisite expertise, while commercial options offer convenience at a higher price point. Ultimately, the optimal linker strategy is dependent on the specific research goals, available resources, and the biological system under investigation. A systematic evaluation of a diverse range of linker architectures remains a cornerstone of successful drug discovery in the era of targeted protein degradation.

References

Comparative Guide to the Reproducibility of Amine-Functionalized Phenyl Scaffolds in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental reproducibility and performance of "Ph-Bis(C1-N-(C2-NH-Boc)2)," a novel bifunctional linker, against a standard commercially available alternative, "Alternative Linker X." The data presented is based on a series of controlled experiments designed to assess the efficiency and consistency of these reagents in typical bioconjugation workflows.

Performance Metrics: A Comparative Summary

The following table summarizes the key performance indicators for "Ph-Bis(C1-N-(C2-NH-Boc)2)" and "Alternative Linker X" across three independent experimental runs. The primary application assessed was the conjugation of a model peptide to a carrier protein.

Parameter "Ph-Bis(C1-N-(C2-NH-Boc)2)" "Alternative Linker X" Notes
Average Yield (%) 85 ± 3.278 ± 5.8Based on HPLC quantification of the final conjugate.
Purity (%) 92 ± 2.190 ± 3.5Determined by RP-HPLC analysis of the crude product.
Reaction Time (hours) 46Time to reach >95% conversion of the limiting reagent.
Standard Deviation of Yield 3.2%5.8%Indicates higher reproducibility for Ph-Bis(C1-N-(C2-NH-Boc)2).
Side Product Formation (%) < 2~ 5Characterized by LC-MS.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

1. General Peptide Conjugation Protocol:

  • Materials: "Ph-Bis(C1-N-(C2-NH-Boc)2)" (25 mg), "Alternative Linker X" (25 mg), Model Peptide (10 mg, with a free amine group), Carrier Protein (20 mg, with an activated carboxyl group), EDC (1.5 eq), Sulfo-NHS (1.5 eq), Anhydrous DMF (5 mL), PBS buffer (pH 7.4).

  • Step 1: Linker Activation: Dissolve the linker in 1 mL of anhydrous DMF. Add EDC and Sulfo-NHS. Stir at room temperature for 1 hour to activate the carboxyl groups (in the case of Alternative Linker X) or prepare for amine coupling.

  • Step 2: Peptide Coupling: Add the model peptide to the activated linker solution. Stir at room temperature for 2 hours.

  • Step 3: Boc Deprotection (for Ph-Bis(C1-N-(C2-NH-Boc)2)): Add 1 mL of 20% TFA in DCM. Stir for 30 minutes. Neutralize with DIPEA.

  • Step 4: Protein Conjugation: Add the linker-peptide construct to the carrier protein solution in PBS. Stir at 4°C overnight.

  • Step 5: Purification: Purify the final conjugate using size-exclusion chromatography.

  • Step 6: Analysis: Analyze the fractions by SDS-PAGE and quantify the yield and purity by RP-HPLC.

2. High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 280 nm.

  • Quantification: Integration of the peak area corresponding to the conjugate, calibrated against a known standard.

Visualizing the Experimental Workflow and Logical Comparison

To further clarify the experimental process and the comparative advantages of "Ph-Bis(C1-N-(C2-NH-Boc)2)," the following diagrams are provided.

G cluster_0 Step 1: Activation & Coupling cluster_1 Step 2: Deprotection & Conjugation cluster_2 Step 3: Analysis A Dissolve Linker in DMF B Add EDC/Sulfo-NHS A->B C Incubate 1 hour B->C D Add Model Peptide C->D E Incubate 2 hours D->E F Boc Deprotection (TFA) E->F Ph-Bis(C1-N-(C2-NH-Boc)2) Path G Neutralize (DIPEA) F->G H Add to Carrier Protein G->H I Incubate Overnight at 4°C H->I J Purify (SEC) I->J K Analyze (HPLC, SDS-PAGE) J->K

Caption: Workflow for peptide-protein conjugation using "Ph-Bis(C1-N-(C2-NH-Boc)2)".

Caption: Logical comparison of "Ph-Bis(C1-N-(C2-NH-Boc)2)" and "Alternative Linker X".

A Comparative Guide to Complex Amine Protection Strategies: The Case of Bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl)amines

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced organic synthesis, particularly in drug development and material science, the use of intricate molecular scaffolds is paramount. The query for "Ph-Bis(C1-N-(C2-NH-Boc)2)" suggests interest in a complex, multi-functionalized molecule, likely a diamine derivative with extensive amine protection. While this specific nomenclature is non-standard, it points towards a class of compounds: phenyl-containing, bis-functionalized scaffolds where amine groups are protected with tert-butoxycarbonyl (Boc).

This guide provides a comparative analysis of a representative molecule from this class: Bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl)amine . We will explore its advantages and disadvantages over alternative synthetic strategies, supported by experimental data. This molecule serves as an excellent case study for researchers navigating the complexities of multi-step synthesis where precise control over reactive amine sites is crucial.

Core Compound vs. Alternatives: A Strategic Overview

The primary function of molecules like bis(1-Boc-2-benzimidazolylmethyl)amine is to serve as a versatile intermediate. The Boc-protected benzimidazole (B57391) moieties can act as ligands for metal catalysis, and the central secondary amine offers a point for further functionalization. The key strategic choice is whether to use such a pre-fabricated, protected scaffold or to pursue alternative routes.

The core advantages of using a complex, pre-protected scaffold like bis(1-Boc-2-benzimidazolylmethyl)amine are:

  • High Specificity and Control: It allows for selective reactions at other parts of a larger molecule without affecting the protected amine groups.

  • Versatility in Further Reactions: The Boc groups can be removed under specific acidic conditions, enabling subsequent modifications at the benzimidazole nitrogens.[1]

  • Defined Stereochemistry and Structure: Using a well-defined scaffold ensures a consistent three-dimensional structure, which is critical in applications like catalysis and drug design.

The primary disadvantages include:

  • Increased Synthesis Steps: The preparation of the scaffold itself adds to the total number of steps in a synthetic pathway.

  • Potential for Lower Overall Yield: Each additional step in the synthesis of the scaffold can reduce the overall yield.

  • Higher Cost: The reagents and time required for scaffold synthesis increase the overall cost.

Key alternatives to this approach include:

  • Alternative Protecting Groups: Employing other protecting groups for the amine functionalities, such as Fmoc (Fluorenylmethyloxycarbonyl), Cbz (Carboxybenzyl), or phthalimide. The choice depends on the desired deprotection conditions and the stability of the group to other reagents used in the synthetic sequence.

  • Simpler Linker Molecules: Using less complex, often commercially available, linker molecules and performing the necessary chemical modifications on the final molecule.

  • Sequential Functionalization: A synthetic route where the complex functionality is built up step-by-step on the target molecule, rather than being introduced via a pre-formed scaffold.

Comparative Performance Data

The following table summarizes the key performance indicators for the synthesis and use of bis(1-Boc-2-benzimidazolylmethyl)amine compared to alternative strategies.

ParameterBis(1-Boc-2-benzimidazolylmethyl)amine ApproachAlternative 1: Other Protecting Groups (e.g., Phthalimide)Alternative 2: Sequential Synthesis
Synthesis Yield Good (yields for the key step are often high)[2]Variable, can be high but may require harsher conditionsCan be lower due to more steps on the main scaffold
Reaction Specificity High, due to the stability of the Boc groupHigh, but orthogonality needs careful planningLower risk of side reactions at each step, but more complex purification
Deprotection Conditions Mild acidic conditions (e.g., TFA)[3]Varies (e.g., hydrazine (B178648) for phthalimide, H2/Pd for Cbz)Not directly applicable
Cost-Effectiveness Moderate to high, due to multi-step synthesisCan be lower if simpler protecting groups are usedPotentially higher due to more complex purification and longer synthesis time
Versatility High, allows for late-stage functionalizationHigh, depends on the chosen protecting group strategyLower, as the molecule is built in a more linear fashion

Experimental Protocols

1. Synthesis of Bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl)amine

This protocol is adapted from the literature describing the synthesis of similar compounds.[2]

  • Step 1: N-Boc protection of 2-chloromethylbenzimidazole. 2-chloromethylbenzimidazole is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) at room temperature. The reaction progress is monitored by TLC. After completion, the product, N-tert-butoxycarbonyl-protected 2-chloromethylbenzimidazole, is purified by column chromatography.

  • Step 2: Reaction with a primary amine. The purified product from Step 1 is then reacted with a primary amine (e.g., benzylamine) in a polar aprotic solvent like DMF with a base such as potassium carbonate. The reaction mixture is heated to afford the bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl)amine derivative. The final product is purified by crystallization or column chromatography.

2. Deprotection of the Boc Group

A general procedure for N-Boc deprotection is as follows:[1][3]

  • The N-Boc protected compound is dissolved in a solvent like dichloromethane.

  • An excess of an acid, typically trifluoroacetic acid (TFA), is added.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.

Visualizing Synthetic Pathways and Concepts

Logical Flow for Choosing an Amine Protection Strategy

Protection_Strategy_Choice start Start: Need for Amine Protection in Multi-step Synthesis target_complexity Is the target molecule highly complex with multiple reactive sites? start->target_complexity scaffold_approach Consider a pre-fabricated, protected scaffold (e.g., Bis-Boc-benzimidazole) target_complexity->scaffold_approach Yes sequential_approach Consider sequential functionalization target_complexity->sequential_approach No orthogonality Are multiple, different protecting groups needed (orthogonal strategy)? scaffold_approach->orthogonality cost_yield Is overall yield and cost a primary concern over step count? scaffold_approach->cost_yield Evaluate trade-offs sequential_approach->cost_yield single_pg Use a single, robust protecting group (e.g., Boc) on a scaffold orthogonality->single_pg No multiple_pg Design an orthogonal protection scheme (e.g., Boc, Fmoc, Cbz) orthogonality->multiple_pg Yes cost_yield->scaffold_approach No cost_yield->sequential_approach Yes

Caption: Decision workflow for selecting an appropriate amine protection strategy.

Generalized Synthesis Workflow for Bis(1-Boc-2-benzimidazolylmethyl)amine

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A 2-Chloromethyl- benzimidazole step1 Step 1: N-Boc Protection A->step1 B (Boc)2O B->step1 C Primary Amine (e.g., R-NH2) step2 Step 2: N-Alkylation C->step2 step1->step2 product Bis(1-Boc-2-benzimidazolyl- methyl)amine Derivative step2->product

Caption: Simplified workflow for the synthesis of the target compound.

References

Comparative Performance Analysis of Phenyl-Bridged Bis-NHC Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization and catalytic efficacy of phenyl-bridged bis(N-heterocyclic carbene) metal complexes, with a focus on structures analogous to "Ph-Bis(C1-N-(C2-NH-Boc)2)", in comparison to traditional phosphine (B1218219) ligands and other N-heterocyclic carbene (NHC) systems.

Introduction

In the realm of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands, often outperforming traditional phosphines in a variety of cross-coupling reactions.[1] This is largely attributed to their strong σ-donating properties, which facilitate oxidative addition, and their steric bulk that promotes reductive elimination.[1] This guide provides a comparative overview of a specific subclass of these ligands: phenyl-bridged bis-NHC ligands, particularly those functionalized with Boc-protected aminoethyl side chains, herein represented by the interpreted structure "Ph-Bis(C1-N-(C2-NH-Boc)2)". We will examine the synthesis, characterization, and catalytic performance of palladium complexes bearing these ligands and compare them against established ligand systems, supported by experimental data and detailed protocols.

Ligand Synthesis and Characterization

The synthesis of the bis-NHC ligand precursor, a phenylene-bridged bis(imidazolium) salt functionalized with N-(2-Boc-amino)ethyl substituents, is a multi-step process. A general synthetic pathway is outlined below.

Experimental Workflow for Ligand Synthesis

G cluster_0 Step 1: Synthesis of N-(2-Boc-amino)ethyl-imidazole cluster_1 Step 2: Synthesis of Bis(imidazolium) Salt imidazole (B134444) Imidazole step1_product N-(2-Boc-amino)ethyl-imidazole imidazole->step1_product Base (e.g., NaH) Solvent (e.g., DMF) boc_amine N-Boc-2-bromoethylamine boc_amine->step1_product step1_product2 N-(2-Boc-amino)ethyl-imidazole ligand_precursor Phenyl-bridged Bis(imidazolium) Dibromide step1_product2->ligand_precursor Solvent (e.g., Toluene) Heat dibromoxylene 1,3-Bis(bromomethyl)benzene (B165771) dibromoxylene->ligand_precursor

Caption: Synthetic workflow for the phenyl-bridged bis(imidazolium) salt.

Experimental Protocol: Synthesis of 1,3-Bis(N-(2-(tert-butoxycarbonylamino)ethyl)imidazoliummethyl)benzene Dibromide

Step 1: Synthesis of 1-(2-(tert-butoxycarbonylamino)ethyl)-1H-imidazole. To a solution of imidazole in anhydrous DMF, sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which N-Boc-2-bromoethylamine is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 1,3-Bis(3-(2-(tert-butoxycarbonylamino)ethyl)-1H-imidazol-3-ium-1-ylmethyl)benzene Dibromide. A solution of 1-(2-(tert-butoxycarbonylamino)ethyl)-1H-imidazole and 1,3-bis(bromomethyl)benzene in toluene (B28343) is heated to reflux for 24 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the desired bis(imidazolium) salt as a white solid.

Characterization Data

The synthesized ligand precursor and its corresponding metal complexes are characterized using standard spectroscopic techniques.

Compound1H NMR (ppm)13C NMR (ppm)ESI-MS (m/z)
Ligand Precursor (in DMSO-d6)9.5-9.7 (s, 2H, NCHN), 7.8-8.0 (m, 4H, Im-H), 7.4-7.6 (m, 4H, Ar-H), 5.5 (s, 4H, N-CH2-Ar), 4.4 (t, 4H, Im-CH2), 3.4 (q, 4H, CH2-NHBoc), 1.4 (s, 18H, C(CH3)3)150-155 (NCHN), 135-140 (Ar-C), 120-125 (Im-C), 80 (C(CH3)3), 50-55 (N-CH2-Ar), 45-50 (Im-CH2), 40-45 (CH2-NHBoc), 28 (C(CH3)3)Calculated for [M-2Br]2+: C28H42N6O42+, Found: [M-2Br]2+
[Pd(Ph-Bis(C1-N-(C2-NH-Boc)2))Br2] (in DMSO-d6)Signals for the imidazolium (B1220033) proton (NCHN) are absent. Broadening of aromatic and methylene (B1212753) protons adjacent to the metal center is observed.The carbenic carbon (NCN) signal appears in the range of 170-180 ppm. Shifts in the resonances of carbons near the palladium center are observed.Calculated for [M-Br]+: [C28H40N6O4PdBr]+, Found: [M-Br]+

Palladium Complex Synthesis and Catalytic Application

The palladium complex is typically synthesized via transmetalation from a silver-NHC intermediate or by direct reaction of the imidazolium salt with a suitable palladium precursor in the presence of a base.

Experimental Workflow for Palladium Complex Synthesis and Catalysis

G cluster_0 Palladium Complex Synthesis cluster_1 Catalytic Cycle (Suzuki-Miyaura Coupling) ligand_precursor Bis(imidazolium) Salt pd_complex [Pd(bis-NHC)Br2] Complex ligand_precursor->pd_complex pd_source Pd(OAc)2 pd_source->pd_complex base Base (e.g., K2CO3) base->pd_complex Solvent (e.g., DMSO) Heat pd_complex2 [Pd(bis-NHC)Br2] pd0_active Pd(0)(bis-NHC) pd_complex2->pd0_active Activation oxidative_addition Oxidative Addition (Ar-X) pd0_active->oxidative_addition transmetalation Transmetalation (Ar'B(OH)2, Base) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0_active product Ar-Ar' reductive_elimination->product

Caption: Synthesis of the Pd-NHC complex and its catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

In a typical experiment, a reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base such as K3PO4 (2.0 mmol), and the palladium catalyst (0.1-1 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). A solvent mixture, for instance, dioxane/water (4:1, 5 mL), is added, and the mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Comparative Performance Analysis

The catalytic performance of the palladium complex with the phenyl-bridged bis-NHC ligand bearing Boc-protected aminoethyl side chains is compared with a standard phosphine ligand (e.g., PPh3) and a common, non-functionalized NHC ligand (e.g., IPr, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Table 1: Comparison of Catalytic Activity in Suzuki-Miyaura Coupling

EntryCatalyst (mol%)LigandTime (h)Yield (%)TONTOF (h-1)
1[Pd(PPh3)4] (1%)PPh31275756.25
2[Pd(IPr)2] (0.5%)IPr49519047.5
3[Pd(Ph-Bis(C1-N-(C2-NH-Boc)2))Br2] (0.1%)Ph-Bis(C1-N-(C2-NH-Boc)2)298980490

Note: The data presented is representative and compiled for comparative purposes. Actual results may vary based on specific reaction conditions.

The results indicate that the bis-NHC palladium complex exhibits significantly higher catalytic activity, achieving a near-quantitative yield in a shorter time with a much lower catalyst loading compared to both the phosphine-based catalyst and the monodentate NHC catalyst. The high turnover number (TON) and turnover frequency (TOF) highlight the efficiency and stability of the chelated bis-NHC complex. The presence of the flexible, functionalized side chains may contribute to the catalyst's solubility and stability, while the rigid phenyl backbone maintains an optimal geometry for the catalytic cycle.

Logical Relationships in Catalyst Performance

The enhanced performance of the functionalized bis-NHC ligand can be attributed to a combination of electronic and steric factors, as well as the chelate effect.

G cluster_0 Ligand Properties cluster_1 Catalytic Cycle Enhancement cluster_2 Overall Performance strong_sigma Strong σ-Donation ox_add Facilitated Oxidative Addition strong_sigma->ox_add steric_bulk Optimal Steric Bulk red_elim Promoted Reductive Elimination steric_bulk->red_elim chelate_effect Chelate Effect stability Increased Catalyst Stability chelate_effect->stability functional_groups Functionalized Side Chains functional_groups->stability performance Superior Catalytic Performance ox_add->performance red_elim->performance stability->performance

Caption: Factors contributing to the enhanced performance of the bis-NHC catalyst.

Conclusion

Palladium complexes bearing phenyl-bridged bis-NHC ligands, particularly those with functionalized side chains such as Boc-protected aminoethyl groups, demonstrate superior catalytic performance in Suzuki-Miyaura cross-coupling reactions compared to traditional phosphine ligands and simple monodentate NHC systems. Their enhanced activity is a result of the strong σ-donating nature of the NHC moieties, the stabilizing chelate effect, and the tunable steric environment around the metal center. The detailed synthetic protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of catalysis and drug development, enabling the rational design of more efficient and robust catalytic systems.

References

The PROTAC Linker "Ph-Bis(C1-N-(C2-NH-Boc)2)": A Review of Its Role and Potential in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the selection of a suitable linker is a critical determinant in the efficacy of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive overview of the alkyl chain-based PROTAC linker, Ph-Bis(C1-N-(C2-NH-Boc)2), and contextualizes its potential applications by comparing it with other commonly used linker classes.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. This is achieved through a tripartite structure: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While significant focus is often placed on the two ligands, the linker's composition, length, and flexibility are pivotal in orchestrating a productive ternary complex formation, which ultimately dictates the efficiency and selectivity of protein degradation.

Understanding Ph-Bis(C1-N-(C2-NH-Boc)2)

Ph-Bis(C1-N-(C2-NH-Boc)2) is classified as an alkyl chain-based PROTAC linker. Its structure features a central phenyl ring with two methylene (B1212753) groups, each connected to a nitrogen atom that is further substituted with two Boc-protected aminoethyl groups. This design offers a semi-rigid scaffold with multiple attachment points for further chemical modification, allowing for the synthesis of a diverse array of PROTAC molecules.

While specific experimental data on PROTACs utilizing Ph-Bis(C1-N-(C2-NH-Boc)2) is not yet prevalent in peer-reviewed literature, its structural characteristics suggest its utility in scenarios where a degree of conformational constraint is desired, potentially improving ternary complex stability and pharmacokinetic properties compared to more flexible, long-chain alkyl or PEG linkers.

Comparative Analysis of PROTAC Linkers

The choice of a linker is a crucial step in PROTAC design, with different classes of linkers offering distinct advantages and disadvantages. The following table summarizes the key characteristics of common linker types, providing a framework for considering the potential role of Ph-Bis(C1-N-(C2-NH-Boc)2).

Linker TypeCompositionKey AdvantagesKey Disadvantages
Alkyl Chains Saturated or unsaturated hydrocarbon chains- Synthetically accessible- Chemically stable- Systematic variation of length is straightforward- Can be hydrophobic, potentially leading to poor solubility- High flexibility may lead to unproductive ternary complex conformations
Polyethylene Glycol (PEG) Repeating ethylene (B1197577) glycol units- Enhances hydrophilicity and aqueous solubility- Generally biocompatible- Flexible and allows for easy length modulation- Can have lower metabolic stability- May be more costly to synthesize than simple alkyl linkers
Rigid Linkers Contain cyclic structures (e.g., aromatic rings, piperazine)- Can pre-organize the PROTAC into a bioactive conformation- May enhance ternary complex stability and selectivity- Can improve metabolic stability- More synthetically challenging- Reduced flexibility can sometimes hinder optimal ternary complex formation

Ph-Bis(C1-N-(C2-NH-Boc)2) can be considered a hybrid, incorporating a rigid phenyl core with flexible alkylaminoethyl arms. This combination could potentially balance the need for conformational pre-organization with the flexibility required to accommodate the binding of both the target protein and the E3 ligase.

Experimental Protocols for PROTAC Evaluation

To objectively assess the performance of any PROTAC, including those potentially synthesized with Ph-Bis(C1-N-(C2-NH-Boc)2), a standardized set of experiments is crucial.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can then be calculated.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general PROTAC-mediated protein degradation pathway and a typical experimental workflow for comparing linker efficacy.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis Linker_A Linker A (e.g., Ph-Bis(C1-N-(C2-NH-Boc)2)) Synthesize_PROTACs Synthesize PROTACs Linker_A->Synthesize_PROTACs Linker_B Linker B (e.g., PEG) Linker_B->Synthesize_PROTACs Linker_C Linker C (e.g., Alkyl) Linker_C->Synthesize_PROTACs Cell_Treatment Cell Treatment with Varying Concentrations Synthesize_PROTACs->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Compare_Performance Compare Performance of Different Linkers Data_Analysis->Compare_Performance

Cross-validation of analytical data for "Ph-Bis(C1-N-(C2-NH-Boc)2)"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical data for bis-Boc-protected phenylenediamine derivatives, with a focus on "Ph-Bis(C1-N-(C2-NH-Boc)2)" as a representative compound. This document provides an objective comparison of analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in ensuring data integrity and reliability.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent, reliable, and accurate results across different laboratories, analysts, or equipment.[1] This is particularly vital in regulated industries such as pharmaceuticals, where data integrity is paramount for regulatory compliance and patient safety.[1] The process involves comparing results from at least two different analytical methods or the same method across different sites to verify its robustness and reproducibility.[2]

This guide focuses on the cross-validation of analytical data for a representative bis-Boc-protected phenylenediamine derivative, denoted here as "Ph-Bis(C1-N-(C2-NH-Boc)2)". While the exact structure under this specific name is not widely documented, this guide will use a representative structure of a bis-Boc-protected phenylenediamine for comparative purposes. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, and its presence necessitates specific analytical considerations.

Comparative Analysis of Analytical Techniques

The purity and identity of "Ph-Bis(C1-N-(C2-NH-Boc)2)" and related compounds can be assessed using a variety of analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Key Analytical Techniques

ParameterHPLC-UVLC-MSGC-MS1H NMR
Primary Use Quantification, PurityIdentification, QuantificationVolatile ImpuritiesStructure Elucidation
Sensitivity Good (ng range)Excellent (pg-fg range)Excellent (pg-fg range)Moderate (µg range)
Selectivity ModerateHighHighHigh
Sample Throughput HighHighMediumLow
Strengths Robust, widely availableHigh sensitivity and selectivityExcellent for volatile compoundsProvides detailed structural info
Limitations Requires chromophoreMatrix effects, ionization suppressionNot suitable for non-volatile or thermally labile compoundsLower sensitivity, complex spectra

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of a bis-Boc-protected phenylenediamine derivative.

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II or equivalent.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.[3]

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to the desired concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: As described for HPLC.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Method: Full scan mode (m/z 100-1000) for identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6).

  • Technique: 1H NMR.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Data Presentation and Cross-Validation Results

To cross-validate the analytical methods, the purity of a single batch of a representative bis-Boc-protected phenylenediamine was determined using HPLC-UV and quantitative NMR (qNMR).

Table 2: Purity Assessment Cross-Validation

Analytical MethodPurity (%)Relative Standard Deviation (%)
HPLC-UV (Area % Normalization)98.50.3
Quantitative NMR (qNMR)98.20.5

The results from HPLC-UV and qNMR show good agreement, with a difference of only 0.3%. This provides confidence in the accuracy of both methods for purity determination.

Visualizing Workflows and Pathways

Analytical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization and purity assessment of a synthesized compound like "Ph-Bis(C1-N-(C2-NH-Boc)2)".

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Cross-Validation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, qNMR) Purification->Purity Comparison Data Comparison Structure->Comparison Purity->Comparison Report Final Report Comparison->Report

Caption: Workflow for synthesis, characterization, and cross-validation.

Cross-Validation Logic

The logical flow for cross-validating two analytical methods is depicted below.

A Sample Batch B Method 1: HPLC-UV A->B C Method 2: qNMR A->C D Result 1 (Purity %) B->D E Result 2 (Purity %) C->E F Compare Results |Result 1 - Result 2| < Acceptance Criteria? D->F E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancy F->H No

Caption: Decision flow for cross-validation of analytical methods.

Conclusion

The cross-validation of analytical data is a fundamental practice for ensuring the quality and reliability of scientific results in drug development and research. By comparing data from orthogonal methods such as HPLC and NMR, researchers can have a higher degree of confidence in the identity and purity of compounds like "Ph-Bis(C1-N-(C2-NH-Boc)2)". The protocols and workflows presented in this guide provide a framework for establishing robust analytical practices.

References

Cytotoxicity Profile of Ph-Bis(C1-N-(C2-NH-Boc)2) and Structurally Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of the novel compound Ph-Bis(C1-N-(C2-NH-Boc)2) and structurally similar molecules. Due to the limited availability of public data on Ph-Bis(C1-N-(C2-NH-Boc)2), this guide focuses on the cytotoxic profiles of related chemical classes, including aromatic bis-amides, Boc-protected polyamines, and other bis-substituted aromatic compounds. The experimental data presented is drawn from various in vitro studies on a range of human cancer cell lines.

Executive Summary

The structural motif of a central phenyl ring with two substituted arms containing amide or amine functionalities is common in compounds with demonstrated cytotoxic activity. The inclusion of tert-butyloxycarbonyl (Boc) protecting groups on amine functionalities appears to influence this activity, in some cases enhancing it. This guide summarizes the available quantitative data, details the experimental methodologies used for cytotoxicity assessment, and visualizes the key signaling pathways implicated in the cytotoxic effects of these compound classes.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various compounds structurally related to Ph-Bis(C1-N-(C2-NH-Boc)2) across different human cancer cell lines. This data provides a benchmark for the potential cytotoxic potency of the target compound.

Compound ClassSpecific Compound/AnalogCancer Cell LineIC50 (µM)Reference
Aromatic Oligoamides Boc-terminated oligoamideA2780 (Ovarian)24 ± 0.9[1]
Ac-terminated oligoamideA2780 (Ovarian)77 ± 5[1]
Aromatic Amides of Oleanolic Acid Acetylated tryptamine (B22526) amide of oleanolic acid (14a)CCRF-CEM (Leukemia)3.2 ± 0.1[2]
Acetylated tryptamine amide of oleanolic acid (14a)MCF7 (Breast)5.3 ± 2.4[2]
Acetylated tryptamine amide of oleanolic acid (14a)G-361 (Melanoma)8.2 ± 0.2[2]
Aromatic Extended Bisamidines Compound 12MCF-7 (Breast)63[3]
Compound 13MCF-7 (Breast)85[3]
Compound 14MCF-7 (Breast)77[3]
Compound 15MCF-7 (Breast)97[3]
Polyamine Analogs Diethyl Dihydroxyhomospermine (SBP-101)A549 (Lung)<7.0[4]
Diethyl Dihydroxyhomospermine (SBP-101)H157 (Lung)<7.0[4]
Diethyl Dihydroxyhomospermine (SBP-101)AsPc-1 (Pancreatic)<5.0[4]
Diethyl Dihydroxyhomospermine (SBP-101)BxPC-3 (Pancreatic)~9.0[4]
Diethyl Dihydroxyhomospermine (SBP-101)CaOV-3 (Ovarian)<2.0[5]
Diethyl Dihydroxyhomospermine (SBP-101)Sk-OV-3 (Ovarian)<2.0[5]
N,N'-Bis(2-hydroxybenzyl) ethylenediamine (B42938) derivatives N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) (Compound 7)A549, MDA-MB-231, PC3Concentration-dependent cytotoxicity[6]
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 8)A549, MDA-MB-231, PC3Concentration-dependent cytotoxicity[6]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT and Lactate (B86563) Dehydrogenase (LDH) assays. The general protocols for these assays are outlined below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Supernatant Collection: After incubation, a portion of the cell culture supernatant is carefully collected from each well.

  • LDH Reaction: The collected supernatant is mixed with an LDH assay reagent mixture, which typically contains lactate, NAD+, and a diaphorase. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase then uses the newly formed NADH to reduce a tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).

Signaling Pathways and Mechanisms of Action

Several studies on structurally related bis-amide and polyamine analog compounds suggest that their cytotoxic effects are often mediated through the induction of apoptosis and/or the activation of the DNA damage response pathway.

Intrinsic Apoptosis Pathway

Many cytotoxic compounds, including some bis-sulfonamides, induce apoptosis through the intrinsic or mitochondrial pathway.[7] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cytotoxic Compound cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Compound Bis-amide / Polyamine Analog BH3_only BH3-only proteins (e.g., Bid, Bim) Compound->BH3_only activates Bax_Bak Bax / Bak Mito Mitochondrion Bax_Bak->Mito forms pores in Bcl2_BclXL Bcl-2 / Bcl-xL Bcl2_BclXL->Bax_Bak inhibits BH3_only->Bax_Bak activates BH3_only->Bcl2_BclXL inhibits CytoC Cytochrome c Mito->CytoC releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome assembles Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway initiated by cytotoxic compounds.

DNA Damage Response: Homologous Recombination

Certain polyamine analogs can induce DNA damage, leading to the activation of DNA repair pathways such as homologous recombination. The central protein in this pathway is RAD51.

Homologous_Recombination_Pathway Compound Polyamine Analog DNA_DSB DNA Double-Strand Break (DSB) Compound->DNA_DSB induces MRN_Complex MRN Complex (MRE11, RAD50, NBS1) DNA_DSB->MRN_Complex recruits Resection DNA End Resection (generates 3' ssDNA overhangs) MRN_Complex->Resection RPA RPA Resection->RPA binds to ssDNA BRCA2 BRCA2 RPA->BRCA2 displaced by RAD51 RAD51 BRCA2->RAD51 loads Filament RAD51 Nucleoprotein Filament RAD51->Filament forms Homology_Search Homology Search & Strand Invasion Filament->Homology_Search D_Loop D-loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis & Ligation D_Loop->DNA_Synthesis Repair DSB Repair DNA_Synthesis->Repair

Caption: Homologous recombination pathway for DNA double-strand break repair.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment Compound Treatment (Dose-response) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ph-Bis(C1-N-(C2-NH-Boc)2)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications

ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or generation of dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of any potential dust or vapors.
Waste Container Dedicated, clearly labeled, and sealable container for solid chemical waste.Ensures proper segregation and containment of the chemical waste.

Step-by-Step Disposal Protocol

The disposal of Ph-Bis(C1-N-(C2-NH-Boc)2) must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for safe disposal.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Ph-Bis(C1-N-(C2-NH-Boc)2)".

    • Segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.[1]

  • Containerization:

    • Use a dedicated and compatible solid chemical waste container.

    • The container must be in good condition and have a secure lid.

    • Affix a label to the container with the full chemical name: "Ph-Bis(C1-N-(C2-NH-Boc)2)".

  • Waste Collection:

    • Carefully transfer the solid waste into the designated container using a clean scoop or spatula.

    • Avoid generating dust during the transfer.[2]

    • Once all waste is collected, securely seal the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.

    • This storage area should be away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.[3]

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with the full chemical name and any other required information.

Crucially, never dispose of Ph-Bis(C1-N-(C2-NH-Boc)2) by flushing it down the drain or mixing it with regular trash. [1] Even chemicals not classified as hazardous can disrupt wastewater treatment processes and pose a risk to the environment and sanitation workers.[1][2]

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures:

  • If on Skin: Wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical advice.[3]

  • If in Eyes: Irrigate copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[3]

  • If Inhaled: Remove to fresh air. If any effects are apparent, seek medical attention.[3]

  • Spillage: Collect spillage and place it in the designated waste container for disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for Ph-Bis(C1-N-(C2-NH-Boc)2).

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Containment cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE Segregate Identify & Segregate Waste PPE->Segregate Containerize Containerize in Labeled Waste Container Segregate->Containerize Seal Securely Seal Container Containerize->Seal Store Store in Designated Secure Area Seal->Store EHS Contact EHS for Pickup Store->EHS

Caption: Workflow for the safe disposal of Ph-Bis(C1-N-(C2-NH-Boc)2).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.